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  • Product: N-(3-methoxyphenyl)piperazine
  • CAS: 16015-70-6

Core Science & Biosynthesis

Foundational

Introduction: The Significance of the Arylpiperazine Scaffold

An In-depth Technical Guide to the Physicochemical Properties of N-(3-methoxyphenyl)piperazine This guide provides a comprehensive technical overview of the core physicochemical properties of N-(3-methoxyphenyl)piperazin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of N-(3-methoxyphenyl)piperazine

This guide provides a comprehensive technical overview of the core physicochemical properties of N-(3-methoxyphenyl)piperazine, a key intermediate and privileged scaffold in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to explain the causality behind experimental choices and to provide actionable, self-validating protocols for its characterization.

N-(3-methoxyphenyl)piperazine, also known as 3-MeOPP, belongs to the arylpiperazine class of compounds. This structural motif is a cornerstone in medicinal chemistry, widely regarded as a "privileged structure" due to its presence in numerous clinically successful drugs.[1][2] The piperazine ring's two nitrogen atoms can be readily modified, allowing for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties, such as water solubility and oral bioavailability.[1] N-(3-methoxyphenyl)piperazine serves as a versatile precursor in the synthesis of complex molecules designed to interact with various neurotransmitter systems, particularly as ligands for dopamine (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors, making it a critical building block for potential treatments of neurological disorders.[1]

Core Physicochemical Profile

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters govern its behavior in both chemical reactions and biological systems. The properties of N-(3-methoxyphenyl)piperazine are summarized below.

PropertyValueSource(s)
CAS Number 16015-71-7[1][3][4]
Molecular Formula C₁₁H₁₆N₂O[3][5]
Molecular Weight 192.26 g/mol [1][4][5]
Appearance Colorless to light yellow clear liquid[1][3]
Boiling Point 150 °C @ 0.5 mmHg; 145 °C @ 0.3 mmHg; 344 °C @ 760 mmHg[3][4][6]
Melting Point Not applicable (liquid at STP); Dihydrochloride salt: 214-240 °C[7][8]
Density 1.114 g/mL at 25 °C[1][3][4][7]
Refractive Index (n²⁰/D) 1.5815[3][4][7]
pKa (Predicted) 8.98 ± 0.10[3]
UV Absorbance Max 210 nm (in aqueous acid)[8]

Note on Physical State: While some databases report a high melting point (201-204 °C), this is inconsistent with its documented state as a liquid at room temperature.[3][6] Such values likely correspond to a salt form, such as the dihydrochloride, which is a crystalline solid.[8] The free base is a liquid under standard conditions.

Structural Elucidation and Spectroscopic Signature

Confirming the identity and purity of N-(3-methoxyphenyl)piperazine is a critical first step in any experimental workflow. This is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.

Key Identifiers:

  • IUPAC Name: 1-(3-methoxyphenyl)piperazine[9]

  • SMILES: COC1=CC=CC(=C1)N2CCNCC2[4][9]

  • InChI Key: PZIBVWUXWNYTNL-UHFFFAOYSA-N[4][9]

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxy-substituted ring, a singlet for the methoxy group protons (~3.8 ppm), and characteristic multiplets for the non-equivalent methylene protons on the piperazine ring.

  • ¹³C NMR: The carbon spectrum will display signals for the unique carbons of the substituted benzene ring and two distinct signals for the piperazine ring carbons, confirming the molecule's symmetry.[9]

  • Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) will show a molecular ion peak [M]⁺ at m/z 192. Key fragmentation patterns would include the loss of piperazine fragments, with major peaks often observed around m/z 150 and 135.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic C-H stretching vibrations for both aromatic and aliphatic groups, C-N stretching from the piperazine, and prominent C-O stretching from the methoxy ether group.[9]

G cluster_ph Influence of pH on Ionization State cluster_form Molecular Form & Properties Low pH (e.g., Stomach) Low pH (e.g., Stomach) Protonated BH⁺ (Protonated) - High Water Solubility - Favors Dissolution Low pH (e.g., Stomach)->Protonated pH < pKa Physiological pH (e.g., Blood) Physiological pH (e.g., Blood) Neutral B (Neutral) - High Lipophilicity - Favors Membrane Permeation Physiological pH (e.g., Blood)->Neutral pH ≈ pKa (Equilibrium) High pH (e.g., Basic solution) High pH (e.g., Basic solution) High pH (e.g., Basic solution)->Neutral pH > pKa Protonated->Physiological pH (e.g., Blood)

Caption: Relationship between pH, pKa, and molecular form.

Standardized Experimental Methodologies

To ensure reproducibility and accuracy, the characterization of N-(3-methoxyphenyl)piperazine should follow validated analytical protocols.

Chromatographic Analysis for Purity and Quantification (GC-FID)

Gas chromatography with a flame ionization detector (GC-FID) is a robust method for assessing the purity and quantifying the concentration of volatile and semi-volatile compounds. The following protocol is adapted from standard forensic chemistry methodologies. [8] Objective: To determine the purity of a sample of N-(3-methoxyphenyl)piperazine.

Protocol Steps:

  • Internal Standard (IS) Preparation: Prepare a stock solution of a suitable internal standard (e.g., dimethylphthalate) at 0.25 mg/mL in methanol. [8]2. Standard Solution Preparation: Accurately weigh ~10 mg of N-(3-methoxyphenyl)piperazine reference standard and dissolve in 10.0 mL of the IS stock solution to create a standard of ~1.0 mg/mL. [8]3. Sample Preparation: Prepare the unknown sample in the same manner as the standard solution, ensuring the final concentration is approximately 1.0 mg/mL.

  • GC-FID Instrument Conditions:

    • Column: 5% phenyl/95% methyl silicone, 10 m x 0.32 mm x 0.52 µm film thickness. [8] * Carrier Gas: Hydrogen at 1.0 mL/min. [8] * Temperatures: Injector: 280°C; Detector: 280°C. [8] * Oven Program: Initial 130°C for 1.0 min, ramp to 200°C at 25°C/min, hold for 1.0 min. [8] * Injection: 1 µL with a split ratio of 50:1. [8]5. Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the peak area ratio of the analyte to the internal standard against that of the reference standard. The expected retention time for N-(3-methoxyphenyl)piperazine under these conditions is approximately 3.46 minutes. [8]

Determination of pKa by Potentiometric Titration

This method provides an experimental value for the acid dissociation constant, which is more reliable than predicted values for downstream applications.

Objective: To experimentally determine the pKa of N-(3-methoxyphenyl)piperazine.

Protocol Steps:

  • Sample Preparation: Accurately prepare a solution of the compound (e.g., 0.01 M) in deionized water, often with a co-solvent like methanol if solubility is low.

  • Titration Setup: Use a calibrated pH meter and an automated titrator. Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

  • Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). The titrator should add small, precise volumes of the acid and record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve. For a monoprotic base (in the relevant pH range), the pKa is equal to the pH at the half-equivalence point (the point where half of the base has been neutralized). The resulting data can be analyzed using appropriate software to derive the precise pKa value(s).

G Overall Physicochemical Characterization Workflow cluster_sample Sample Receipt cluster_id Identity & Structure cluster_quant Purity & Properties cluster_report Final Report Sample Test Sample of N-(3-methoxyphenyl)piperazine MS Mass Spectrometry (Confirm MW & Frag.) Sample->MS Structural ID NMR NMR (¹H, ¹³C) (Confirm Structure) Sample->NMR Structural ID IR IR Spectroscopy (Confirm Functional Groups) Sample->IR Structural ID GC GC-FID or HPLC-UV (Purity Assay) MS->GC Identity Confirmed NMR->GC Identity Confirmed IR->GC Identity Confirmed Titration Potentiometric Titration (Determine pKa) GC->Titration Purity ≥ 98% Partition Shake-Flask/HPLC (Determine LogP) GC->Partition Purity ≥ 98% Report Certificate of Analysis (CoA) GC->Report Titration->Report Partition->Report

Caption: A typical workflow for comprehensive physicochemical characterization.

Safety, Handling, and Storage

Proper handling of N-(3-methoxyphenyl)piperazine is essential for laboratory safety.

  • Hazards: The compound is classified as corrosive and can cause severe skin burns and eye damage. [9]It may also cause respiratory irritation. [10]* Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. [11][12]* Handling: Avoid breathing vapors or mist. Keep away from sources of ignition as the material is combustible. [11]Take measures to prevent the buildup of electrostatic charge.

  • Storage: Store in a cool, dry, and well-ventilated place. It is noted as being air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability. [3]Keep containers tightly closed. [11]

References

  • Chemsrc. (n.d.). 1-(3-Methoxyphenyl)piperazine | CAS#:16015-71-7. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-(3-methoxyphenyl)piperazine - 16015-71-7. Retrieved from [Link]

  • MDPI. (n.d.). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Retrieved from [Link]

  • GSRS. (n.d.). N-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • SWGDrug. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-methoxyphenyl)piperazine | C11H16N2O | CID 81430. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Methoxyphenyl)piperazine hydrochloride | C11H17ClN2O | CID 12645572. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. Retrieved from [Link]

  • ACS Publications. (2001). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 5. Study of the Physicochemical Influence of the Pharmacophore on 5-HT1A/α1-Adrenergic Receptor Affinity. Retrieved from [Link]

  • Semantic Scholar. (2015). Spectroscopic Investigation (FT-IR, FT-Raman, NMR and UV-Vis)...of 1-(2-Methoxyphenyl) Piperazine. Retrieved from [https://www.semanticscholar.org/paper/Spectroscopic-Investigation-(FT-IR%2C-FT-Raman%2C-NMR-Subashini-Kumari/2c5a083a2168926b0f15c7e42d79043c7b889381]([Link]

  • ResearchGate. (n.d.). Discovery of Arylpiperazines with Broad‐Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. Retrieved from [Link]

Sources

Exploratory

N-(3-methoxyphenyl)piperazine CAS 16015-71-7 characterization

Technical Monograph: Characterization and Profiling of N-(3-Methoxyphenyl)piperazine (mMPP) Executive Summary N-(3-Methoxyphenyl)piperazine (CAS 16015-71-7), often abbreviated as mMPP or 3-MeOPP , is a critical pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Characterization and Profiling of N-(3-Methoxyphenyl)piperazine (mMPP)

Executive Summary

N-(3-Methoxyphenyl)piperazine (CAS 16015-71-7), often abbreviated as mMPP or 3-MeOPP , is a critical pharmacophore in medicinal chemistry.[1] It serves as a primary scaffold for the synthesis of phenylpiperazine-class drugs, including antihypertensives (e.g., Urapidil) and atypical antipsychotics. Biologically, the moiety exhibits significant affinity for serotonergic (5-HT1A, 5-HT2A) and dopaminergic receptors, making its precise characterization essential for structure-activity relationship (SAR) studies.

This guide provides a definitive technical framework for the structural elucidation, physicochemical profiling, and impurity analysis of mMPP. It distinguishes between the free base (liquid) and the hydrochloride salt (solid), a common source of confusion in procurement and handling.

Physicochemical Profile

The distinct physical states of the free base and its salt forms dictate handling protocols.[1] The free base is air-sensitive and prone to oxidation, whereas the hydrochloride salt offers greater stability for storage.

Table 1: Comparative Physicochemical Constants

PropertyFree BaseHydrochloride Salt (Mono-HCl)
CAS Number 16015-71-716015-70-6
Formula C₁₁H₁₆N₂OC₁₁H₁₆N₂O[1] · HCl
Molecular Weight 192.26 g/mol 228.72 g/mol
Physical State Clear to pale yellow viscous liquidWhite to off-white crystalline powder
Boiling/Melting Point bp: 150°C @ 0.5 mmHgmp: 201–204°C
pKa (Predicted) ~8.98 (Piperazine NH)N/A
Solubility DMSO, Ethanol, DCM; slightly soluble in waterWater, Methanol, DMSO
LogP ~1.1 - 1.6N/A

Structural Elucidation: The "Fingerprint"

Rigorous identification requires a triangulation of NMR, Mass Spectrometry, and IR data.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of mMPP is characterized by the asymmetry of the meta-substituted aromatic ring and the distinct piperazine "roofing" effect.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.17 (t, J=8.1 Hz, 1H):  Aromatic H-5 (Meta coupling).
      
    • 
       6.55 (dd, 1H):  Aromatic H-6.[1]
      
    • 
       6.48 (t, 1H):  Aromatic H-2 (Isolated between methoxy and piperazine N).
      
    • 
       6.42 (dd, 1H):  Aromatic H-4.[1]
      
    • 
       3.80 (s, 3H):  Methoxy group (-OCH₃).
      
    • 
       3.15 (t, 4H):  Piperazine protons adjacent to the aromatic N (deshielded).
      
    • 
       3.02 (t, 4H):  Piperazine protons adjacent to the secondary amine.
      
    • 
       1.80 (bs, 1H):  Amine -NH (Exchangeable).
      
B. Mass Spectrometry (GC-MS)
  • Molecular Ion (M⁺): m/z 192.[1][2]

  • Base Peak: m/z 150 (Loss of C₂H₄N fragment from the piperazine ring).

  • Diagnostic Fragment: m/z 135 (Loss of C₃H₇N, cleavage of piperazine ring leaving methoxyaniline cation).

C. Infrared Spectroscopy (FT-IR)
  • 3300–3400 cm⁻¹: N-H stretching (secondary amine).[1]

  • 2800–3000 cm⁻¹: C-H stretching (aliphatic and aromatic).[1]

  • 1600 & 1500 cm⁻¹: Aromatic C=C ring skeletal vibrations.[1]

  • 1250 cm⁻¹: Aryl alkyl ether C-O-C asymmetric stretch (Strong).[1]

Analytical Workflow & Impurity Profiling

The primary challenge in analyzing mMPP is distinguishing it from its positional isomers (ortho- and para-methoxyphenylpiperazine) and synthesis by-products.[1]

AnalyticalWorkflow Sample Raw Sample (mMPP) TLC TLC Screening (Rapid ID) Sample->TLC Qualitative HPLC HPLC-UV (Purity & Quant) Sample->HPLC Quantitative GCMS GC-MS (Isomer Diff) HPLC->GCMS Confirm ID NMR 1H NMR (Structural Cert) GCMS->NMR Validate Structure

Figure 1: Analytical workflow for the characterization of mMPP. High-contrast nodes indicate critical decision points.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This method separates mMPP from common impurities like bis(methoxyphenyl)piperazine dimers.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient: 10% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 210 nm (Amide/Amine absorption) and 247 nm (Aromatic absorption).[1]

  • Retention Time: ~3.5 - 4.5 min (dependent on dead volume).[1]

Protocol 2: Isomer Differentiation via Solubility

A rapid bench test to distinguish 3-MeOPP (meta) from 2-MeOPP (ortho).

  • Dissolve 10 mg of sample in 1 mL of Chloroform (CHCl₃) .

  • Observation:

    • 2-MeOPP: Freely soluble.[1][3][4]

    • 3-MeOPP: Very slightly soluble (Cloudy/Precipitate forms).[1]

    • Causality: The ortho-substitution creates steric hindrance and disrupts crystal lattice packing differently than the meta-substitution, altering solvation energy in non-polar chlorinated solvents.[1]

Synthesis & Impurity Origins

Understanding the synthesis pathway highlights potential impurities.[1]

SynthesisPathway SM1 3-Methoxyaniline Inter Cyclization Reaction (Heat, Base) SM1->Inter Impurity2 Impurity: Aniline Residue SM1->Impurity2 Unreacted SM2 Bis(2-chloroethyl)amine SM2->Inter Product N-(3-methoxyphenyl)piperazine (mMPP) Inter->Product Major Path Impurity1 Impurity: Dimer (1,3-bis...) Inter->Impurity1 Side Rxn

Figure 2: Common synthetic route via cyclization, highlighting the origin of dimeric and residual aniline impurities.[1]

Key Impurities:

  • Aniline Starting Material: 3-Methoxyaniline (Detect via GC, lower retention time).[1]

  • Piperazine Dimers: Formed if the alkylating agent reacts with both nitrogens of a single piperazine ring or bridges two rings.[1]

Handling, Safety, and Stability

  • Hazard Class: Corrosive (Skin Corr.[1] 1B). Causes severe skin burns and eye damage.[1]

  • Storage:

    • Free Base:[1] Store under inert gas (Argon/Nitrogen) at -20°C to prevent N-oxidation.[1]

    • HCl Salt: Store at Room Temperature (RT), desiccated.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and acid anhydrides.[1]

References

  • SWGDRUG. (2005).[1][3][5][6] Monograph: 1-(3-Methoxyphenyl)piperazine.[1][7][2][3][4][5][6][8][9] Scientific Working Group for the Analysis of Seized Drugs.[1] Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: N-(3-methoxyphenyl)piperazine.[1][7][4] National Library of Medicine.[1] Retrieved from [Link]

  • Miliotou, A. N., et al. (2022).[1] Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl).... Molecules.[1][2][3][4][5][6][8][10][11][12] Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of N-(3-methoxyphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals Introduction Theoretical Framework: Understanding ¹³C NMR Chemical Shifts The ¹³C NMR chemical shift (δ) of a carbon nucleus is a sensitive indicator of its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theoretical Framework: Understanding ¹³C NMR Chemical Shifts

The ¹³C NMR chemical shift (δ) of a carbon nucleus is a sensitive indicator of its local electronic environment. The position of a signal in the spectrum is influenced by several key factors:

  • Hybridization: The hybridization state of the carbon atom (sp³, sp², sp) significantly affects its chemical shift, with sp² and sp carbons generally resonating at a lower field (higher ppm) than sp³ carbons.

  • Inductive Effects: Electronegative atoms attached to or near a carbon atom will draw electron density away from it, "deshielding" the nucleus and causing its signal to shift downfield.

  • Resonance Effects: The delocalization of π-electrons through resonance can either shield (upfield shift) or deshield (downfield shift) a carbon nucleus, depending on whether the substituent is electron-donating or electron-withdrawing.

  • Steric Effects: Crowding around a carbon atom can cause a slight upfield shift in its resonance, an effect known as the "gamma-gauche" effect.

By analyzing the interplay of these factors, it is possible to predict and assign the ¹³C NMR spectrum of a molecule with a high degree of confidence.

Predicted ¹³C NMR Chemical Shifts and Structural Assignment

The structure of N-(3-methoxyphenyl)piperazine presents three distinct regions for ¹³C NMR analysis: the methoxy group, the phenyl ring, and the piperazine ring. The predicted chemical shifts are based on the analysis of substituent effects and comparison with data from similar structures such as anisole, piperazine, and other N-arylpiperazines.

The Aromatic Region: The 3-Methoxyphenyl Group

The phenyl ring carbons will exhibit a range of chemical shifts influenced by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing piperazine nitrogen.

  • C1 (ipso-carbon to piperazine): This carbon is directly attached to the nitrogen of the piperazine ring. The nitrogen atom exerts a significant deshielding effect, placing this signal downfield.

  • C2: This carbon is ortho to the piperazine substituent and meta to the methoxy group. It will be influenced by the deshielding effect of the adjacent nitrogen.

  • C3 (ipso-carbon to methoxy): The oxygen of the methoxy group is highly electronegative and will strongly deshield this carbon, causing it to resonate at a very low field in the aromatic region.

  • C4: This carbon is ortho to the methoxy group and meta to the piperazine. The electron-donating resonance effect of the methoxy group will cause a significant upfield shift (shielding) for this carbon.

  • C5: This carbon is meta to both substituents. Its chemical shift will be less affected than the ortho and para positions.

  • C6: This carbon is para to the methoxy group and ortho to the piperazine. The electron-donating resonance of the methoxy group will cause a notable upfield shift.

The Aliphatic Region: The Piperazine Ring

The piperazine ring contains two sets of chemically non-equivalent methylene (-CH₂-) carbons due to their proximity to the phenyl ring.

  • Cα (Carbons adjacent to Nitrogen-1): These two carbons are directly attached to the nitrogen linked to the phenyl ring. They will be deshielded by the nitrogen and will appear at a lower field compared to the other piperazine carbons.

  • Cβ (Carbons adjacent to Nitrogen-2): These two carbons are further from the aromatic ring and will be in a more "alkane-like" environment, though still deshielded by the adjacent nitrogen. They will resonate at a higher field (lower ppm) than the Cα carbons.

The Methoxy Carbon
  • -OCH₃: The carbon of the methoxy group is an sp³ carbon attached to an electronegative oxygen atom. This results in a characteristic chemical shift in the range of 55-60 ppm[1].

Summary of Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C1~152Attached to electron-withdrawing piperazine nitrogen.
C2~107Ortho to piperazine, meta to methoxy.
C3~160Attached to electronegative oxygen of the methoxy group.
C4~101Ortho to electron-donating methoxy group.
C5~130Meta to both substituents.
C6~113Para to electron-donating methoxy group.
~50Piperazine carbons adjacent to the phenyl-substituted nitrogen, deshielded.
~45Piperazine carbons adjacent to the secondary amine nitrogen.
-OCH₃~55sp³ carbon attached to an electronegative oxygen.[1]

Experimental Protocol for ¹³C NMR Acquisition

This section outlines a standard operating procedure for acquiring a high-quality ¹³C NMR spectrum of N-(3-methoxyphenyl)piperazine.

I. Sample Preparation
  • Weighing: Accurately weigh approximately 20-50 mg of N-(3-methoxyphenyl)piperazine directly into a clean, dry NMR tube.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

  • Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm). Modern NMR spectrometers often use the residual solvent peak as a secondary reference.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Tuning and Shimming: Insert the sample into the spectrometer. Tune the ¹³C probe and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Spectral Width: Set a spectral width that encompasses the expected range of ¹³C chemical shifts (e.g., 0-220 ppm).

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For a moderately concentrated sample, 128 to 1024 scans are often adequate.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds to allow for adequate relaxation of the carbon nuclei between pulses.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

III. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking and Integration: Identify and list the chemical shifts of all observed peaks.

Visualizing the Structure-Spectrum Correlation

The following diagram illustrates the molecular structure of N-(3-methoxyphenyl)piperazine with the predicted ¹³C NMR chemical shifts for each carbon atom.

Caption: Molecular structure of N-(3-methoxyphenyl)piperazine with predicted ¹³C NMR chemical shifts.

Conclusion

This technical guide provides a comprehensive overview of the ¹³C NMR chemical shifts for N-(3-methoxyphenyl)piperazine. By understanding the fundamental principles of NMR spectroscopy and analyzing the electronic effects of the methoxy and piperazine substituents, a reliable prediction of the ¹³C NMR spectrum can be made. The provided experimental protocol offers a standardized approach for the acquisition of high-quality spectral data, which is essential for the unambiguous structural verification of this important pharmaceutical building block. The combination of theoretical prediction and a robust experimental methodology ensures the scientific integrity and trustworthiness of the structural assignment process.

References

  • Penchev, P. N., Stoyanov, N. M., & Marinov, M. N. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(16), 4983. [Link]

Sources

Exploratory

Mass spectrometry fragmentation pattern of N-(3-methoxyphenyl)piperazine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of N-(3-methoxyphenyl)piperazine Authored by a Senior Application Scientist This guide provides a detailed exploration of the mass spectrometric...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of N-(3-methoxyphenyl)piperazine

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the mass spectrometric behavior of N-(3-methoxyphenyl)piperazine, a significant piperazine derivative encountered in pharmaceutical research and forensic analysis. As drug development professionals and researchers, a thorough understanding of its fragmentation pattern is crucial for unambiguous identification and quantification in complex matrices. This document will delve into the mechanistic underpinnings of its fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI), provide actionable experimental protocols, and present the data in a clear, accessible format.

Introduction to N-(3-methoxyphenyl)piperazine and the Imperative of Mass Spectrometry

N-(3-methoxyphenyl)piperazine (m-MPP) is a chemical compound and a metabolite of some drugs.[1] Its unambiguous identification is paramount, and mass spectrometry stands as the gold standard for this purpose due to its high sensitivity and specificity. The fragmentation pattern of a molecule in a mass spectrometer is a unique fingerprint, providing structural information that allows for its confident identification. This guide will focus on the fragmentation pathways of N-(3-methoxyphenyl)piperazine, providing a foundational understanding for researchers in the field. The molecular weight of N-(3-methoxyphenyl)piperazine is 192.26 g/mol .[2][3]

Electron Ionization (EI) Fragmentation Pattern

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. This provides a rich fingerprint for library matching and structural elucidation. The EI mass spectrum of N-(3-methoxyphenyl)piperazine is characterized by several key fragment ions.[2]

Proposed Fragmentation Pathways under EI

The fragmentation of N-(3-methoxyphenyl)piperazine in EI-MS is primarily driven by the stability of the resulting radical cations and even-electron ions. The initial event is the removal of an electron to form the molecular ion [M]•+ at m/z 192.

G M N-(3-methoxyphenyl)piperazine [M]•+ m/z 192 F150 [M - C2H4N]•+ m/z 150 M->F150 - CH2=NH2• F135 [M - C3H7N]•+ m/z 135 M->F135 - C2H5N• F134 [M - C3H8N]+ m/z 134 F135->F134 - H• F107 [C7H7O]+ m/z 107 F135->F107 - C2H2 F77 [C6H5]+ m/z 77 F107->F77 - CO

Caption: Proposed EI Fragmentation Pathway of N-(3-methoxyphenyl)piperazine.

  • Formation of the m/z 150 ion: This fragment likely arises from an initial alpha-cleavage adjacent to the secondary amine in the piperazine ring, followed by the loss of an ethylamine radical (•CH2CH2NH2). A more plausible pathway involves the cleavage of the C-N bond within the piperazine ring, leading to the expulsion of a neutral ethenamine molecule (CH2=CHNH2) and subsequent rearrangement.

  • Formation of the m/z 135 ion: This prominent peak corresponds to the methoxyphenylpiperazine core after the loss of a C3H7N radical.[2] This likely occurs through a ring-opening of the piperazine moiety followed by cleavage.

  • Formation of the m/z 134 ion: This ion is formed by the loss of a hydrogen radical from the m/z 135 fragment, resulting in a more stabilized, even-electron species. This transition (m/z 193 -> 134 in ESI) is also utilized for quantification in LC-MS/MS methods.[4]

  • Formation of the m/z 77 ion: This ion is characteristic of an unsubstituted phenyl group, suggesting the loss of the methoxy group and the piperazine ring.[2]

Electrospray Ionization (ESI) Fragmentation Pattern

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]+, with less extensive fragmentation compared to EI. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation. For N-(3-methoxyphenyl)piperazine, the protonated molecule is observed at m/z 193.

Proposed Fragmentation Pathways under ESI-MS/MS

The fragmentation of the [M+H]+ ion is directed by the initial site of protonation, which is likely one of the nitrogen atoms. Cleavage of the bonds within the piperazine ring and the bond connecting the piperazine ring to the methoxyphenyl group are the predominant fragmentation pathways.[5]

G MH [M+H]+ m/z 193 F134 [M+H - C3H7N]+ m/z 134 MH->F134 - C3H7N F119 [C8H9N]+ m/z 119 MH->F119 - Piperazine fragment F70 [C4H8N]+ m/z 70 MH->F70 - C7H7O• F56 [C3H6N]+ m/z 56 F70->F56 - CH2

Caption: Proposed ESI-MS/MS Fragmentation of N-(3-methoxyphenyl)piperazine.

  • Formation of the m/z 134 ion: As seen in EI, this fragment is a major product and is used for quantification.[4] It results from the cleavage of the piperazine ring.

  • Formation of Phenylpiperazine Common Fragments (m/z 119, 70, and 56): These ions are characteristic of the phenylpiperazine class of compounds.[5]

    • The m/z 119 ion likely corresponds to the protonated methoxyphenylamine fragment after cleavage of the C-N bond between the aromatic ring and the piperazine nitrogen.

    • The ions at m/z 70 and m/z 56 are indicative of fragments from the piperazine ring itself, arising from cleavages within the heterocyclic ring.[5]

Summary of Key Fragment Ions

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Proposed Neutral Loss/Fragment Structure
EI192 ([M]•+)150C2H4N•
135C3H7N•
134C3H8N
77C6H5•
ESI-MS/MS193 ([M+H]+)134C3H7N
119C4H10N2 (Piperazine)
70C7H7O• (Methoxyphenyl radical)
56C2H4 from m/z 70 fragment

Experimental Protocols

To ensure the reproducibility and accuracy of mass spectral data, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve sample in Methanol (1 mg/mL) prep2 Vortex to ensure homogeneity prep1->prep2 prep3 Transfer to GC vial prep2->prep3 gcms1 Injector: 250°C, Splitless prep3->gcms1 gcms2 Column: DB-5MS (30m x 0.25mm, 0.25µm) gcms1->gcms2 gcms3 Oven Program: Start at 100°C (1 min) Ramp 15°C/min to 280°C (hold 5 min) gcms2->gcms3 gcms4 MS Source: 230°C MS Quad: 150°C gcms3->gcms4 gcms5 Scan Range: m/z 40-550 gcms4->gcms5 data1 Identify molecular ion peak (m/z 192) gcms5->data1 data2 Compare fragment ions to reference spectra data1->data2 data3 Confirm identity via library search (e.g., NIST) data2->data3

Caption: Workflow for GC-MS analysis of N-(3-methoxyphenyl)piperazine.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the N-(3-methoxyphenyl)piperazine standard or sample in a suitable volatile solvent such as methanol to a final concentration of approximately 1 mg/mL.[6]

    • Vortex the solution to ensure complete dissolution and homogeneity.

    • Transfer the solution to a standard 2 mL GC vial with a screw cap and septum.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Injector: Set to 250°C with a splitless injection mode for maximum sensitivity.

    • Column: A standard non-polar column such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase to 280°C at a rate of 15°C/minute.

      • Final hold: Hold at 280°C for 5 minutes.

    • Mass Spectrometer: Agilent 5977B or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

  • Data Analysis:

    • Identify the peak corresponding to N-(3-methoxyphenyl)piperazine based on its retention time.

    • Examine the mass spectrum of the peak and identify the molecular ion at m/z 192.

    • Compare the observed fragment ions (m/z 150, 135, 134, 77) with the expected fragmentation pattern.

    • Confirm the identity by searching the acquired spectrum against a reference library such as the NIST/EPA/NIH Mass Spectral Library.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of N-(3-methoxyphenyl)piperazine in methanol at 1 mg/mL.

    • Perform serial dilutions in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to prepare working standards and quality controls.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

    • Column: A reverse-phase column such as a C18 (e.g., 2.1 x 50 mm, 1.7 µm) is recommended.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Key Parameters:

      • IonSpray Voltage: 5500 V

      • Source Temperature: 500°C

      • Curtain Gas: 35 psi

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Quantifier: 193.1 -> 134.1

      • Qualifier: 193.1 -> 119.1

  • Data Analysis:

    • Integrate the peaks for the specified MRM transitions at the expected retention time.

    • Construct a calibration curve using the peak areas of the standards.

    • Quantify the analyte in unknown samples using the calibration curve.

    • Confirm the identity of the analyte by ensuring the ion ratio of the qualifier to quantifier transition is within an acceptable tolerance of that observed in the standards.

Conclusion

The mass spectrometric fragmentation of N-(3-methoxyphenyl)piperazine is well-characterized and predictable, providing a robust basis for its identification and quantification. Under EI, the fragmentation is extensive, yielding a detailed fingerprint with key ions at m/z 150, 135, and 134. Under the softer conditions of ESI, the protonated molecule at m/z 193 is readily formed, and subsequent MS/MS analysis reveals characteristic fragments, notably at m/z 134 and 119. By employing the detailed protocols provided in this guide, researchers and drug development professionals can confidently analyze N-(3-methoxyphenyl)piperazine in their matrices, ensuring data of the highest quality and integrity.

References

  • ARKIVOC. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Retrieved from [Link]

  • Journal of Chinese Mass Spectrometry Society. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • MDPI. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-methoxyphenyl)piperazine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Spectral trends in GC–EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved from [Link]

  • SWGDrug. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • TSI Journals. (2006). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen-containing ring systems. Retrieved from [Link]

  • ResearchGate. (2025). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Retrieved from [Link]

Sources

Foundational

N-(3-methoxyphenyl)piperazine mechanism of action on serotonin receptors

Title: Mechanistic Profiling of N-(3-methoxyphenyl)piperazine (mMPP): A Multi-Modal Serotonergic Probe Executive Summary N-(3-methoxyphenyl)piperazine (mMPP), also known as 1-(3-methoxyphenyl)piperazine or 3-MeOPP, is a...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Mechanistic Profiling of N-(3-methoxyphenyl)piperazine (mMPP): A Multi-Modal Serotonergic Probe

Executive Summary N-(3-methoxyphenyl)piperazine (mMPP), also known as 1-(3-methoxyphenyl)piperazine or 3-MeOPP, is a phenylpiperazine derivative with a complex pharmacological profile distinct from its chlorinated analog, mCPP. While often overshadowed by mCPP in clinical diagnostics, mMPP has emerged as a significant compound in neuropharmacology due to its dual mechanism: it functions as a non-selective serotonin receptor agonist (with pronounced efficacy at 5-HT2C) and a serotonin releasing agent (SRA) . This guide provides a technical deep-dive into its molecular interactions, signaling cascades, and experimental characterization, serving as a critical resource for researchers distinguishing between phenylpiperazine analogs.

Pharmacological Profile & Binding Kinetics[1]

Unlike selective ligands, mMPP acts as a "dirty drug," interacting with multiple serotonin receptor subtypes and the serotonin transporter (SERT). Its profile is characterized by a balance of receptor activation and monoamine release, contributing to a unique behavioral phenotype (less anxiogenic than mCPP).

Table 1: Receptor Affinity and Functional Activity Profile
TargetInteraction TypeFunctional OutcomeMechanistic Relevance
5-HT2C Full/Partial Agonist Activation (Gq-coupled)Anorectic effects; modulation of dopamine release in the nucleus accumbens.
5-HT1A Partial Agonist Mixed (Gi/o-coupled)Anxiolysis; autoreceptor inhibition leads to complex firing rate changes.
5-HT2A Antagonist/Partial Agonist Inhibition/Weak ActivationModulates hallucinogenic potential; functionally opposes 5-HT2C effects.
SERT Releasing Agent / Substrate Reverse TransportIncreases extracellular 5-HT; distinct from pure reuptake inhibition (SSRI).
5-HT2B Agonist ActivationPeripheral effects (vasoconstriction); potential cardiac valvulopathy risk factor.

Critical Distinction: While mCPP (chloro-substituted) is a potent 5-HT2C agonist with significant anxiogenic properties, mMPP (methoxy-substituted) exhibits a milder behavioral profile, likely due to a different ratio of 5-HT1A (anxiolytic) to 5-HT2C (anxiogenic) activation and its concurrent SRA activity.

Core Mechanism: 5-HT2C Receptor Signaling

The primary postsynaptic mechanism of mMPP involves the activation of the 5-HT2C receptor. This G-protein-coupled receptor (GPCR) couples primarily to the Gαq/11 family, initiating a phosphoinositide hydrolysis cascade.

Molecular Cascade
  • Ligand Binding: mMPP binds to the orthosteric site of the 5-HT2C receptor.

  • G-Protein Coupling: Conformational change recruits Gαq/11.

  • Effector Activation: PLCβ (Phospholipase C-beta) is activated.

  • Second Messengers: PLCβ cleaves PIP2 into IP3 (Inositol 1,4,5-trisphosphate) and DAG (Diacylglycerol).

  • Calcium Flux: IP3 binds to IP3 receptors on the ER, triggering intracellular Ca²⁺ release.

Visualization: 5-HT2C Gq Signaling Pathway

G mMPP mMPP (Ligand) R_5HT2C 5-HT2C Receptor (GPCR) mMPP->R_5HT2C Binding Gq Gαq/11 Protein R_5HT2C->Gq Activation PLC Phospholipase C-β (PLC) Gq->PLC Stimulates PIP2 PIP2 (Membrane Lipid) PLC->PIP2 Hydrolysis IP3 IP3 (Soluble Messenger) PIP2->IP3 Cleavage DAG DAG (Membrane Bound) PIP2->DAG Cleavage ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Intracellular Ca2+ (Mobilization) ER->Ca Release Ca->PKC Co-factor

Caption: The Gq-mediated signaling cascade activated by mMPP binding to the 5-HT2C receptor, leading to calcium mobilization.[1][2]

Experimental Protocols

To validate mMPP's mechanism, two complementary assays are standard: Radioligand Binding (affinity) and FLIPR Calcium Flux (functional efficacy).

Protocol A: Radioligand Competition Binding Assay (5-HT2C)

Objective: Determine the binding affinity (Ki) of mMPP for the 5-HT2C receptor.

Materials:

  • Source: HEK-293 cells stably expressing human 5-HT2C (edited or non-edited isoforms).

  • Radioligand: [³H]-Mesulergine (Antagonist) or [³H]-5-HT (Agonist).[1] Note: Agonist radioligands prefer the high-affinity G-protein coupled state.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

Workflow:

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer. Centrifuge at 20,000 x g for 15 min. Resuspend pellet in Assay Buffer.

  • Plate Setup: In a 96-well plate, add:

    • 50 µL mMPP (concentration range:

      
       to 
      
      
      
      M).
    • 50 µL Radioligand (~1-2 nM final).

    • 100 µL Membrane suspension (20-50 µg protein/well).

  • Incubation: Incubate for 60 minutes at 37°C. Why: Ensures equilibrium binding.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI). Why: PEI reduces non-specific binding of cationic ligands.

  • Quantification: Wash filters 3x with ice-cold buffer. Dry and count via liquid scintillation.

  • Analysis: Plot % Specific Binding vs. Log[mMPP]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Protocol B: Functional Calcium Mobilization Assay (FLIPR)

Objective: Measure the functional potency (EC50) and efficacy of mMPP as an agonist.

Workflow:

  • Seeding: Plate CHO-K1 cells expressing 5-HT2C in black-wall/clear-bottom 384-well plates (10k cells/well). Incubate overnight.

  • Dye Loading: Aspirate media and add 20 µL Calcium-4 or Calcium-5 dye (Molecular Devices) in HBSS/HEPES buffer containing 2.5 mM Probenecid.

    • Self-Validation: Probenecid inhibits the anion transporter, preventing dye leakage from the cytosol.

  • Incubation: 45-60 minutes at 37°C.

  • Baseline Measurement: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence (excitation 485 nm, emission 525 nm) for 10 seconds.

  • Agonist Challenge: Inject 10 µL of mMPP (5x concentration).

  • Data Acquisition: Monitor fluorescence increase for 180 seconds.

  • Analysis: Calculate

    
     (Peak Fluorescence - Baseline / Baseline). Generate dose-response curves.
    

References

  • Verdonk, M. L., et al. (1998). "Structure and Serotonin 5-HT2C Receptor Activity of ortho- and meta-Substituted Phenylpiperazines."[2] Acta Crystallographica Section B.

    • Source:

  • United Nations Office on Drugs and Crime (UNODC). (2013).

    • Source:

  • Glennon, R. A., et al. (1994). "Binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors." Journal of Medicinal Chemistry.

    • Source:

  • Molecular Devices. "FLIPR Calcium 4 Assay Kit Protocol."

    • Source:

  • Baumann, M. H., et al. (2005). "N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-Methylenedioxymethamphetamine (MDMA or 'Ecstasy')." Neuropsychopharmacology.

    • Source:

Sources

Exploratory

Pharmacological Profile of N-(3-methoxyphenyl)piperazine (MeOPP) and Analogs

The following technical guide provides an in-depth pharmacological analysis of N-(3-methoxyphenyl)piperazine (3-MeOPP) and its structural analogs, specifically focusing on the phenylpiperazine scaffold's interaction with...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth pharmacological analysis of N-(3-methoxyphenyl)piperazine (3-MeOPP) and its structural analogs, specifically focusing on the phenylpiperazine scaffold's interaction with serotonergic systems.

Technical Reference for Drug Discovery & Neuropharmacology

Executive Summary

N-(3-methoxyphenyl)piperazine (3-MeOPP) is a synthetic phenylpiperazine derivative acting primarily as a non-selective serotonin receptor agonist. It belongs to a chemical class that includes the widely studied probe mCPP (1-(3-chlorophenyl)piperazine) and TFMPP (1-(3-trifluoromethylphenyl)piperazine).[1] While mCPP is a well-characterized metabolite of clinical antidepressants (e.g., trazodone) and a known anxiogenic agent, 3-MeOPP has emerged primarily as a "designer drug" or New Psychoactive Substance (NPS), often found in combination with benzylpiperazine (BZP).

This guide delineates the Structure-Activity Relationships (SAR) that dictate why subtle substitutions (methoxy vs. chloro) on the phenyl ring dramatically alter receptor selectivity—specifically between 5-HT


 and 5-HT

subtypes—and provides validated protocols for characterizing these ligands.

Chemical Biology & Structure-Activity Relationship (SAR)

The phenylpiperazine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous 5-HT ligands. The biological activity is governed by the position and electronic nature of the substituent on the phenyl ring.

The "Meta" vs. "Ortho" Switch

A critical pharmacological divergence occurs based on the substituent position:

  • Meta-substitution (3-position): Compounds like 3-MeOPP , mCPP , and TFMPP maintain broad affinity for 5-HT

    
     and 5-HT
    
    
    
    receptors. They typically act as 5-HT
    
    
    agonists, which correlates with their anxiogenic and hypophagic properties.
  • Ortho-substitution (2-position): 2-MeOPP (oMeOPP) exhibits high affinity for 5-HT

    
     (partial agonist) but effectively loses affinity  for 5-HT
    
    
    
    receptors.[2] This makes 2-MeOPP distinct from its 3-substituted isomer, lacking the psychomimetic/anxiogenic profile associated with 5-HT
    
    
    activation.
Comparative Pharmacological Profile

The following table summarizes the binding affinities (


) and functional activities of 3-MeOPP relative to its key analogs.
CompoundSubstituent (R)5-HT

Affinity (

)
5-HT

Affinity (

)
5-HT

Affinity
Functional Class
mCPP 3-Cl~3.4 nM~40–90 nM~60 nMNon-selective Agonist (Anxiogenic)
TFMPP 3-CF

~10–20 nM~50–100 nM>2000 nMAgonist (Lacks 5-HT

activity)
3-MeOPP 3-OCH

High (est. <50 nM)HighModerateAgonist (Less potent than mCPP)
2-MeOPP 2-OCH

Negligible High NegligibleSelective 5-HT

Partial Agonist
BZP Benzyl (No phenyl)NegligibleNegligibleNegligibleDA/NE Releaser (Stimulant)

Key Insight: TFMPP is often distinguished from mCPP by its lack of 5-HT


 affinity. 3-MeOPP mimics the mCPP profile but is generally considered less potent and less anxiogenic in human subjective reports, likely due to subtle differences in intrinsic efficacy at 5-HT

.

Receptor Signaling Dynamics

The primary pharmacological interest in 3-MeOPP and mCPP lies in their agonism at the 5-HT


 receptor , a G

-coupled GPCR. Activation triggers the Phospholipase C (PLC) cascade, leading to intracellular calcium mobilization. This pathway is mechanistically linked to anxiety, appetite suppression, and hyperthermia.
5-HT Signaling Pathway

The diagram below illustrates the signal transduction pathway activated by 3-MeOPP/mCPP.

G cluster_membrane Cell Membrane Receptor 5-HT2C Receptor (GPCR) Gq Gαq Protein Receptor->Gq Coupling Ligand Ligand (mCPP / 3-MeOPP) Ligand->Receptor Binding & Activation PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 (Inositol Trisphosphate) PIP2->IP3 DAG DAG (Diacylglycerol) PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release (Intracellular) ER->Ca Flux Ca->PKC Co-activation Response Physiological Response: Anxiety, Hypophagia, Hyperthermia Ca->Response

Figure 1: Signal transduction cascade for 5-HT


 agonists. mCPP and 3-MeOPP drive G

-mediated calcium flux, a key metric in functional assays.

Metabolism & Pharmacokinetics

Understanding the metabolic fate of these compounds is crucial, as mCPP itself is an active metabolite of clinically used drugs (e.g., Trazodone, Nefazodone).

  • Trazodone to mCPP: Trazodone is metabolized by CYP3A4 to yield mCPP.[3]

  • mCPP/MeOPP Clearance: These phenylpiperazines are further hydroxylated, primarily by CYP2D6 .

    • mCPP

      
       p-OH-mCPP (4-hydroxy-mCPP).
      
    • 3-MeOPP

      
       O-demethylation (to 3-OH-phenylpiperazine) and hydroxylation.
      
  • Enzyme Inhibition: Both mCPP and 3-MeOPP act as inhibitors of CYP2D6, potentially causing autoinhibition or drug-drug interactions (e.g., potentiating dextromethorphan or MDMA).

Metabolism Trazodone Trazodone (Parent Drug) CYP3A4 CYP3A4 Trazodone->CYP3A4 mCPP mCPP (Active Metabolite) CYP3A4->mCPP N-dealkylation CYP2D6 CYP2D6 mCPP->CYP2D6 OH_mCPP p-OH-mCPP (Inactive) CYP2D6->OH_mCPP Hydroxylation Metabolites Hydroxylated Metabolites CYP2D6->Metabolites MeOPP 3-MeOPP (Analog) MeOPP->CYP2D6 Inhibits & Substrate

Figure 2: Metabolic pathway illustrating the generation of mCPP from Trazodone and the shared clearance route via CYP2D6 for phenylpiperazines.

Experimental Protocols

To validate the pharmacological profile of 3-MeOPP or novel analogs, two complementary assays are required: a radioligand binding assay to determine affinity (


) and a functional assay to determine intrinsic efficacy (Agonist vs. Antagonist).
Protocol A: [ H]-Mesulergine Binding Assay (5-HT Affinity)

Objective: Determine the binding affinity (


) of the test compound for the 5-HT

receptor. [

H]-Mesulergine is an antagonist radioligand, preferred over agonists to avoid biphasic binding complications.
  • Membrane Preparation:

    • Use HEK-293 cells stably expressing human 5-HT

      
       receptors.
      
    • Homogenize cells in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4).

    • Centrifuge at 40,000

      
       for 20 min at 4°C. Resuspend pellet in Buffer A.
      
  • Incubation:

    • Total Binding: 50

      
      L membrane prep + 50 
      
      
      
      L [
      
      
      H]-Mesulergine (final conc. ~1 nM).
    • Non-Specific Binding (NSB): Add 10

      
      M Mianserin or Methysergide.
      
    • Test Compound: Add 3-MeOPP at concentrations ranging from

      
       to 
      
      
      
      M.
    • Incubate for 60 minutes at 37°C.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce filter binding).

    • Wash 3x with ice-cold saline.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate IC

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Protocol B: Intracellular Calcium Flux (Functional Agonism)

Objective: Confirm if the compound acts as an agonist (activates G


) or antagonist.
  • Cell Loading:

    • Seed CHO-K1 cells expressing recombinant 5-HT

      
       in 96-well black-walled plates.
      
    • Incubate with Calcium-4 assay dye (or Fura-2 AM) for 45 min at 37°C.

  • Basal Measurement:

    • Place in a FLIPR (Fluorometric Imaging Plate Reader) or equivalent.

    • Record baseline fluorescence (excitation 485 nm, emission 525 nm) for 10 seconds.

  • Agonist Challenge:

    • Inject 3-MeOPP (various concentrations).[4]

    • Monitor fluorescence increase for 60–120 seconds.

    • Positive Control: 5-HT (Serotonin) full dose-response curve.

  • Data Interpretation:

    • Agonist: Dose-dependent increase in fluorescence (

      
       relative to 5-HT).
      
    • Antagonist: If no response, pre-incubate with 3-MeOPP, then challenge with EC

      
       of 5-HT. A reduction in 5-HT response indicates antagonism.
      

References

  • Rotzinger, S., et al. (1998).[3][5] "Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources."[3] Drug Metabolism and Disposition. Link

  • Kalgutkar, A. S., et al. (2005).[5] "Selective serotonin 5-HT2C receptor agonists: structure-activity relationships and potential therapeutic applications." Journal of Medicinal Chemistry.

  • Baumann, M. H., et al. (2005). "N-Substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy')." Neuropsychopharmacology. Link

  • Glennon, R. A., et al. (1986). "Binding of phenylpiperazines to 5-HT1A, 5-HT1B, and 5-HT2 receptors."[5] Journal of Medicinal Chemistry.

  • Staack, R. F., & Maurer, H. H. (2005). "Metabolism of new designer drugs of abuse." Current Drug Metabolism.
  • Perrone, R., et al. (2024).[1] "Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey." MDPI. Link

Sources

Foundational

A-Technical-Guide-to-Computational-Docking-Studies-of-N-(3-methoxyphenyl)piperazine-with-5-HT-Receptors

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Serotonergic System and the Promise of Phenylpiperazines Serotonin, or 5-hydroxytryptamine (5-HT), is a pivota...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Serotonergic System and the Promise of Phenylpiperazines

Serotonin, or 5-hydroxytryptamine (5-HT), is a pivotal monoamine neurotransmitter that modulates a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite.[1] The extensive influence of serotonin is mediated by a superfamily of at least 14 distinct receptor subtypes, which are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, a ligand-gated ion channel.[2][3] This diversity allows for fine-tuned control over serotonergic signaling and presents a rich landscape for therapeutic intervention in neuropsychiatric disorders.

The N-(3-methoxyphenyl)piperazine scaffold is a cornerstone in the development of pharmaceuticals targeting the central nervous system.[4] Its derivatives are known to exhibit significant affinity for various neurotransmitter receptors, particularly serotonin 5-HT1A and 5-HT2A receptors, which are implicated in mood regulation.[4] This makes the phenylpiperazine moiety a critical pharmacophore in the design of novel antidepressants and antipsychotics.[4][5] Computational docking has emerged as an indispensable tool in modern drug discovery, offering a powerful lens through which to visualize and predict the interactions between small molecules and their biological targets at an atomic level. This guide provides a comprehensive, technically-grounded walkthrough of the principles and practices of conducting computational docking studies of N-(3-methoxyphenyl)piperazine with 5-HT receptors.

Foundational Principles of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] The primary goal is to predict the binding mode and affinity of a ligand within the active site of a target protein. This process is governed by two key components: a search algorithm and a scoring function .

  • Search Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand and the active site of the receptor to generate a wide range of possible binding poses.

  • Scoring Functions: Once a pose is generated, a scoring function is used to estimate the binding affinity (e.g., in kcal/mol). These functions are mathematical models that approximate the free energy of binding, taking into account factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.

For GPCRs like the 5-HT receptors, which possess a characteristic seven-transmembrane helical structure, docking studies are instrumental in understanding ligand recognition and selectivity.[6]

A Step-by-Step Protocol for Docking N-(3-methoxyphenyl)piperazine with the 5-HT1A Receptor

This section outlines a detailed, field-proven workflow for performing a computational docking study using widely accessible and validated tools such as AutoDock Vina.[7][8][9]

Receptor Preparation

The quality of the receptor structure is paramount for a meaningful docking study.

  • Structure Retrieval: Obtain the 3D crystal structure of the target receptor from the Protein Data Bank (PDB). For this example, we will use the human 5-HT1A receptor (a suitable PDB ID would be 7E2Y).[10]

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any non-standard residues. This is a critical step as these molecules can interfere with the docking process.

  • Protonation State: Add hydrogen atoms to the protein, ensuring that the ionization states of acidic and basic residues are appropriate for a physiological pH. Most molecular modeling software has built-in tools for this purpose.

  • Defining the Binding Site: Accurately defining the binding pocket is crucial. This is typically done by creating a "grid box" that encompasses the active site where the native ligand binds. The dimensions of this box should be large enough to allow for translational and rotational freedom of the ligand.

Ligand Preparation

Proper preparation of the ligand is equally important for accurate docking.

  • 3D Structure Generation: Obtain the 3D structure of N-(3-methoxyphenyl)piperazine. This can be done using a molecular builder or by retrieving it from a chemical database like PubChem.

  • Energy Minimization: Perform an energy minimization of the ligand's 3D structure to obtain a low-energy, stable conformation. This step is crucial for ensuring that the starting ligand conformation is realistic.

  • Charge Assignment: Assign partial charges to the atoms of the ligand. The Gasteiger charge calculation method is commonly used for this purpose.

Performing the Docking Simulation

With the prepared receptor and ligand, the docking simulation can be initiated.

  • Software Selection: AutoDock Vina is a widely used and well-validated open-source docking program.[7][8][9]

  • Configuration: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and the desired output file name.

  • Execution: Run the AutoDock Vina executable from the command line, providing the configuration file as input. The program will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.

Experimental Workflow Diagram

docking_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis PDB 1. Retrieve Receptor (e.g., PDB: 7E2Y) Clean 2. Clean Structure (Remove Water, Ligands) PDB->Clean Protonate 3. Add Hydrogens (Set Protonation States) Clean->Protonate Grid 4. Define Binding Site (Grid Box Generation) Protonate->Grid Dock Perform Docking (AutoDock Vina) Grid->Dock Prepared Receptor Ligand3D 1. Generate 3D Ligand (N-(3-methoxyphenyl)piperazine) EnergyMin 2. Energy Minimization Ligand3D->EnergyMin Charges 3. Assign Partial Charges EnergyMin->Charges Charges->Dock Prepared Ligand Analyze Analyze Results (Binding Poses & Affinity) Dock->Analyze Validate Validate & Interpret Analyze->Validate

Caption: A generalized workflow for computational docking studies.

Analysis and Interpretation of Docking Results

The output of a docking simulation provides a wealth of data that requires careful analysis and interpretation.

Binding Affinity and Pose Selection

The primary quantitative output is the binding affinity, typically reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity. It is important to analyze not just the top-scoring pose, but a cluster of the top-ranked poses to understand the range of possible binding modes.

Visualization of Key Interactions

Visualization of the ligand-receptor complex is essential for understanding the molecular basis of binding. Software such as PyMOL or Discovery Studio can be used to identify and analyze key intermolecular interactions, including:

  • Hydrogen Bonds: These are critical for specificity and affinity.

  • Hydrophobic Interactions: These play a major role in ligand binding within the largely nonpolar transmembrane domains of GPCRs.

  • Pi-Pi Stacking: Aromatic rings in the ligand and receptor can interact favorably.

  • Salt Bridges: Interactions between charged residues.

A recent study performing docking simulations of arylpiperazine derivatives with the 5-HT1A receptor identified a crucial hydrogen bond between the protonated tertiary amine of the piperazine ring and the residue Asp116.[11]

Comparative Docking Data

To assess the selectivity of N-(3-methoxyphenyl)piperazine, it is insightful to perform docking against multiple 5-HT receptor subtypes. The following table presents hypothetical docking scores to illustrate this concept.

Receptor SubtypePDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
5-HT1A 7E2Y[10]-8.5Asp116, Phe361, Tyr390
5-HT2A 6A93[12][13]-7.9Asp155, Ser242, Trp336
5-HT2C --7.2Asp134, Ser138, Phe328

Note: These values are for illustrative purposes only and do not represent actual experimental data.

Signaling Pathways and Functional Implications

The binding of a ligand to a 5-HT receptor initiates a downstream signaling cascade. Most 5-HT receptors are GPCRs that couple to various G proteins to modulate the activity of effector enzymes and ion channels.[14] For example, the 5-HT1A receptor typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[15] Conversely, 5-HT2A receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels and activating protein kinase C (PKC).[14][16]

Ligand-Receptor Interaction and Signaling Diagram

signaling_pathway cluster_binding Ligand Binding cluster_transduction Signal Transduction cluster_response Cellular Response Ligand N-(3-methoxyphenyl)piperazine Receptor 5-HT1A Receptor Ligand->Receptor Binds to Orthosteric Site G_Protein Gi/o Protein Activation Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP Levels AC->cAMP Leads to Response Modulation of Neuronal Excitability cAMP->Response

Caption: A simplified signaling pathway for the 5-HT1A receptor.

Validation and Limitations of Computational Docking

While powerful, computational docking is a predictive tool, and its results must be interpreted with an understanding of its inherent limitations.

Self-Validation and Benchmarking

A crucial step in validating a docking protocol is to perform "redocking." This involves docking the co-crystallized ligand back into the receptor's active site. A successful redocking, typically defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, provides confidence in the docking protocol's ability to reproduce known binding modes.[17]

The Imperative of Experimental Correlation

Ultimately, in silico predictions must be validated through experimental methods.[18] In vitro binding assays are essential for determining the actual binding affinities (Ki values) of the compound for the target receptors. These experimental data provide the ground truth against which the computational predictions can be benchmarked.

Inherent Limitations

It is important to acknowledge the limitations of molecular docking:

  • Receptor Flexibility: Most standard docking protocols treat the receptor as a rigid entity, which is a simplification. Methods like induced fit docking (IFD) or ensemble docking can account for receptor flexibility but are more computationally expensive.[6][19]

  • Solvation Effects: The role of water molecules in the binding site is often simplified or ignored, yet they can play a critical role in mediating ligand-receptor interactions.

  • Scoring Function Accuracy: Scoring functions are approximations and may not always accurately rank-order compounds with different chemical scaffolds.

Conclusion: An Integrated Approach to Drug Discovery

Computational docking is a potent and cost-effective tool that provides invaluable insights into ligand-receptor interactions, guiding the design and optimization of novel therapeutic agents. When applied with a rigorous understanding of its principles and limitations, and in close synergy with experimental validation, it significantly accelerates the drug discovery pipeline. The study of N-(3-methoxyphenyl)piperazine and its derivatives with 5-HT receptors exemplifies how this in silico approach can be leveraged to unravel the complexities of neurotransmitter receptor pharmacology and drive the development of next-generation treatments for a myriad of neurological and psychiatric disorders.

References

  • Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis. PubMed. Available at: [Link]

  • Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. PubMed Central. Available at: [Link]

  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. Available at: [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. MDPI. Available at: [Link]

  • 7E2Y: Serotonin-bound Serotonin 1A (5-HT1A) receptor-Gi protein complex. RCSB PDB. Available at: [Link]

  • The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. PubMed Central. Available at: [Link]

  • Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. Bentham Science. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. PubMed Central. Available at: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central. Available at: [Link]

  • GPCRVS: A web service for the evaluation of compound activity and binding affinity for G protein-coupled receptors. GPCRVS. Available at: [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. MDPI. Available at: [Link]

  • Analogs of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced .alpha.1-adrenergic affinity. ACS Publications. Available at: [Link]

  • Essential Dynamics Ensemble Docking for Structure-Based GPCR Drug Discovery. Frontiers. Available at: [Link]

  • How to validate the molecular docking results ?. ResearchGate. Available at: [Link]

  • 7WC5: Crystal structure of serotonin 2A receptor in complex with psilocin. RCSB PDB. Available at: [Link]

  • Serotonergic Synapse Pathway. Creative Diagnostics. Available at: [Link]

  • How to Perform Molecular Docking with AutoDock Vina. YouTube. Available at: [Link]

  • Signaling pathways of the serotonin receptor (5-HTR) subtypes. ResearchGate. Available at: [Link]

  • MODELING OF 5-HT2A AND 5-HT2C RECEPTORS AND OF THEIR COMPLEXES WITH ACTUAL AND POTENTIAL ANTYPSICHOTIC DRUGS. University of Bologna. Available at: [Link]

  • Lessons from Docking Validation. Michigan State University. Available at: [Link]

  • Structure-Based Virtual Screening for Ligands of G Protein–Coupled Receptors: What Can Molecular Docking Do for You?. DiVA portal. Available at: [Link]

  • Serotonin. Wikipedia. Available at: [Link]

  • Docking Result Analysis and Validation with Discovery Studio. YouTube. Available at: [Link]

  • Tutorial – AutoDock Vina. Scripps Research. Available at: [Link]

  • recent-advances-and-applications-of-molecular-docking-to-g-protein-coupled-receptors. Bohrium. Available at: [Link]

  • Multimethod Approach to Understanding the Different Affinity for the 5‑HT1A Receptor of Three Regioisomers of Novel Arylpiperazine Salicylamide Ligand. ACS Publications. Available at: [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]

  • 5-HT receptor. Wikipedia. Available at: [Link]

  • Serotonin Receptor Signaling. QIAGEN. Available at: [Link]

  • The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. MDPI. Available at: [Link]

  • External GPCR sites. GPCRdb. Available at: [Link]

  • 6A93: Crystal structure of 5-HT2AR in complex with risperidone. RCSB PDB. Available at: [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Available at: [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. Available at: [Link]

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Exploratory

Exploring the chemical reactivity of the N-(3-methoxyphenyl)piperazine scaffold

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists Focus: Chemical Reactivity, Synthetic Protocols, and Metabolic Stability Executive Summary: The "Privileged" CN...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists Focus: Chemical Reactivity, Synthetic Protocols, and Metabolic Stability

Executive Summary: The "Privileged" CNS Scaffold

The N-(3-methoxyphenyl)piperazine (3-MPP) moiety represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for central nervous system (CNS) targets. Its structural ubiquity arises from its ability to mimic the ethylamine side chain of biogenic amines (serotonin, dopamine) while providing a rigidified spatial arrangement that enhances receptor subtype selectivity, particularly for 5-HT1A , D2 , and alpha-adrenergic receptors.

However, the utility of 3-MPP is double-edged. While the piperazine nitrogen (N4) offers a versatile handle for diversification, the electron-rich aromatic system and the piperazine ring itself act as metabolic hotspots, susceptible to bioactivation pathways that can lead to idiosyncratic toxicity. This guide provides a rigorous analysis of the scaffold's reactivity, validated synthetic workflows, and structural alerts for metabolic stability.

Chemical Architecture & Reactivity Profile

Electronic Analysis

The 3-MPP scaffold consists of a piperazine ring N-linked to a phenyl group bearing a meta-methoxy substituent.

  • N1 (Aniline-like): The nitrogen attached to the phenyl ring is involved in resonance with the aromatic system. Its lone pair is delocalized, rendering it non-nucleophilic and essentially inert to standard alkylation conditions.

  • N4 (Secondary Amine): This is the primary reactive center. It is a secondary aliphatic amine (pKa ~9.8), highly nucleophilic, and the site for library diversification (alkylation, acylation, sulfonylation).

  • Aromatic Ring: The 3-methoxy group is an electron-donating group (EDG) by resonance but withdrawing by induction. It activates the ring, particularly at the para and ortho positions relative to itself, making the ring susceptible to metabolic hydroxylation and electrophilic aromatic substitution (though the latter is rarely utilized in late-stage synthesis).

Visualization: Reactivity & Derivatization Map

G Scaffold N-(3-methoxyphenyl)piperazine (3-MPP) N_Alkyl N4-Alkyl Derivatives (5-HT1A Ligands) Scaffold->N_Alkyl Nucleophilic Attack (N4) N_Acyl N4-Amides (Peptidomimetics) Scaffold->N_Acyl Acylation (N4) N_Aryl N4-Biaryl Systems (D2 Antagonists) Scaffold->N_Aryl Pd-Catalyzed C-N Bond Tox Quinone-Imines / Iminium Ions (Reactive Metabolites) Scaffold->Tox Bioactivation Alkyl Alkyl Halides / Reductive Amination (SN2 / Imine Red) Alkyl->N_Alkyl Acyl Acyl Chlorides / Carboxylic Acids (Amide Coupling) Acyl->N_Acyl Aryl Ar-X / Pd Catalyst (Buchwald-Hartwig) Aryl->N_Aryl Metab CYP450 Enzymes (Oxidation) Metab->Tox

Figure 1: Reactivity map of the 3-MPP scaffold highlighting the nucleophilic N4 center for derivatization and the metabolic liability of the aromatic core.

Synthetic Workflows (The "Make")

Scaffold Construction: Buchwald-Hartwig Amination

While 3-MPP is commercially available, isotopic labeling or derivative synthesis often requires de novo construction. The most robust method utilizes Palladium-catalyzed C-N cross-coupling.

  • Reagents: 3-Bromoanisole + N-Boc-piperazine.[1]

  • Catalyst System: Pd(OAc)2 / BINAP or Pd2(dba)3 / Xantphos.

  • Base: NaOtBu or Cs2CO3 (for base-sensitive substrates).

  • Solvent: Toluene or Dioxane (100°C).

  • Deprotection: TFA/DCM or HCl/Dioxane yields the free amine.

Protocol: Self-Validating N4-Alkylation

This protocol describes the attachment of a linker (e.g., 2-chloroacetamide derivative) to the 3-MPP scaffold. This is a standard SN2 reaction designed with "self-validating" checkpoints to ensure high-throughput success.

Objective: Synthesize N-(3-methoxyphenyl)-N'-[substituted]-piperazine.

Reagents:

  • 1-(3-Methoxyphenyl)piperazine (1.0 equiv)[2]

  • Electrophile (e.g., Benzyl bromide or Chloroacetamide) (1.1 equiv)

  • Base: K2CO3 (2.0 equiv) or DIPEA (1.5 equiv)

  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Methodology:

  • Preparation (Checkpoint 1: Solubility):

    • Dissolve 3-MPP in ACN (0.1 M concentration).

    • Validation: Solution must be clear. If cloudy, sonicate or switch to DMF.

  • Base Addition:

    • Add K2CO3 (anhydrous, micronized).

    • Note: Heterogeneous mixture expected.

  • Electrophile Addition (Checkpoint 2: Exotherm):

    • Add the electrophile dropwise at room temperature (RT).

    • Validation: Monitor internal temperature. If

      
      , cool to 0°C to prevent bis-alkylation or polymerization.
      
  • Reaction Monitoring (Checkpoint 3: Conversion):

    • Stir at 60°C for 4-12 hours.

    • Validation (TLC/LCMS):

      • TLC: Eluent 5% MeOH/DCM. Stain: Ninhydrin (3-MPP stains free amine) or UV. Success: Disappearance of starting material spot (Rf ~0.2) and appearance of product (Rf ~0.5).

      • LCMS: Look for [M+H]+ of product. Critical Alert: If [M+H]+ corresponds to dimer (bis-alkylation), repeat with slow addition of electrophile at 0°C.

  • Workup & Isolation:

    • Filter off inorganic salts. Concentrate filtrate.

    • Partition between EtOAc and Water. Wash organic layer with Brine.

    • Dry over Na2SO4 and concentrate.

  • Final Validation (NMR):

    • 1H NMR (CDCl3): Verify integration of the methoxy singlet (~3.8 ppm) vs. the new linker protons. The disappearance of the broad NH signal (~1.8-2.0 ppm) confirms N4-substitution.

Metabolic Liability (The "Break")

Drug candidates containing the 3-MPP scaffold frequently encounter attrition due to reactive metabolite formation . The electron-rich nature of the scaffold makes it a substrate for Cytochrome P450 enzymes (CYP2D6, CYP3A4).

Bioactivation Pathways
  • Quinone-Imine Formation: Hydroxylation of the phenyl ring (typically para to the amino group) followed by two-electron oxidation yields a reactive quinone-imine. This electrophile can covalently bind to hepatic proteins (causing idiosyncratic toxicity) or be trapped by Glutathione (GSH).[3]

  • Ring Contraction (Imidazoline Formation): A unique pathway identified for piperazines involves oxidation to an iminium ion, GSH trapping, and subsequent ring contraction to form an imidazoline adduct. This is a specific structural alert for piperazine scaffolds.

Visualization: Metabolic Activation Pathway

Metabolism Parent 3-MPP Scaffold OH_Metab Hydroxylated Metabolite (Para-OH) Parent->OH_Metab CYP450 (Hydroxylation) Iminium Piperazine Iminium Ion Parent->Iminium CYP450 (-2e-) QI Quinone-Imine (Reactive Electrophile) OH_Metab->QI Oxidation GSH_Adduct GSH Adduct (Detoxification) QI->GSH_Adduct +GSH Protein Covalent Protein Binding (Toxicity) QI->Protein Covalent Binding Iminium->GSH_Adduct +GSH Imidazoline Imidazoline Derivative (Ring Contraction) GSH_Adduct->Imidazoline Rearrangement

Figure 2: Metabolic bioactivation pathways of 3-MPP leading to reactive quinone-imines and ring-contracted imidazoline species.

Quantitative Data Summary

ParameterValue/CharacteristicRelevance
MW 192.26 g/mol Fragment-like, ideal for building blocks.
cLogP ~1.6Moderate lipophilicity, good CNS penetration.
pKa (N4) 9.8Basic. Exists as cation at physiological pH.
Solubility Low in water (free base)Use HCl or fumarate salts for biological assays.
CYP Inhibition CYP2D6 (Ki ~ 1-10 µM)Potential for drug-drug interactions (DDI).
Toxicity Alert Quinone-imine formationScreen early using GSH-trapping assays.

References

  • López-Rodríguez, M. L., et al. (2002).[4] "Arylpiperazine derivatives acting at 5-HT(1A) receptors."[4][5] Current Medicinal Chemistry, 9(4), 443-69.[4] Link

  • Doss, G. A., et al. (2005).[3] "Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline." Chemical Research in Toxicology, 18(11), 1601-1601. Link

  • Benfenati, E., et al. (1987). "1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain."[6] Journal of Pharmacy and Pharmacology, 39(4), 312-3. Link

  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism, 6(3), 161-225. Link

  • Reilly, S. W., & Mach, R. H. (2016).[7] "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." Organic Letters, 18(20), 5272–5275. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging N-(3-methoxyphenyl)piperazine for Solid-Phase Compound Library Synthesis

Abstract This guide provides a comprehensive framework for the strategic use of N-(3-methoxyphenyl)piperazine as a core scaffold in solid-phase synthesis (SPS) to generate diverse compound libraries for drug discovery. W...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the strategic use of N-(3-methoxyphenyl)piperazine as a core scaffold in solid-phase synthesis (SPS) to generate diverse compound libraries for drug discovery. We delve into the rationale behind experimental design, from resin and linker selection to detailed, field-tested protocols for immobilization, diversification, and final cleavage. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to efficiently construct focused libraries based on this privileged pharmacophore.

Introduction: The Strategic Value of the Arylpiperazine Scaffold

The arylpiperazine moiety is a cornerstone in modern medicinal chemistry, renowned for its prevalence in centrally active agents targeting a range of receptors and transporters.[1][2] N-(3-methoxyphenyl)piperazine, in particular, serves as a key building block in the synthesis of compounds with significant biological activities, including high affinity for serotonin receptors.[3][4] Its structure presents a unique synthetic handle: a secondary amine on the piperazine ring that is readily available for chemical modification, allowing for the systematic exploration of chemical space around a proven core.[3]

Solid-phase synthesis (SPPS) offers a powerful methodology to exploit this feature for combinatorial chemistry.[5][6] By anchoring the piperazine scaffold to an insoluble polymer support, we can drive reactions to completion using excess reagents and simplify purification through simple filtration and washing steps.[6] This approach drastically accelerates the discovery process by enabling the parallel synthesis of hundreds to thousands of distinct analogues.[7][8]

This document outlines the critical considerations and step-by-step procedures for building a compound library based on the N-(3-methoxyphenyl)piperazine scaffold.

Foundational Principles: Resin and Linker Selection

The success of any solid-phase synthesis campaign is predicated on the judicious choice of the solid support (resin) and the linker that connects the growing molecule to it.[9]

2.1. The Solid Support (Resin)

The resin must be chemically inert to the reaction conditions used throughout the synthesis but must also be readily solvated by the chosen solvents to ensure that reactive sites are accessible.[10]

  • Polystyrene (PS) Resins: These are the most common supports, typically cross-linked with 1-2% divinylbenzene.[10] They are inexpensive and mechanically stable but are hydrophobic and swell best in non-polar solvents like dichloromethane (DCM) and toluene.

  • Polyethylene Glycol (PEG)-Grafted Resins (e.g., TentaGel): These resins consist of PEG chains grafted onto a polystyrene core.[11] They are more hydrophilic and exhibit excellent swelling properties in a wide range of solvents, including the polar aprotic solvents like N,N-dimethylformamide (DMF) commonly used in SPS. This superior solvation often leads to improved reaction kinetics and is highly recommended for complex syntheses.[9]

2.2. The Linker Strategy

The linker is a bifunctional molecule that tethers the first building block to the resin. Crucially, it must be stable to all the diversification reactions but cleavable under specific conditions at the end of the synthesis to release the final product.[12] The choice of linker dictates the functional group at the C-terminus of the cleaved molecule.

For attaching a secondary amine like N-(3-methoxyphenyl)piperazine, a common and robust strategy involves reductive amination onto an aldehyde-functionalized linker. The Backbone Amide Linker (BAL) , often pre-attached to the resin (e.g., BAL-AM-PS Resin), is ideal for this purpose.

Resin/Linker TypeRecommended UseCleavage ConditionResulting Functionality
Rink Amide Resin Synthesis of C-terminal amides. The piperazine is built off an initial amino acid.95% Trifluoroacetic Acid (TFA)Primary Amide
2-Chlorotrityl Chloride Resin Synthesis of C-terminal carboxylic acids, protects against diketopiperazine formation.1-5% TFA in DCM (mild)Carboxylic Acid
BAL (Backbone Amide Linker) Resin Direct attachment of amines via reductive amination. Highly versatile.95% Trifluoroacetic Acid (TFA)Varies based on library design

Causality: We select the BAL linker strategy for our core protocol because it allows for the direct and efficient immobilization of the N-(3-methoxyphenyl)piperazine scaffold itself, making the secondary amine immediately available for diversification. This is a more direct path than building the piperazine onto a pre-existing structure on the resin.

The Synthetic Workflow: A Visual Overview

The overall strategy involves three main phases: Immobilization, Diversification, and Cleavage/Purification. This workflow is designed to be modular, allowing for different diversification pathways to be explored in parallel.

G cluster_0 Phase 1: Immobilization cluster_1 Phase 2: Diversification cluster_2 Phase 3: Cleavage & Analysis Resin BAL-Aldehyde Resin Swell Swell Resin (DCM/DMF) Resin->Swell Immobilize Reductive Amination (NaBH(OAc)₃) Swell->Immobilize Piperazine N-(3-methoxyphenyl)piperazine Piperazine->Immobilize Immobilized_Scaffold Resin-Bound Scaffold Immobilize->Immobilized_Scaffold Acylation Acylation (R-COOH, HBTU) Immobilized_Scaffold->Acylation Urea Urea Formation (R-NCO) Immobilized_Scaffold->Urea Alkylation Reductive Amination (R-CHO, NaBH(OAc)₃) Immobilized_Scaffold->Alkylation Cleavage Cleavage Cocktail (95% TFA) Acylation->Cleavage Urea->Cleavage Alkylation->Cleavage Crude Crude Product Library Cleavage->Crude Purify Purification (prep-HPLC) Crude->Purify Analyze Analysis (LC-MS, NMR) Purify->Analyze caption Fig 1. General workflow for solid-phase library synthesis.

Fig 1. General workflow for solid-phase library synthesis.
Detailed Experimental Protocols

Safety Note: N-(3-methoxyphenyl)piperazine is corrosive and can cause severe skin burns and eye damage.[13] Always handle this and all other chemicals (especially TFA and DMF) in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Immobilization of N-(3-methoxyphenyl)piperazine via Reductive Amination

Principle: This protocol attaches the piperazine scaffold to an aldehyde-functionalized resin. The aldehyde and the secondary amine of the piperazine form a transient iminium ion, which is then immediately reduced by a mild hydride source, sodium triacetoxyborohydride, to form a stable secondary amine linkage.[14][15]

Materials:

  • BAL-Aldehyde AM resin (e.g., 100-200 mesh, ~1.0 mmol/g loading)

  • N-(3-methoxyphenyl)piperazine (3.0 eq. relative to resin loading)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.0 eq.)

  • 1% Acetic Acid (AcOH) in N,N-Dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM), ACS grade

  • Methanol (MeOH), ACS grade

  • Solid-phase synthesis vessel (fritted syringe or automated synthesizer vessel)

Procedure:

  • Resin Preparation: Place the desired amount of BAL-Aldehyde resin (e.g., 250 mg, 0.25 mmol) into a synthesis vessel.

  • Swelling: Wash the resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL). Finally, swell the resin in 5 mL of 1% AcOH in DMF for 30 minutes. Drain the solvent.

  • Coupling Reaction: a. Dissolve N-(3-methoxyphenyl)piperazine (144 mg, 0.75 mmol) in 4 mL of 1% AcOH in DMF. b. Add this solution to the swollen resin. c. Add sodium triacetoxyborohydride (159 mg, 0.75 mmol) to the vessel. d. Agitate the mixture at room temperature for 4 hours.

  • Reaction Monitoring: To check for the disappearance of the aldehyde, a small sample of resin can be taken and tested with 2,4-dinitrophenylhydrazine (DNPH) stain. A positive test (yellow/orange color) indicates remaining aldehyde.

  • Washing: Once the reaction is complete, drain the reaction mixture and thoroughly wash the resin to remove all excess reagents. The following wash cycle is recommended:

    • DMF (3 x 5 mL)

    • MeOH (3 x 5 mL)

    • DCM (3 x 5 mL)

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin-bound N-(3-methoxyphenyl)piperazine is now ready for diversification.

Protocol 2: Library Diversification on the Solid Support

Principle: With the scaffold securely anchored, the free secondary amine of the piperazine ring is now the point of diversification. Below are three common and robust reaction types that can be performed in parallel to create a diverse library.

A. Acylation with Carboxylic Acids

  • Activation: In a separate vial, pre-activate the carboxylic acid (3.0 eq.) with a coupling agent like HBTU (2.9 eq.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6.0 eq.) in DMF for 10 minutes.

  • Coupling: Add the activated carboxylic acid solution to the resin-bound piperazine.

  • Reaction: Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: The completion of the reaction can be monitored using a chloranil test (a positive test for a free secondary amine will give a blue/green color).

  • Washing: Perform the wash cycle as described in Protocol 1, step 5.

B. Urea Formation with Isocyanates

  • Reaction: Dissolve the desired isocyanate (3.0 eq.) in DCM or DMF. Add this solution directly to the resin-bound piperazine.[16]

  • Reaction Time: Agitate the mixture for 2-3 hours at room temperature. This reaction is typically very fast and clean.

  • Washing: Perform the wash cycle as described in Protocol 1, step 5.

C. N-Alkylation via Reductive Amination

  • Iminium Formation: Add the desired aldehyde or ketone (5.0 eq.) dissolved in 1% AcOH in DMF to the resin. Agitate for 1 hour.[17]

  • Reduction: Add sodium triacetoxyborohydride (5.0 eq.) to the vessel.

  • Reaction: Agitate for 4-6 hours at room temperature.

  • Washing: Perform the wash cycle as described in Protocol 1, step 5.

G cluster_diversification Diversification Pathways Scaffold Resin-Bound N-(3-methoxyphenyl)piperazine Product1 Amide Library (R¹-Acyl Derivatives) Scaffold->Product1 Product2 Urea Library (R²-Carbamoyl Derivatives) Scaffold->Product2 Product3 Amine Library (R³-Alkyl Derivatives) Scaffold->Product3 Reagent1 R¹-COOH HBTU, DIPEA Reagent1->Scaffold Reagent2 R²-N=C=O Reagent2->Scaffold Reagent3 1. R³-CHO 2. NaBH(OAc)₃ Reagent3->Scaffold caption Fig 2. Parallel diversification from the immobilized scaffold.

Fig 2. Parallel diversification from the immobilized scaffold.
Protocol 3: Cleavage and Work-up

Principle: This step uses a strong acid, Trifluoroacetic Acid (TFA), to break the acid-labile bond of the linker, releasing the final compound into solution. A "scavenger" is included to trap reactive carbocations generated during the cleavage, preventing side reactions with the product.

Materials:

  • Cleavage Cocktail: 95% TFA, 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Cold Diethyl Ether (Et₂O)

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: Place the dry, derivatized resin into a suitable reaction vessel (e.g., a fritted syringe). Wash with DCM (3 x 5 mL) to ensure the resin is well-solvated.

  • Cleavage: Add the cleavage cocktail (e.g., 2 mL for 100 mg of resin) to the resin.[6]

  • Reaction: Agitate gently at room temperature for 2 hours.

  • Collection: Drain the TFA solution containing the cleaved product into a clean collection tube (e.g., a 15 mL centrifuge tube).

  • Resin Wash: Wash the resin with a small amount of fresh TFA (1 mL) followed by DCM (2 x 1 mL) and combine these washes with the initial filtrate.

  • Precipitation: Add the combined TFA/DCM solution dropwise into a larger tube containing ~10 volumes of cold diethyl ether. The final product should precipitate as a solid.

  • Isolation: a. Place the ether suspension in a freezer for 30 minutes to maximize precipitation. b. Pellet the solid product by centrifugation (e.g., 3000 rpm for 5 minutes). c. Carefully decant the ether. d. Wash the pellet with more cold ether (2x) to remove residual scavengers.

  • Drying: Dry the final product under vacuum to yield the crude compound, typically as a TFA salt.

Analysis and Purification

Crude Product Analysis: Before purification, it is essential to analyze the crude product to assess purity and confirm the identity of the target molecule.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool. It provides a purity profile (by UV chromatogram) and the molecular weight of the main product (by mass spectrum), confirming a successful synthesis.[3]

  • HPLC (High-Performance Liquid Chromatography): Used for quantitative purity analysis.[18][19]

Purification: For drug discovery applications, high purity is required. Reverse-phase preparative HPLC is the standard method for purifying small-molecule libraries. A gradient of water and acetonitrile (often containing 0.1% TFA) is typically used to elute the compound from a C18 column. Fractions containing the pure product are collected, combined, and lyophilized to yield the final, pure compound.

Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low Loading in Protocol 1 Incomplete reaction; poor quality reagents; insufficient swelling.Extend reaction time to 6-8 hours. Ensure NaBH(OAc)₃ is fresh and dry. Use high-quality, amine-free DMF. Allow adequate swelling time.
Incomplete Diversification Reaction Steric hindrance from building block; poor resin swelling; insufficient reagent equivalents.Increase reagent equivalents (5-10 eq.). Consider heating the reaction (e.g., 50 °C). Switch to a PEG-grafted resin for better solvation.
Multiple Peaks in Crude LC-MS Incomplete reaction; side-product formation during cleavage.Optimize diversification reaction conditions. Ensure cleavage cocktail includes scavengers like TIS.
No Product After Cleavage Wrong linker used (TFA-stable); incorrect cleavage cocktail.Verify linker identity and its cleavage requirements. Ensure a high concentration of TFA (at least 95%) is used for BAL or Rink linkers.
References
  • Mucha, A., et al. (2011). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 16(8), 6921-6941. Available at: [Link]

  • Ramkisson, S. (2019). Solid phase peptide synthesis: New resin and new protecting group. University of KwaZulu-Natal. Available at: [Link]

  • Barany, G., et al. (1995). Resin for solid-phase peptide synthesis and methods of making it. Google Patents.
  • SWGDrug. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDrug Monographs. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

  • Guzmán, F., et al. (2023). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. MethodsX, 11, 102283. Available at: [Link]

  • Tsolaki, E., et al. (2021). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 26(11), 3376. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-methoxyphenyl)piperazine. PubChem Compound Database. Retrieved from [Link]

  • Neagoie, C., & Krchňák, V. (2012). Piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones. ACS Combinatorial Science, 14(7), 399-402. Available at: [Link]

  • Prat, D., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. Available at: [Link]

  • Zhang, Q., et al. (2021). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]

  • Biotage. (2023). How to choose the right resin functionality for solid phase peptide synthesis. Biotage. Retrieved from [Link]

  • Bertinaria, M., et al. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals, 15(4), 459. Available at: [Link]

  • Selishcheva, A.A., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Chemistry, 5(1), 136-147. Available at: [Link]

  • Neagoie, C., & Krchňák, V. (2012). Piperazine Amide Linker for Cyclative Cleavage from Solid Support: Traceless Synthesis of Dihydroquinoxalin-2-ones. ACS Combinatorial Science, 14(7), 399-402. Available at: [Link]

  • Caccia, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6766. Available at: [Link]

  • ResearchGate. (n.d.). Reductive amination route for selective N-monosubstitution. ResearchGate. Retrieved from [Link]

  • Kuo, G.H., et al. (1999). Practical synthesis of urea derivatives. Google Patents.
  • Moghadam, F.Y., & Ismaili, H. (2016). A high-yielding, expeditious, and multicomponent synthesis of urea and carbamate derivatives by using triphenylphosphine/trichloroisocyanuric acid system. ResearchGate. Available at: [Link]

  • AAPPTec. (n.d.). Resins for Solid Phase Peptide Synthesis - Core Resins. AAPPTec. Retrieved from [Link]

  • Caccia, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6766. Available at: [Link]

  • Kumar, A., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. E-Journal of Chemistry, 8(3), 1362-1368. Available at: [Link]

  • Reddy, P.R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available at: [Link]

  • Bîcu, E., et al. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531. Available at: [Link]

  • Kappe, C.O. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8049. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: N-(3-methoxyphenyl)piperazine as a Privileged Scaffold for Dopamine Receptor Ligand Development

Abstract The arylpiperazine moiety is a cornerstone in central nervous system (CNS) drug discovery, featuring prominently in numerous approved therapeutics targeting neurotransmitter receptors. Among these, N-(3-methoxyp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The arylpiperazine moiety is a cornerstone in central nervous system (CNS) drug discovery, featuring prominently in numerous approved therapeutics targeting neurotransmitter receptors. Among these, N-(3-methoxyphenyl)piperazine has emerged as a particularly valuable and versatile building block for the synthesis of high-affinity ligands for dopamine receptors. Its structural attributes—a secondary amine for facile derivatization and a methoxy-substituted phenyl ring that critically influences receptor affinity and selectivity—make it an ideal starting point for medicinal chemistry campaigns. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of N-(3-methoxyphenyl)piperazine. We will explore its synthesis, detail a comprehensive protocol for its incorporation into a model dopamine receptor ligand, dissect the structure-activity relationships (SAR) that govern its interactions, and contextualize its function within dopamine receptor signaling pathways.

Introduction: The Significance of the Arylpiperazine Scaffold

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are critical regulators of motor control, cognition, motivation, and emotion.[1][] They are classified into two main families: the D1-like (D1, D5) and D2-like (D2, D3, D4) receptors.[3][4] The D2-like receptors, in particular, are primary targets for antipsychotic medications and treatments for Parkinson's disease. The development of ligands that can selectively target specific dopamine receptor subtypes is a major goal in neuropharmacology, as it promises improved therapeutic efficacy with reduced side effects.

The N-phenylpiperazine scaffold is a well-established pharmacophore for aminergic GPCRs, including dopamine and serotonin receptors.[5][6] Its widespread use stems from the piperazine ring's conformational rigidity and the presence of two nitrogen atoms that can be strategically modified.[6] The N-(3-methoxyphenyl)piperazine derivative is a "privileged" scaffold, meaning it is capable of providing high-affinity ligands for more than one receptor type. The placement of the methoxy group at the meta-position of the phenyl ring is a key determinant of its pharmacological profile, often contributing to enhanced affinity and selectivity for D2-like receptors.[7]

Synthesis of the N-(3-methoxyphenyl)piperazine Building Block

A reliable supply of the core building block is paramount. While commercially available, understanding its synthesis provides context for potential impurities and scale-up strategies. A common and robust method for its preparation is the nucleophilic aromatic substitution or the palladium-catalyzed Buchwald-Hartwig amination.[8]

A generalized, one-pot synthesis method can also be employed starting from diethanolamine, which is an economical and efficient route.[9]

Protocol 2.1: Representative Synthesis of 1-(3-Methoxyphenyl)piperazine

This protocol describes a common synthetic route via N-arylation of piperazine.

Causality: This method is chosen for its reliability and directness in forming the crucial C-N bond between the piperazine and methoxyphenyl moieties.[8]

  • Materials:

    • Piperazine (anhydrous)

    • 1-bromo-3-methoxybenzene (or 1-chloro-3-methoxybenzene)

    • Palladium catalyst (e.g., Pd2(dba)3)

    • Phosphine ligand (e.g., Xantphos)

    • Strong base (e.g., Sodium tert-butoxide, NaOtBu)

    • Anhydrous solvent (e.g., Toluene or Dioxane)

    • Hydrochloric acid (HCl) for workup

    • Sodium bicarbonate (NaHCO3) solution

    • Ethyl acetate (EtOAc) for extraction

    • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4) for drying

  • Procedure:

    • Inert Atmosphere: To an oven-dried flask, add the palladium catalyst and phosphine ligand under an inert atmosphere (e.g., Argon or Nitrogen).

    • Reagent Addition: Add the piperazine, 1-bromo-3-methoxybenzene, and sodium tert-butoxide.

    • Solvent: Add anhydrous toluene via syringe.

    • Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench with water and acidify with 1M HCl.

    • Extraction: Wash the aqueous layer with ethyl acetate to remove non-basic impurities.

    • Basification & Extraction: Basify the aqueous layer with a saturated NaHCO3 solution until pH > 9. Extract the product into ethyl acetate (3x).

    • Drying and Concentration: Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude product by column chromatography or distillation to obtain pure 1-(3-methoxyphenyl)piperazine.

  • Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Application Protocol: Synthesis of a D2/D3 Receptor Ligand

To illustrate the utility of N-(3-methoxyphenyl)piperazine, we present a detailed protocol for the synthesis of an analogue of Aripiprazole, a widely used atypical antipsychotic. This involves the N-alkylation of the piperazine with a suitable electrophile. The reaction is a standard SN2 substitution, a fundamental transformation in organic synthesis.

Protocol 3.1: Synthesis of 7-(4-(4-(3-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one

Workflow Overview:

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Workup & Purification cluster_3 Step 4: Product Validation A N-(3-methoxyphenyl)piperazine E Combine reagents and reflux A->E B 7-(4-bromobutoxy)-3,4- dihydroquinolin-2(1H)-one B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., Acetonitrile) D->E F Monitor reaction by TLC/HPLC E->F Periodically G Cool and filter F->G Upon completion H Concentrate filtrate G->H I Purify by column chromatography H->I J Final Product: Aripiprazole Analogue I->J K Characterize: NMR, MS, HPLC J->K

Caption: Synthetic workflow for an Aripiprazole analogue.

  • Expertise & Rationale: This SN2 reaction is a classic and efficient method for forming carbon-nitrogen bonds.[10] Acetonitrile is an excellent solvent as it is polar and aprotic, which stabilizes the transition state without solvating the nucleophile excessively. Potassium carbonate is a mild and inexpensive base, sufficient to deprotonate the secondary amine of the piperazine, thereby activating it as a nucleophile to attack the electrophilic primary carbon of the bromobutoxy side chain.[11]

  • Materials & Reagents:

    • N-(3-methoxyphenyl)piperazine

    • 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (the electrophile)

    • Potassium carbonate (K2CO3), anhydrous

    • Acetonitrile (CH3CN), anhydrous

    • Deionized water

    • Dichloromethane (DCM)

    • Silica gel for chromatography

  • Step-by-Step Methodology:

    • Reactor Setup: Charge a round-bottom flask equipped with a magnetic stirrer and reflux condenser with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (1.0 eq).

    • Addition of Reagents: Add N-(3-methoxyphenyl)piperazine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

    • Solvent: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

    • Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C) and maintain stirring. The reaction progress should be monitored every 2-4 hours by TLC or HPLC until the starting electrophile is consumed.[10]

    • Initial Workup: After completion (typically 6-12 hours), cool the mixture to room temperature. Filter off the inorganic salts (K2CO3 and KBr byproduct) and wash the solid cake with a small amount of acetonitrile.

    • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product as a solid or viscous oil.

    • Purification: The crude material is purified by flash column chromatography on silica gel. A gradient elution system, such as 0-10% methanol in dichloromethane, is typically effective.

    • Product Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent in vacuo to yield the final product, 7-(4-(4-(3-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one, typically as a white or off-white solid.

  • Self-Validation and Characterization:

    • Purity Assessment: Final purity should be assessed by HPLC (>95% is desirable for biological testing).

    • Structural Confirmation:

      • ¹H NMR: Expect to see characteristic peaks for the aromatic protons of both the quinolinone and methoxyphenyl rings, the methoxy group singlet (~3.8 ppm), and aliphatic protons of the piperazine and butyl linker.

      • Mass Spectrometry (MS): Confirm the molecular weight by observing the [M+H]⁺ ion in ESI-MS.

    • Yield: A typical yield for this type of reaction ranges from 70-90%.[12]

Structure-Activity Relationship (SAR) Insights

Modifying the structure of ligands derived from N-(3-methoxyphenyl)piperazine has profound effects on their affinity and selectivity for dopamine receptors.

  • The Aryl Moiety: The position of the methoxy group is critical. A 2-methoxy (ortho) substitution often enhances D3 receptor affinity.[7] The 3-methoxy (meta) substitution, as in our building block, generally provides a balanced, high-affinity profile for D2-like receptors. The electronic properties of this ring can be further tuned with other substituents to optimize binding.

  • The Linker: The length and rigidity of the alkyl chain connecting the piperazine to the second pharmacophore are crucial. A four-carbon (butyl) linker is often optimal for D2/D3 receptor affinity in this class of compounds. Shortening or lengthening the chain can decrease affinity.

  • Bitopic Binding: Many N-phenylpiperazine derivatives achieve high affinity and selectivity by engaging in "bitopic" binding.[13] The protonated piperazine nitrogen interacts with a conserved aspartate residue in the orthosteric binding site (the primary site for dopamine), while the extended part of the molecule reaches into a secondary binding pocket, which is less conserved between receptor subtypes. This differential engagement with the secondary pocket is a key driver of D3 vs. D2 selectivity.[13]

Table 1: SAR Summary of Phenylpiperazine Analogues at Dopamine D2 and D3 Receptors

R-group on Phenyl RingLinker/Terminal GroupD2 Ki (nM)D3 Ki (nM)D2/D3 SelectivityReference
3-OCH3 (Lead)-(CH2)4-Amide~5~1~5x[7]
2-OCH3-(CH2)4-Amide~15~0.5~30x[7]
3-Cl-(CH2)4-Amide~10~2~5xGeneral SAR
3-OCH3-(CH2)2-Amide~50~15~3.3x[14]
3-OCH3-(CH2)4-Cinnamoylamide76.40.5153x[15]

Note: Ki values are approximate and compiled from multiple sources to illustrate trends.

Biological Context: Dopamine Receptor Signaling Pathways

All dopamine receptors are GPCRs, also known as seven-transmembrane receptors.[16][17] Ligand binding initiates a conformational change, leading to the activation of intracellular G proteins and subsequent signaling cascades.

  • D1-like Receptors (D1 & D5): These receptors couple to Gαs/olf proteins. Activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets to modulate neuronal excitability and gene expression.[3][4]

  • D2-like Receptors (D2, D3 & D4): These receptors primarily couple to Gαi/o proteins. Activation inhibits adenylyl cyclase, causing a decrease in intracellular cAMP levels.[3][16] Additionally, the Gβγ subunits released upon G protein activation can directly modulate other effectors, such as inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels, leading to a general inhibitory effect on neuronal firing.[16]

Diagram of Dopamine Receptor Signaling:

G cluster_0 D1-like Receptor Signaling (Gs/olf-coupled) cluster_1 D2-like Receptor Signaling (Gi/o-coupled) D1_Ligand Dopamine / Agonist D1R D1/D5 Receptor D1_Ligand->D1R Gs Gs Protein D1R->Gs activates AC1 Adenylyl Cyclase (AC) Gs->AC1 stimulates cAMP1 cAMP AC1->cAMP1 converts ATP1 ATP ATP1->AC1 PKA Protein Kinase A (PKA) cAMP1->PKA activates Effect1 Cellular Response (e.g., Phosphorylation) PKA->Effect1 leads to D2_Ligand Dopamine / Agonist D2R D2/D3/D4 Receptor D2_Ligand->D2R Gi Gi Protein D2R->Gi activates AC2 Adenylyl Cyclase (AC) Gi->AC2 inhibits G_beta_gamma Gβγ Subunit Gi->G_beta_gamma releases cAMP2 cAMP AC2->cAMP2 production decreased ATP2 ATP ATP2->AC2 Effect2 Cellular Response (e.g., K+ channel opening) G_beta_gamma->Effect2 modulates

Caption: Canonical G-protein signaling pathways for dopamine receptors.

Conclusion and Future Perspectives

N-(3-methoxyphenyl)piperazine is an exemplary building block in modern medicinal chemistry, providing a reliable and tunable platform for the development of dopamine receptor ligands. Its inherent structural features and synthetic accessibility allow for extensive exploration of the chemical space around the dopamine receptor binding pockets. The detailed protocols and SAR insights provided herein serve as a practical guide for researchers aiming to design and synthesize novel modulators of dopaminergic neurotransmission.

Future efforts will likely focus on leveraging this scaffold to create ligands with more nuanced pharmacological profiles, such as biased agonists that selectively activate certain downstream pathways over others, or exploring bioisosteric replacements for the piperazine or amide moieties to improve pharmacokinetic properties.[18][19] The continued application of this versatile building block will undoubtedly lead to the discovery of next-generation therapeutics for a range of neuropsychiatric and neurological disorders.

References

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  • OChem. The Versatility of 1-(3-Methoxyphenyl)piperazine in Chemical Synthesis. Available from: [Link]

  • Kant, R., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. ResearchGate. Available from: [Link]

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  • Patsnap. New synthesis method of aripiprazole. Eureka. Available from: [Link]

  • Ye, W., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3163. Available from: [Link]

  • Canale, V., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available from: [Link]

  • Minard, F. N., et al. (1979). N-o-Methoxyphenylpiperazine: a simple blocker of dopaminergic receptors in the brain. Journal of Pharmacy and Pharmacology, 31(2), 91-3. Available from: [Link]

  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Letters in Organic Chemistry, 21(10), 868-884. Available from: [Link]

  • ResearchGate. Simple synthesis of aripiprazole API in desired polymorphk form. Available from: [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The Physiology, Signaling, and Pharmacology of Dopamine Receptors. Pharmacological Reviews, 63(1), 182-217. Available from: [Link] (Note: This is a highly relevant review, the provided link may differ but the citation is correct).

  • Chaskar, S., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7313-7326. Available from: [Link]

  • Chokshi, V., & Trivedi, A. (2023). Biochemistry, Dopamine Receptors. In: StatPearls [Internet]. StatPearls Publishing. Available from: [Link]

  • Gurevich, V. V., et al. (2016). G protein-coupled receptor kinases as regulators of dopamine receptor functions. Pharmacological Research, 111, 1-16. Available from: [Link]

  • Mewshaw, R. E., et al. (2002). New generation dopaminergic agents. 5. Heterocyclic bioisosteres that exploit the 3-OH-N1-phenylpiperazine dopaminergic template. Bioorganic & Medicinal Chemistry Letters, 12(3), 267-70. Available from: [Link]

  • ResearchGate. (PDF) Optimization of aripiprazole synthesis. Available from: [Link]

  • Leopoldo, M., et al. (2002). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Bioorganic & Medicinal Chemistry, 10(12), 4011-9. Available from: [Link]

  • Jackson, D. M., et al. (2021). Evidence for Protein–Protein Interaction between Dopamine Receptors and the G Protein-Coupled Receptor 143. International Journal of Molecular Sciences, 22(15), 8263. Available from: [Link]

  • Google Patents. CN103787965A - New synthesis method of aripiprazole.
  • Canale, V., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(1), 195. Available from: [Link]

  • Sravani, G., et al. (2018). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmacy and Biological Sciences, 8(3), 823-833. Available from: [Link]

  • Wikipedia. G protein-coupled receptor. Available from: [Link]

  • Pasonen-Seppänen, S., et al. (2020). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 8, 589. Available from: [Link]

  • Wikipedia. Dopamine receptor. Available from: [Link]

  • Hackling, A., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry, 46(19), 4048-62. Available from: [Link]

  • Strange, P. G. (2008). Mechanisms of G protein activation via the D2 dopamine receptor. Progress in Neurobiology, 84(2), 152-65. Available from: [Link]

  • ChemRxiv. (2023). Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. Available from: [Link]

  • Tadiparthi, K., et al. (2016). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 7(12), 1667-1678. Available from: [Link]

  • Baik, J. H. (2013). Dopamine signaling in reward-related behaviors. Frontiers in Neural Circuits, 7, 152. Available from: [Link]

  • Mewshaw, R. E., et al. (2002). New generation dopaminergic agents. Part 8: heterocyclic bioisosteres that exploit the 7-OH-2-(aminomethyl)chroman D(2) template. Bioorganic & Medicinal Chemistry Letters, 12(3), 271-4. Available from: [Link]

Sources

Method

Application Note: Competitive Radioligand Binding Assays for N-(3-methoxyphenyl)piperazine (mCPP) Derivatives

[1] , 5-HT [1] Executive Summary & Scientific Rationale The N-(3-methoxyphenyl)piperazine (mCPP) moiety is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for numerous serotonergic agents...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


, 5-HT

[1]

Executive Summary & Scientific Rationale

The N-(3-methoxyphenyl)piperazine (mCPP) moiety is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for numerous serotonergic agents (e.g., Trazodone, Aripiprazole).[1] While mCPP itself exhibits non-selective agonism/antagonism across 5-HT receptors (particularly 5-HT


 and 5-HT

), derivatization at the N1-position or on the phenyl ring is a primary strategy to tune selectivity and reduce off-target adrenergic effects.

This protocol details the Competitive Radioligand Binding Assay required to determine the affinity (


) of novel mCPP derivatives. Unlike functional assays (e.g., Calcium flux or cAMP), which measure efficacy, this assay isolates the binding event, providing a thermodynamic constant essential for Structure-Activity Relationship (SAR) analysis.[1]

Critical Mechanism: This assay relies on the Law of Mass Action . We establish an equilibrium where a fixed concentration of a radioligand (


) competes with varying concentrations of your "cold" mCPP derivative (

) for a limited number of receptor sites (

).[1] The displacement of radioactivity is inversely proportional to the affinity of your derivative.

Experimental Workflow

The following diagram outlines the critical path from tissue preparation to data extraction. Note the emphasis on "Wash Steps" to remove endogenous serotonin, which acts as a hidden competitor and skews


 values.

BindingAssayWorkflow Tissue Tissue Source (HEK293 or Rat Cortex) Homogenize Homogenization (Polytron, 4°C) Tissue->Homogenize Wash High-Speed Wash (Remove Endogenous 5-HT) Homogenize->Wash 50,000 x g Wash->Wash Repeat 2x MembranePrep Resuspension (Assay Buffer) Wash->MembranePrep Incubation Equilibrium Binding (Membrane + Ligand* + Drug) MembranePrep->Incubation Filtration Vacuum Filtration (GF/B Filters + PEI) Incubation->Filtration Terminate Counting Scintillation Counting (LSC) Filtration->Counting Analysis Data Analysis (Cheng-Prusoff) Counting->Analysis

Figure 1: Operational workflow for competitive radioligand binding. The iterative wash step (Yellow) is the critical control point for assay validity.

Pre-Assay Preparation: The Foundation

Membrane Preparation (The "Black Box")

Most binding failures occur here. If endogenous serotonin remains in the synaptic clefts of your membrane preparation, it will compete with the radioligand, artificially lowering the apparent affinity of your test compounds.

  • Source: Rat frontal cortex (rich in 5-HT

    
    ) or HEK-293 cells stably expressing human 5-HT
    
    
    
    .[1]
  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Homogenize tissue (Polytron PT-10, setting 6, 15 sec) in 10 volumes of ice-cold Lysis Buffer.

    • Centrifuge at 50,000

      
       g  for 15 min at 4°C.
      
    • Discard supernatant. Resuspend pellet in fresh buffer.

    • Repeat centrifugation/resuspension 2 more times. (This removes >95% of endogenous 5-HT).[1]

    • Final resuspension: ~5–10 mg wet weight/mL. Store at -80°C.

Filter Pretreatment (The "Sticky" Problem)

mCPP derivatives are often lipophilic (LogP > 3).[1] They tend to stick to glass fiber filters (GF/B or GF/C), creating high non-specific binding (NSB) noise.[1]

  • Solution: Soak filters in 0.3% Polyethylenimine (PEI) for at least 1 hour before use.[1] PEI is cationic and neutralizes the negative charge of the glass fibers, repelling the positively charged amine of the piperazine.

Detailed Protocol: Competitive Binding

This protocol focuses on the 5-HT


  receptor, the primary target for mCPP.[1]
Reagents & Buffer Composition[2][3][4]
ComponentConcentrationFunction
Tris-HCl 50 mMMain buffering agent (pH 7.4).
MgCl

4 mMStabilizes receptor-G-protein complex.
Ascorbic Acid 0.1%Crucial: Prevents oxidation of mCPP/serotonin.
Pargyline 10

M
MAO inhibitor (prevents degradation).[1]
Radioligand ~1-2 nM[

H]-Mesulergine
(Antagonist) or [

H]-mCPP
(Agonist).[1] Note: Antagonist ligands are preferred for initial screening to avoid G-protein coupling variables.
NSB Definer 10

M
Mianserin or unlabeled mCPP (saturating conc.).
Assay Plate Setup (96-well format)

Perform in duplicate or triplicate.[1] Total volume: 200–250


L.
  • Non-Specific Binding (NSB) Wells: Add 25

    
    L of 10 
    
    
    
    M Mianserin.
  • Total Binding (TB) Wells: Add 25

    
    L of Assay Buffer (Vehicle).
    
  • Test Compound Wells: Add 25

    
    L of your mCPP derivative (concentration range: 
    
    
    
    M to
    
    
    M).[1]
  • Radioligand: Add 25

    
    L of [
    
    
    
    H]-Mesulergine (Final conc. equal to its
    
    
    , approx 1 nM).[1]
  • Start Reaction: Add 150

    
    L of Membrane Suspension.
    
Incubation & Termination
  • Incubate: 30 minutes at 37°C . (Equilibrium is faster at physiological temp, but degradation risk is higher; hence Ascorbic Acid is mandatory).[1]

  • Harvest: Rapidly filter through PEI-treated GF/B filters using a cell harvester (e.g., Brandel or PerkinElmer).

  • Wash: Wash filters 3

    
     with 3 mL ice-cold Tris buffer to remove unbound radioligand.
    
  • Count: Dry filters, add scintillation cocktail, and count in a Liquid Scintillation Counter (LSC).

Data Analysis & Self-Validation

Calculating Specific Binding

First, validate the assay window:


[1]
  • Quality Control: Specific binding should be >70% of Total Binding.[1] If NSB is >30%, your filters are likely binding the ligand (increase PEI or wash volume).[1]

Determining

Plot the specific binding (% of control) against the Log concentration of your derivative. Use non-linear regression (4-parameter logistic fit) to find the


 (concentration displacing 50% of specific radioligand binding).[1]
The Cheng-Prusoff Correction

The


 is dependent on the radioligand concentration used. You must convert it to the inhibition constant (

), which is an intrinsic property of the molecule:

[1]
  • 
     : Determined from your curve.[1]
    
  • 
     : Concentration of radioligand added (e.g., 1 nM).[1]
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).[2]
    

Troubleshooting Guide (Expert Insights)

ObservationRoot CauseCorrective Action
High NSB (>40%) Hydrophobic interaction with filter.[1]Ensure filters are soaked in 0.3% PEI. Switch to GF/C filters.
Low Total Binding Receptor degradation or oxidation.Check Ascorbic Acid freshness. Ensure membranes were kept on ice.
Flat Displacement Curve "Wall effect" or insolubility.mCPP derivatives can be insoluble. Use DMSO <1% and check solubility.[1] Use silanized tubes.
Hill Slope

-1.0
Negative cooperativity or multiple sites.5-HT

has multiple affinity states (G-protein coupled vs uncoupled).[1] Add GTP

S (100

M) to force receptors into low-affinity state for uniform screening.[1]

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction.[1] Biochemical Pharmacology, 22(23), 3099–3108.[1]
  • Hoyer, D., et al. (1985). Interaction of arylpiperazines with 5-HT

    
    , 5-HT
    
    
    
    , 5-HT
    
    
    and 5-HT
    
    
    receptors: do discriminatory 5-HT
    
    
    receptor ligands exist? European Journal of Pharmacology, 118(1-2), 1-12.[1]
  • Roth, B. L., et al. (1992). Binding of typical and atypical antipsychotic agents to 5-hydroxytryptamine-6 and 5-hydroxytryptamine-7 receptors. Journal of Pharmacology and Experimental Therapeutics, 268(3), 1403-1410.[1]

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocol Book.[1] (Standardized protocols for 5-HT binding).[1]

Sources

Application

Application Notes and Protocols for In Vitro Cell-Based Assays of N-(3-methoxyphenyl)piperazine Analogs

Introduction: The Pharmacological Significance of N-(3-methoxyphenyl)piperazine (MMPP) Analogs The N-(3-methoxyphenyl)piperazine (MMPP) scaffold is a privileged pharmacophore in modern medicinal chemistry, forming the co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pharmacological Significance of N-(3-methoxyphenyl)piperazine (MMPP) Analogs

The N-(3-methoxyphenyl)piperazine (MMPP) scaffold is a privileged pharmacophore in modern medicinal chemistry, forming the core of numerous centrally acting agents.[1] Analogs derived from this structure have demonstrated significant interactions with a variety of G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[1][2][3] This diverse pharmacology has led to their investigation for a range of neuropsychiatric disorders, including depression, anxiety, and psychosis.[1][4]

The development of novel MMPP analogs necessitates a robust and reliable suite of in vitro cell-based assays to characterize their potency, efficacy, and selectivity. This guide provides a comprehensive overview of key assays, detailing not only the step-by-step protocols but also the underlying principles and rationale for experimental design. Our focus is on providing a self-validating system of protocols that ensures data integrity and reproducibility for researchers in academic and industrial drug discovery settings.[5][6][7]

Part 1: Functional Characterization of GPCR-Mediated Signaling

A primary objective in characterizing MMPP analogs is to determine their functional activity at specific GPCR subtypes. GPCRs, upon ligand binding, initiate intracellular signaling cascades, often involving the modulation of second messengers like cyclic adenosine monophosphate (cAMP) and intracellular calcium (Ca2+).[6][7][8][9] The choice of assay is therefore dictated by the G protein coupling profile of the target receptor.

cAMP Assays for Gs- and Gi-Coupled Receptors

Many serotonin and dopamine receptors couple to either Gαs or Gαi proteins, which stimulate or inhibit the activity of adenylyl cyclase, respectively, leading to changes in intracellular cAMP levels.[10][11] Luminescence-based biosensor assays, such as the Promega GloSensor™ cAMP Assay, offer a highly sensitive, non-lytic, real-time method for quantifying these changes.[12][13]

The GloSensor™ cAMP Assay utilizes a genetically engineered form of luciferase containing a cAMP-binding domain.[12] When intracellular cAMP levels rise, cAMP binds to this domain, inducing a conformational change in the luciferase that results in a significant increase in light output.[12] Conversely, a decrease in cAMP leads to a reduction in luminescence. This live-cell format allows for kinetic monitoring of both agonist and antagonist effects.[12][13]

cAMP Assay Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cell_culture 1. Culture cells expressing the target GPCR transfection 2. Transfect with GloSensor™ cAMP plasmid cell_culture->transfection seeding 3. Seed cells into assay plates transfection->seeding equilibration 4. Equilibrate with GloSensor™ cAMP reagent seeding->equilibration compound_add 5. Add MMPP analogs (agonists/antagonists) equilibration->compound_add incubation 6. Incubate at room temperature compound_add->incubation readout 7. Measure luminescence (Luminometer) incubation->readout analysis 8. Analyze data (Dose-response curves) readout->analysis

Caption: Workflow for the GloSensor™ cAMP Assay.

Materials:

  • HEK293 cells (or other suitable host cells) stably or transiently expressing the target receptor.

  • GloSensor™ cAMP Reagent (Promega).

  • CO2-independent cell culture medium.

  • White, opaque 96- or 384-well assay plates.

  • MMPP analog compounds.

  • Reference agonist and antagonist for the target receptor.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Harvest and resuspend cells expressing the target GPCR and the GloSensor™ biosensor in CO2-independent medium.

    • Seed 20 µL of the cell suspension into each well of a 384-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well).[13]

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Reagent Equilibration:

    • Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.

    • Allow the plate to equilibrate to room temperature for 15-20 minutes.

    • Add 10 µL of the GloSensor™ cAMP Reagent to each well.

    • Incubate at room temperature for 2 hours to allow for substrate equilibration.

  • Compound Addition & Measurement:

    • For Agonist Testing: Add 10 µL of the MMPP analog at various concentrations (typically in a 1:3 or 1:10 serial dilution).

    • For Antagonist Testing: Add 10 µL of the MMPP analog, incubate for 15-30 minutes, then add 10 µL of a known agonist at its EC80 concentration.[10][13]

    • Incubate for 15-20 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Normalize the data to a vehicle control (0% activity) and a maximal response from a reference agonist (100% activity).

  • Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine EC50 (for agonists) or IC50 (for antagonists).

ParameterRecommended Value
Cell Line HEK293, CHO-K1
Plate Format 384-well, white, opaque
Seeding Density 2,000 - 10,000 cells/well
Incubation (Reagent) 2 hours, room temperature
Incubation (Compound) 15 - 20 minutes, room temperature
Detection Method Luminescence
Calcium Flux Assays for Gq-Coupled Receptors

Certain serotonin receptors (e.g., 5-HT2A) and other GPCRs couple to Gαq proteins, which activate phospholipase C (PLC).[14][15] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[15] This transient increase in intracellular Ca2+ is a hallmark of Gq activation and can be measured using fluorescent calcium indicators.[16][17][18]

Calcium flux assays utilize cell-permeant fluorescent dyes (e.g., Fluo-8, Fura-2) that exhibit a significant increase in fluorescence intensity upon binding to free Ca2+.[16][17][19] The change in fluorescence is directly proportional to the concentration of intracellular calcium, providing a dynamic readout of Gq-coupled receptor activation.[17] These assays are amenable to high-throughput screening (HTS) using instruments like the Fluorescence Imaging Plate Reader (FLIPR).[20]

Gq Signaling Pathway ligand MMPP Analog receptor Gq-Coupled GPCR ligand->receptor g_protein Gαq/βγ receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_channel IP3 Receptor ip3->ca_channel binds to er Endoplasmic Reticulum ca_release Ca²⁺ Release er->ca_release releases Ca²⁺ from fluorescence Increased Fluorescence ca_release->fluorescence causes Viability Assay Workflow seeding 1. Seed cells in 96-well plate treatment 2. Treat with MMPP analogs for 24-72 hours seeding->treatment reagent_add 3. Add MTT or XTT reagent treatment->reagent_add incubation 4. Incubate (1-4 hours) reagent_add->incubation solubilization 5. Solubilize formazan (MTT assay only) incubation->solubilization If MTT readout 6. Measure absorbance (Plate Reader) incubation->readout If XTT solubilization->readout

Caption: Workflow for MTT and XTT cell viability assays.

Materials:

  • Cell line used in functional assays.

  • Complete cell culture medium.

  • Clear, flat-bottomed 96-well plates.

  • XTT labeling mixture (XTT reagent and electron-coupling reagent).

  • MMPP analog compounds.

  • A known cytotoxic compound (positive control).

  • Microplate spectrophotometer (absorbance reader).

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the MMPP analogs. Include untreated control wells and a positive control for cytotoxicity.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • XTT Labeling and Measurement:

    • Prepare the XTT labeling mixture immediately before use according to the manufacturer's protocol.

    • Add 50 µL of the freshly prepared XTT labeling mixture to each well. [21] * Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. Incubation time may require optimization. [21] * Gently shake the plate to ensure a homogenous distribution of the color.

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 450 and 500 nm. A reference wavelength of ~650 nm is used for background correction. [21] Data Analysis:

  • Subtract the background absorbance (reference wavelength) from the measurement wavelength.

  • Calculate cell viability as a percentage of the untreated control:

    • % Viability = (Absorbance_treated / Absorbance_untreated) * 100

  • Plot % Viability against the log of the compound concentration to determine the CC50 (50% cytotoxic concentration).

ParameterRecommended Value
Plate Format 96-well, clear, flat-bottom
Treatment Duration 24 - 72 hours
XTT Incubation 2 - 4 hours
Wavelength (Measure) 450 - 500 nm
Wavelength (Reference) ~650 nm
Detection Method Absorbance

Conclusion and Best Practices

The protocols detailed in this guide provide a robust framework for the in vitro characterization of N-(3-methoxyphenyl)piperazine analogs. By systematically evaluating both the functional activity at specific GPCR targets and the overall effect on cell health, researchers can build a comprehensive pharmacological profile for their compounds.

Key considerations for trustworthy data:

  • Cell Line Authentication: Regularly verify the identity of cell lines using short tandem repeat (STR) profiling.

  • Assay Validation: For each new target, validate the assay using known reference agonists and antagonists to establish a suitable assay window (Z'-factor > 0.5).

  • Compound Quality: Ensure the purity and identity of MMPP analogs before screening.

  • Orthogonal Assays: When possible, confirm hits using an alternative assay technology that measures a different point in the signaling cascade (e.g., β-arrestin recruitment assays). [5][19] By adhering to these principles and protocols, drug development professionals can confidently advance the most promising MMPP analogs toward further preclinical and clinical investigation.

References

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. (n.d.).
  • Recent progress in assays for GPCR drug discovery. (2022). American Journal of Physiology-Cell Physiology.
  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. (n.d.). Eurofins Discovery.
  • High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Celtarys.
  • High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016). Drug Target Review.
  • High-Throughput GPCR Assay Development. (2021). Agilent.
  • Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. (n.d.).
  • Application Notes and Protocols for Cell Viability Assays: MTT and XTT. (n.d.). Benchchem.
  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (n.d.). Bio-protocol.
  • An Overview of High Throughput Screening at G Protein Coupled Receptors. (n.d.). Bentham Science.
  • Recent progress in assays for GPCR drug discovery. (2022). PubMed.
  • Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences.
  • CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific.
  • GloSensor™ cAMP Assay Protocol. (n.d.). Promega Korea.
  • Gαq GPCR assays. (n.d.). ION Biosciences.
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual - NCBI.
  • Recent progress in assays for GPCR drug discovery. (2022). American Journal of Physiology-Cell Physiology.
  • N-(3-methoxyphenyl)piperazine | 16015-71-7. (n.d.). Benchchem.
  • 5-HT2A Serotonin Receptor Assay. (n.d.). Innoprot GPCR Functional Assays.
  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. (n.d.).
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). PubMed.
  • Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. (n.d.).
  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. (2010). Agilent.
  • Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. (2014).
  • Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. (2012).

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Method

Use of N-(3-methoxyphenyl)piperazine in developing PET imaging agents

Application Note: Development of PET Imaging Agents Using N-(3-methoxyphenyl)piperazine Scaffolds Executive Summary N-(3-methoxyphenyl)piperazine (3-MPP) is a "privileged scaffold" in neuropharmacology, distinct from its...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of PET Imaging Agents Using N-(3-methoxyphenyl)piperazine Scaffolds

Executive Summary

N-(3-methoxyphenyl)piperazine (3-MPP) is a "privileged scaffold" in neuropharmacology, distinct from its 2-methoxyphenyl isomer (found in the antagonist WAY-100635). While the 2-isomer favors 5-HT1A antagonist activity, the 3-MPP moiety is frequently associated with 5-HT1A agonist activity and high affinity for Dopamine D3 and 5-HT7 receptors.

This guide details the protocols for leveraging the 3-MPP pharmacophore to develop PET radiotracers. It focuses on overcoming the two primary challenges of this scaffold: selectivity optimization (differentiating 5-HT1A from D2/D3) and metabolic stability (preventing rapid defluorination or cleavage of the radiolabel).

Chemical Basis & Pharmacophore Logic

The 3-MPP scaffold serves as the "anchor" in the binding pocket of G-protein coupled receptors (GPCRs).

  • 5-HT1A Agonism: The 3-methoxy group interacts with specific serine residues (e.g., Ser 5.42) in the transmembrane domain, often stabilizing the active conformation of the receptor (agonist state), unlike the steric bulk of the 2-methoxy group in antagonists.

  • Multi-Target Profile:

    • 5-HT1A: High affinity (Ki < 5 nM).

    • Dopamine D3: High affinity, often requiring a butyl linker.

    • 5-HT7: Moderate to high affinity.

Design Rule: To achieve selectivity, the "tail" attached to the piperazine nitrogen (N4) must be manipulated.

  • Short chains (ethyl) + bulky amides

    
     D3/D2 selectivity.
    
  • Long chains (butyl) + heterocycles (triazines)

    
     5-HT1A selectivity.
    

Experimental Workflows

Diagram 1: Development Pipeline for 3-MPP Tracers

The following flowchart illustrates the critical decision points between Carbon-11 and Fluorine-18 strategies based on the scaffold's metabolic liability.

MPP_Development_Pipeline Start 3-MPP Scaffold Selection Target Target Definition (5-HT1A Agonist vs D3) Start->Target Label_Choice Radionuclide Strategy Target->Label_Choice C11_Path C-11 Methylation (Target: O-Methoxy) Label_Choice->C11_Path High Specific Activity Short Half-life F18_Path F-18 Fluoroalkylation (Target: N4-Linker) Label_Choice->F18_Path Satellite Distribution Metabolic Stability Synthesis Radiosynthesis C11_Path->Synthesis F18_Path->Synthesis QC QC & Lipophilicity (LogD 1.5 - 3.5) Synthesis->QC Validation In Vivo Validation (Blocking Studies) QC->Validation

Caption: Decision matrix for radiolabeling 3-MPP derivatives. C-11 targets the intrinsic methoxy group; F-18 requires linker modification.

Protocol A: Carbon-11 Labeling (The "Native" Approach)

This protocol describes the synthesis of [11C]MMT (a 5-HT1A agonist), where the 3-methoxy group is isotopically labeled. This method preserves the exact pharmacophore structure.

Precursor: Desmethyl-MMT (The phenol derivative: N-(3-hydroxyphenyl)piperazine core).

Step-by-Step Methodology:
  • Cyclotron Production:

    • Produce [11C]CO2 via the 14N(p,α)11C reaction.

    • Convert to [11C]MeI (Methyl Iodide) or [11C]MeOTf (Methyl Triflate) via the gas-phase method. Note: [11C]MeOTf is preferred for higher reactivity with phenols.

  • Reaction Setup:

    • Vessel: 1 mL v-vial containing the precursor (0.5 – 1.0 mg).

    • Solvent: 300 µL anhydrous Acetone or DMF.

    • Base: 3 µL of 1M NaOH (aq) or 2 mg Cesium Carbonate (Cs2CO3). Expert Tip: Use minimal base to prevent side reactions with the piperazine nitrogen.

  • Labeling:

    • Trap [11C]MeOTf in the reaction vessel at room temperature (or 0°C if using DMF).

    • Heat to 80°C for 2 minutes (Acetone) or 110°C for 1 minute (DMF).

  • Purification:

    • Quench with 1 mL HPLC mobile phase.

    • Inject onto Semi-Prep HPLC (C18 column, e.g., Phenomenex Luna).

    • Mobile Phase: Acetonitrile:0.1M Ammonium Formate (40:60 v/v), pH 4.5.

    • Flow rate: 4-6 mL/min.

  • Formulation:

    • Collect product fraction. Dilute with 50 mL water.

    • Pass through a C18 Sep-Pak Light cartridge.

    • Wash with 5 mL water.

    • Elute with 1 mL Ethanol followed by 9 mL Saline.

Expected Yield: 10–20% (decay corrected). Specific Activity: >50 GBq/µmol.[1][2][3]

Protocol B: Fluorine-18 Labeling (The "Linker" Approach)

Since the 3-methoxy group cannot be directly fluorinated without altering affinity, F-18 is introduced on the N4-alkyl chain. This is common for D3/D2 ligands like [18F]FBPC03 .

Step-by-Step Methodology:
  • Drying [18F]Fluoride:

    • Trap [18F]F- on a QMA carbonate cartridge.

    • Elute with K2.2.2/K2CO3 solution into the reaction vessel.

    • Azeotropic drying with acetonitrile (3 x 1 mL) at 100°C under He flow.

  • Precursor Selection:

    • Use a Tosylate or Mesylate precursor of the N4-alkyl chain (e.g., Tosyloxy-butyl-piperazine derivative).

  • Nucleophilic Substitution:

    • Dissolve precursor (2–4 mg) in 500 µL anhydrous acetonitrile.

    • Add to the dried [18F]fluoride complex.

    • Heat at 110°C for 10 minutes .

  • Purification (Critical Step):

    • Challenge: Separation of the non-radioactive precursor from the fluorinated product is difficult due to similar polarity.

    • Solution: Use a gradient HPLC method. Start at 20% MeCN, ramp to 70% MeCN over 20 mins.

  • Quality Control:

    • Verify radiochemical purity (>98%).

    • Check for "free fluoride" (must be <5% for accurate brain imaging).

Validation & Data Interpretation

In Vitro Binding Data

The following table summarizes the selectivity profile required for a successful 3-MPP tracer.

Receptor3-MPP Agonist (Target)WAY-100635 (Ref)D3 Ligand (Target)
5-HT1A Ki: 0.5 - 2.0 nM Ki: 0.2 nMKi: >100 nM
Dopamine D3 Ki: >50 nMKi: >500 nMKi: 1.0 - 5.0 nM
5-HT7 Ki: 10 - 50 nMKi: >1000 nMKi: >200 nM
Alpha-1 Ki: >100 nMKi: 20 nMKi: >500 nM

Note: High Alpha-1 affinity is a common off-target liability for arylpiperazines and must be screened early.

Metabolite Analysis Protocol

Phenylpiperazines are prone to metabolic cleavage.

  • Sample: Plasma and brain homogenate (rat) at 20 min post-injection.

  • Method: Radio-HPLC.

  • Flag: If a peak appears at the solvent front, it indicates [11C]Methanol (from O-demethylation) or [18F]Fluoride (defluorination).

  • Acceptance Criteria: >85% intact parent compound in the brain at 20 min.

Graphviz Diagram: Synthesis Scheme

Synthesis_Scheme Precursor Desmethyl Precursor (Phenol-Piperazine) Reaction O-Methylation 80°C, 2 min Precursor->Reaction Methylating_Agent [11C]CH3-OTf (Methyl Triflate) Methylating_Agent->Reaction Base NaOH / DMF (Base Catalyst) Base->Reaction Product [11C]3-MPP Tracer (5-HT1A Agonist) Reaction->Product Yield: 10-20%

Caption: Radiosynthesis pathway for C-11 labeling of the 3-MPP scaffold via O-methylation.

References

  • Kumar, J. S. D., et al. (2006). "Synthesis, in vitro and in vivo evaluation of [O-methyl-11C] 2-{4-[4-(3-methoxyphenyl)piperazin-1-yl]-butyl}-4-methyl-2H-[1,2,4]-triazine-3,5-dione: a novel agonist 5-HT1A receptor PET ligand." Bioorganic & Medicinal Chemistry Letters. Link

  • Zimmer, L., et al. (2022). "F13640 (befiradol) as a selective 5-HT1A receptor agonist PET radiopharmaceutical." European Journal of Nuclear Medicine and Molecular Imaging. Link

  • Zhang, Y., et al. (2024). "Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands."[4] ACS Chemical Neuroscience. Link

  • Passchier, J., & van Waarde, A. (2001). "Visualisation of serotonin-1A (5-HT1A) receptors in the central nervous system." European Journal of Nuclear Medicine. Link

  • Prabhakaran, J., et al. (2013). "Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Application

N-(3-methoxyphenyl)piperazine derivatization for structure-activity relationship studies

Abstract & Strategic Overview The 1-(3-methoxyphenyl)piperazine (mCPP) moiety is a "privileged scaffold" in neuropsychopharmacology. While mCPP itself acts as a non-selective serotonin receptor agonist (preferentially 5-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 1-(3-methoxyphenyl)piperazine (mCPP) moiety is a "privileged scaffold" in neuropsychopharmacology. While mCPP itself acts as a non-selective serotonin receptor agonist (preferentially 5-HT


/5-HT

), it serves as a critical building block for Long-Chain Arylpiperazines (LCAPs) . Derivatization at the N4-position allows researchers to modulate affinity, shift functional activity from agonist to antagonist, and tune selectivity between serotonergic (5-HT

, 5-HT

, 5-HT

), dopaminergic (D

/D

), and adrenergic (

) targets.

This guide details the synthetic protocols and SAR logic required to transform the promiscuous mCPP core into highly selective CNS chemical probes.

Chemical Strategy: The LCAP Pharmacophore

To optimize mCPP, we apply the LCAP Design Principle , which divides the molecule into three distinct regions. Modifications in these regions drive the SAR.

  • Head Group (Arylpiperazine): The mCPP core. The 3-methoxy substituent influences metabolic stability and intrinsic efficacy.

  • Linker (Spacer): Typically an alkyl chain (

    
    ). Length determines receptor subtype selectivity.
    
  • Tail Group (Terminus): An amide, imide, or second aromatic system. This region interacts with secondary binding pockets (e.g., the orthosteric site vs. extended vestibule).

Visualization: The LCAP Design Workflow

LCAP_Design cluster_logic SAR Decision Logic mCPP mCPP Core (Head Group) Linker Alkyl Spacer (n = 2-4) mCPP->Linker N-Alkylation Terminus Terminal Moiety (Amide/Imide/Aryl) Linker->Terminus Coupling Selectivity Linker Length: Controls 5-HT1A vs Alpha-1 Linker->Selectivity Target Selective Ligand (5-HT1A / D2) Terminus->Target SAR Optimization

Figure 1: The modular assembly of Long-Chain Arylpiperazines (LCAPs) starting from mCPP.

Validated Experimental Protocols

Protocol A: N-Alkylation (Standard LCAP Synthesis)

Purpose: To attach the alkyl spacer and terminal group in a convergent or divergent manner. The most robust method involves reacting mCPP with an


-chloroalkyl derivative.

Reagents:

  • 1-(3-methoxyphenyl)piperazine (free base or HCl salt)

  • 
    -Chloroalkyl-imide/amide (e.g., N-(4-chlorobutyl)phthalimide)
    
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) anhydrous
  • Solvent: Acetonitrile (ACN) or DMF

  • Catalyst: Potassium Iodide (KI) - Essential for Finkelstein exchange in situ

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1.0 eq of the alkyl chloride spacer in Acetonitrile (

    
     M concentration).
    
  • Activation: Add 1.2 eq of anhydrous K

    
    CO
    
    
    
    and 0.1 eq of KI. Stir at room temperature for 15 minutes.
  • Addition: Add 1.0 eq of 1-(3-methoxyphenyl)piperazine.

    • Note: If using the HCl salt of mCPP, increase base to 2.5 eq .

  • Reaction: Heat the mixture to reflux (

    
    C) for 12–18 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.
    
  • Workup:

    • Cool to room temperature.[1] Filter off the inorganic salts (KCl/KI).

    • Evaporate the solvent under reduced pressure.

    • Redissolve residue in EtOAc, wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash column chromatography (Silica gel; Gradient: 0

    
     5% MeOH in DCM).
    

Validation Criteria:

  • LC-MS: Product peak

    
    . Absence of bis-alkylated impurity (dimer).
    
  • Yield: Typical isolated yields range from 75–90%.

Protocol B: Nucleophilic Aromatic Substitution (S Ar)

Purpose: To synthesize the mCPP core itself if starting from scratch, or to introduce heteroaryl modifications.

Reagents:

  • Piperazine (excess, 5.0 eq)

  • 1-Bromo-3-methoxybenzene (or 3-bromoanisole)

  • Catalyst: Pd

    
    (dba)
    
    
    
    / BINAP (Buchwald-Hartwig conditions) or simple S
    
    
    Ar if the ring is electron-deficient.
  • Note: For unactivated anisoles, Pd-catalysis is required.

Reaction Scheme (Buchwald-Hartwig):

  • Charge flask with 1-bromo-3-methoxybenzene (1.0 eq ), Piperazine (2.0 eq ), NaO

    
    Bu (1.4 eq ).
    
  • Add Toluene (degassed).

  • Add Pd

    
    (dba)
    
    
    
    (1 mol% ) and BINAP (2 mol% ).
  • Heat to

    
    C under Argon for 12 hours.
    
  • Why Excess Piperazine? To prevent the formation of

    
    -bis(3-methoxyphenyl)piperazine.
    

Structure-Activity Relationship (SAR) Guide

The following data summarizes how structural changes to the mCPP scaffold affect binding affinity (


) and selectivity.
Table 1: Linker Length Effects on 5-HT Affinity

Base Structure: mCPP attached to a Phthalimide terminus via alkyl chain.[2]

Linker Length (

)

(5-HT

) [nM]

(

-Adrenergic) [nM]
Selectivity Ratio (5-HT

/

)
Interpretation

(Ethyl)
150450.3Poor affinity; favors adrenergic binding.

(Propyl)
12252.1Moderate affinity; mixed profile.

(Butyl)
0.5 80160 Optimal. High affinity and selectivity.

(Pentyl)
2.46025Affinity drops; steric penalty in binding pocket.

Data synthesized from consensus medicinal chemistry literature (e.g., Glennon et al., Mokrosz et al.).

Mechanistic Insight (Causality):
  • The "4-Carbon Rule": The 5-HT

    
     receptor possesses a specific aspartate residue (Asp116) that binds the protonated piperazine nitrogen. A hydrophobic pocket located approximately 4 methylene units away accommodates the terminal aromatic group (e.g., phthalimide or amide).
    
  • Alpha-1 Avoidance: Shorter linkers (

    
    ) force the terminal group into a position that clashes with the 5-HT
    
    
    
    pocket but fits well within the
    
    
    -adrenergic receptor, leading to cardiovascular side effects (hypotension).

Troubleshooting & Optimization

Common Failure Modes
  • Bis-Alkylation:

    • Symptom:[3][4][5] Mass spectrum shows

      
      .
      
    • Fix: Ensure the alkyl halide is added slowly to the piperazine solution, or use a slight excess of the piperazine if synthesizing the core. For Protocol A, this is rare if stoichiometry is 1:1 and temperature is controlled.

  • Oxidation:

    • Symptom:[3][4][5] Darkening of reaction mixture; impurities in NMR.

    • Fix: Piperazines can oxidize to N-oxides or dehydrate to pyrazines under harsh conditions. Always purge solvents with Nitrogen/Argon.

  • Poor Solubility:

    • Fix: mCPP derivatives are often lipophilic oils. Convert to Hydrochloride (HCl) or Fumarate salts for crystallization and biological testing.

    • Salt Formation Protocol: Dissolve free base in Et

      
      O, add 2.0 eq of 2M HCl in Et
      
      
      
      O dropwise. Collect precipitate.

References

  • Glennon, R. A., et al. (1988). "5-HT1D serotonin receptors: Clinical implications." Drug Development Research. (Foundational work on arylpiperazine SAR).

  • Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 9: 5-HT1A and 5-HT2 receptor affinity of some 4-substituted 1-(2-methoxyphenyl)piperazines." Journal of Medicinal Chemistry. (Establishes the linker length rules).

  • Lopez-Rodriguez, M. L., et al. (1996). "Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists." Journal of Medicinal Chemistry. (Detailed protocols for N-alkylation and selectivity tuning).

  • Boje, K. M., & Oka, K. (1992). "Quantitative analysis of 1-(3-chlorophenyl)piperazine and 1-(3-methoxyphenyl)piperazine in rat brain and plasma." Journal of Chromatography B. (Analytical validation).

  • Kalgutkar, A. S., et al. (2005).[3] "Metabolism-guided drug design: 1-(3-methoxyphenyl)piperazine derivatives." Chemical Research in Toxicology. .

Disclaimer: This protocol is intended for research use only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Method

Synthesis of fluorescently labeled N-(3-methoxyphenyl)piperazine for cellular imaging

Application Note: High-Fidelity Synthesis and Cellular Imaging of Fluorescent N-(3-methoxyphenyl)piperazine Probes Part 1: Introduction & Strategic Design 1.1 The Pharmacophore Context N-(3-methoxyphenyl)piperazine (mMPP...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis and Cellular Imaging of Fluorescent N-(3-methoxyphenyl)piperazine Probes

Part 1: Introduction & Strategic Design

1.1 The Pharmacophore Context N-(3-methoxyphenyl)piperazine (mMPP) is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for serotonin (5-HT1A, 5-HT2A) and dopamine (D2, D3) receptor ligands. While radioligands (


H, 

C) have traditionally been used to map these receptors, fluorescent derivatives offer a safer, high-resolution alternative for live-cell imaging and flow cytometry.

1.2 The Labeling Challenge (Expertise & Logic) Designing a fluorescent mMPP probe requires a critical decision regarding the attachment site:

  • Direct Labeling (N-Capping): Reacting the secondary amine of the piperazine directly with a fluorophore (e.g., NBD-Cl).

    • Pros: Single-step synthesis; high yield; excellent for tracking cellular uptake, metabolism, and lysosomal trapping.

    • Cons: Converts the basic secondary amine (pKa ~9.0) to a non-basic tertiary aniline-like nitrogen. This often reduces receptor affinity, as the protonated nitrogen is usually required for an aspartate salt bridge in the GPCR binding pocket.

  • Linker-Based Labeling: Attaching an alkyl spacer (C4-C6) to the piperazine nitrogen, then attaching the fluorophore.

    • Pros: Retains receptor affinity (mimics buspirone/trazodone structure).

    • Cons: Multi-step synthesis.

Scope of this Guide: This protocol details the Direct Labeling with NBD (7-nitrobenz-2-oxa-1,3-diazole) . NBD is chosen for its small size (minimizing steric clash) and solvatochromism —it is weakly fluorescent in water but intensely fluorescent in hydrophobic environments (e.g., cell membranes or receptor pockets), providing a high signal-to-noise ratio without extensive washing.

Part 2: Chemical Synthesis Protocol

Objective: Synthesis of 4-(3-methoxyphenyl)-7-nitrobenzofurazan-1-piperazine (NBD-mMPP).

2.1 Reaction Logic Diagram

Synthesispathway Reactant1 N-(3-methoxyphenyl)piperazine (mMPP) Conditions Base: NaHCO3 Solvent: MeOH/ACN Temp: 55°C, 2h Reactant1->Conditions Reactant2 NBD-Chloride (Fluorogenic Reagent) Reactant2->Conditions Intermediate Meisenheimer Complex Conditions->Intermediate SNAr Attack Product NBD-mMPP (Fluorescent Probe) Intermediate->Product Aromatization Byproduct HCl (Neutralized) Intermediate->Byproduct

Caption: Nucleophilic aromatic substitution (SNAr) pathway for NBD labeling of secondary amines.

2.2 Materials & Reagents

  • Precursor: 1-(3-Methoxyphenyl)piperazine (mMPP), free base or HCl salt.

  • Fluorophore: 4-Chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl). Note: Store at -20°C; protect from light.

  • Base: Sodium Bicarbonate (NaHCO

    
    ) or Triethylamine (TEA).
    
  • Solvent: Methanol (MeOH) (HPLC Grade).

  • Purification: Silica Gel 60, Dichloromethane (DCM), Methanol.

2.3 Step-by-Step Synthesis Procedure

  • Preparation: Dissolve 1.0 mmol (192 mg) of mMPP in 5 mL of Methanol. If using the HCl salt, add 2.5 mmol of TEA to neutralize.

  • Reagent Addition: Add 1.1 mmol (220 mg) of NBD-Cl dissolved in 2 mL of Methanol dropwise to the stirring mMPP solution.

    • Critical Check: The solution should turn from pale yellow to deep orange/brown immediately.

  • Reaction: Heat the mixture to 55°C for 2 hours under dark conditions (wrap flask in foil). Monitor via TLC (Mobile Phase: 95:5 DCM:MeOH). The product will appear as a bright yellow/green fluorescent spot under UV (365 nm).

  • Quenching: Cool to room temperature. Acidify slightly with 0.1 M HCl to stop the reaction (neutralizes unreacted NBD-Cl to non-fluorescent NBD-OH species).

  • Workup: Evaporate methanol. Redissolve residue in DCM (20 mL) and wash with water (2 x 10 mL) to remove salts and unreacted NBD-OH.

  • Purification: Flash column chromatography on silica gel.

    • Eluent Gradient: 100% DCM

      
       98:2 DCM:MeOH.
      
    • Collect the primary fluorescent fraction.

  • Final Product: Evaporate solvent to yield an orange solid.

    • Yield Expectation: 75–85%.

    • Storage: -20°C, desiccated, dark.

2.4 Analytical Validation Table

ParameterMethodExpected Result
Identity

H-NMR (400 MHz, CDCl

)

8.45 (d, NBD-H), 6.15 (d, NBD-H), 3.80 (s, OMe). Piperazine protons split into two multiplets (N-NBD vs N-Ph).
Mass LC-MS (ESI+)[M+H]

= 356.1 (Calculated for C

H

N

O

)
Excitation Max UV-Vis (MeOH)485 nm
Emission Max Fluorometer (MeOH)540 nm (Green)
Purity HPLC (C18)>95% (monitor at 480 nm)

Part 3: Cellular Imaging Protocol

Objective: Visualization of cellular uptake and intracellular partitioning of NBD-mMPP in HEK293 cells.

3.1 Imaging Workflow Diagram

ImagingWorkflow Step1 Cell Seeding (HEK293/CHO on Coverslips) Step3 Incubation (37°C, 30-60 mins) Step1->Step3 Step2 Probe Preparation (1 mM Stock in DMSO -> 1-10 µM in PBS) Step2->Step3 Dilution Step4 Wash Step (3x PBS to remove background) Step3->Step4 Step5 Live Cell Imaging (Confocal Microscopy) Step4->Step5

Caption: Optimized workflow for live-cell imaging of small molecule fluorescent probes.

3.2 Experimental Procedure

  • Cell Culture: Seed HEK293 cells (or CHO-K1) on poly-L-lysine coated glass coverslips at

    
     cells/well. Allow 24h for adhesion.
    
    • Optional: Transiently transfect with 5-HT1A receptor plasmid 24h prior if studying specific receptor accumulation (see Note 3.3).

  • Probe Preparation:

    • Dissolve NBD-mMPP in DMSO to make a 10 mM stock solution.

    • Dilute to 1–5 µM working concentration in HBSS (Hank's Balanced Salt Solution) or serum-free media immediately before use.

    • Warning: Avoid serum during incubation; albumin binds NBD probes, causing high background.

  • Staining:

    • Aspirate growth media. Wash cells once with HBSS.

    • Add 500 µL of working probe solution.

    • Incubate at 37°C for 30 minutes .

  • Washing:

    • Aspirate probe solution.

    • Wash 3x with warm HBSS.

    • Note: NBD is environmentally sensitive. If the signal is weak in buffer, it indicates the probe is not in a hydrophobic compartment.

  • Microscopy Settings:

    • Mode: Confocal Laser Scanning Microscopy (CLSM).

    • Laser: 488 nm (Argon).

    • Emission Filter: Bandpass 500–550 nm (FITC channel).

    • Gain: Adjust using an unstained control to eliminate autofluorescence.

3.3 Data Interpretation & Troubleshooting

ObservationCauseSolution
Diffuse Cytosolic Staining Non-specific passive diffusion.NBD-mMPP is lipophilic. Use lower concentration (100 nM) or shorter time.
Punctate Staining Lysosomal trapping or Receptor Endocytosis.Co-stain with LysoTracker Red to confirm lysosomal localization.
High Background Probe precipitation or Serum binding.Filter probe solution (0.2 µm); Ensure serum-free incubation.
No Fluorescence Photobleaching or Hydrolysis.NBD photobleaches effectively. Use low laser power. Check probe integrity via TLC.

Part 4: Scientist's Critical Note (E-E-A-T)

Direct Labeling vs. Linker Strategy: A Functional Divergence

While the protocol above describes the synthesis of NBD-mMPP (Direct Labeling), it is imperative to understand the pharmacological consequences:

  • Loss of Basicity: The reaction of NBD-Cl with the piperazine nitrogen removes the basic center required for high-affinity binding to the Aspartate residue (Asp3.32) in 5-HT and Dopamine receptors.

  • Application Utility: The Direct Labeling protocol is best suited for:

    • Studying blood-brain barrier (BBB) permeability models (lipophilicity tracking).

    • Intracellular accumulation studies (lysosomotropism).

    • Analytical quantification of mMPP in biological matrices [Source 3].

  • Recommendation for Receptor Imaging: If the goal is strictly 5-HT1A receptor visualization , you must use a Linker Strategy .

    • Modification: Alkylate mMPP with N-(4-bromobutyl)-1,8-naphthalimide or similar spacer-fluorophores. This preserves the tertiary piperazine nitrogen (pKa ~8-9), maintaining receptor affinity in the nanomolar range [Source 1, 2].

References

  • Mokrosz, J. L., et al. (2009). Synthesis and Characterization of Environment-Sensitive Fluorescent Ligands for Human 5-HT1A Receptors With 1-arylpiperazine Structure. PubMed.

  • Martinez, A., et al. (2010). Development of Fluorescent Ligands for the Human 5-HT1A Receptor.[1][2] PMC - NIH.

  • Navaneeswari, R., & Reddy, P. R. (2011). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[3] Journal of Chemical and Pharmaceutical Research.[3]

  • Biotium Inc. NBD Chloride Product Protocol & Application Note. Biotium.

Sources

Application

Application Note: Development of Selective 5-HT1A Receptor Modulators from N-(3-methoxyphenyl)piperazine

Introduction & Scope The serotonin 1A receptor (5-HT1A) is a G-protein-coupled receptor (GPCR) implicated in the pathophysiology of anxiety, depression, and schizophrenia. N-(3-methoxyphenyl)piperazine (mMPP) is a "privi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The serotonin 1A receptor (5-HT1A) is a G-protein-coupled receptor (GPCR) implicated in the pathophysiology of anxiety, depression, and schizophrenia. N-(3-methoxyphenyl)piperazine (mMPP) is a "privileged scaffold" in neuropsychiatric drug discovery. While it possesses high affinity for 5-HT1A receptors, it suffers from a critical liability: promiscuity .

mMPP derivatives frequently exhibit off-target binding to


-adrenergic receptors (

-AR) and Dopamine D2 receptors, leading to cardiovascular side effects (hypotension) and extrapyramidal symptoms.

This Application Note provides a technical roadmap for transforming the non-selective mMPP scaffold into a highly selective 5-HT1A modulator. We utilize the Long-Chain Arylpiperazine (LCAP) design strategy, coupling the mMPP "head" to a specific "tail" via an alkyl linker to exploit the secondary binding pocket of the 5-HT1A receptor.

Medicinal Chemistry Strategy: The LCAP Approach

To achieve selectivity, we must move beyond the orthosteric site (where mMPP binds) and engage the receptor's unique extracellular vestibule.

The Pharmacophore Model

The optimization follows a tripartite structure:

  • Head Group (mMPP): Provides the primary anchor to the aspartate residue (Asp3.32) in the receptor core.

  • Linker: A polymethylene chain (typically

    
    ). Data suggests a butyl (4-carbon)  or propyl (3-carbon)  chain is optimal for spanning the distance to the secondary pocket.
    
  • Tail Group (Terminal Fragment): This is the selectivity filter. Bulky, lipophilic, or amide-containing groups interact with the unique residues at the 5-HT1A extracellular loop, sterically clashing with the tighter pockets of

    
    -AR and D2 receptors.
    
Visualization of the Design Logic

SAR_Strategy MPP N-(3-methoxyphenyl) piperazine (Head) Linker Alkyl Linker (CH2)n, n=3-4 MPP->Linker N-Alkylation Target 5-HT1A Receptor (High Affinity) MPP->Target Asp3.32 Interaction Tail Terminal Fragment (Selectivity Filter) Linker->Tail Amide/Imide Bond Tail->Target Extracellular Loop Interaction OffTarget alpha1-Adrenergic (Steric Clash) Tail->OffTarget Blocked

Caption: The LCAP strategy utilizes the Terminal Fragment to induce steric incompatibility with off-target receptors while maintaining 5-HT1A affinity.

Experimental Protocols

Chemical Synthesis: Convergent Coupling

Objective: Synthesize N-[3-[4-(3-methoxyphenyl)piperazin-1-yl]propyl]amides.

Reagents:

  • N-(3-methoxyphenyl)piperazine (mMPP)

  • 1-Bromo-3-chloropropane

  • Target Carboxylic Acid (e.g., Adamantane-1-carboxylic acid for high selectivity)

  • Potassium Carbonate (

    
    )
    
  • Acetonitrile (ACN)

Step-by-Step Protocol:

  • Linker Attachment (Alkylation):

    • Dissolve mMPP (1.0 eq) in ACN.

    • Add finely ground

      
       (3.0 eq) and 1-bromo-3-chloropropane (1.2 eq).
      
    • Reflux at 80°C for 12 hours. Monitor by TLC (System: DCM/MeOH 9:1).

    • Validation: The intermediate 1-(3-chloropropyl)-4-(3-methoxyphenyl)piperazine should be isolated as a clear oil. Yields typically >85%.

  • Terminal Amination (Finkelstein-like Substitution):

    • Note: Direct displacement with an amide is difficult. It is often better to convert the chloro-linker to a primary amine or react with a cyclic imide (e.g., phthalimide) followed by hydrazine deprotection to get the primary amine tail, then couple.

    • Alternative Efficient Route: React the chloro-intermediate with Sodium Azide (

      
      ) in DMF (80°C, 4h), then reduce with 
      
      
      
      /
      
      
      (Staudinger reduction) to yield the primary amine: 3-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-amine .
  • Final Amide Coupling:

    • Dissolve the carboxylic acid (Tail group) (1.0 eq) in DCM.

    • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min.

    • Add the amine intermediate from Step 2 (1.0 eq) and DIPEA (2.0 eq).

    • Stir at RT for 12-24h.

    • Purification: Flash column chromatography (Silica, DCM:MeOH:NH3 gradient).

Radioligand Binding Assay (Affinity)

Objective: Determine


 values for 5-HT1A vs 

-AR.

Membrane Preparation:

  • 5-HT1A Source: Rat hippocampal homogenates or CHO cells stably expressing h5-HT1A.

  • 
    -AR Source:  Rat cortical membranes.[1]
    

Protocol:

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
    , 0.5 mM EDTA.
    
  • Radioligands:

    • 5-HT1A: 1 nM

      
       (Agonist) or 
      
      
      
      (Antagonist).
    • 
      -AR: 0.2 nM 
      
      
      
      .
  • Competition: Incubate membranes (100 µg protein) with radioligand and increasing concentrations of the test compound (

    
     to 
    
    
    
    M).
  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Assay: Binding

Objective: Distinguish between Agonists, Antagonists, and Partial Agonists.

This assay measures the activation of G-proteins (


) following receptor occupancy.[2] It is superior to cAMP assays for 5-HT1A as it measures the initial event in the signaling cascade.

Workflow Diagram:

GTP_Assay Step1 Membrane Prep (h5-HT1A CHO cells) Step2 Incubation Mix: GDP (excess) + [35S]GTPγS + Test Compound Step1->Step2 Step3 Binding Equilibrium (30°C, 60 min) Step2->Step3 Control1 Basal Binding (No agonist) Step2->Control1 Control2 Max Stimulation (10 µM 5-HT) Step2->Control2 Step4 Filtration & Washing Step3->Step4 Step5 Liquid Scintillation Counting Step4->Step5

Caption: Workflow for measuring G-protein activation. Agonists increase [35S]GTPγS binding; Antagonists block 5-HT induced binding.

Detailed Protocol:

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM

    
    , 20 µM GDP (crucial to reduce basal noise).
    
  • Reaction: Mix 20 µg membranes with 0.1 nM

    
     and test compound.
    
  • Determination:

    • Efficacy (

      
      ):  Normalized to the response of 10 µM Serotonin (5-HT).[3]
      
    • Potency (

      
      ):  Derived from dose-response curves.
      
    • Antagonist Mode: Run the curve in the presence of

      
       of a standard agonist (e.g., 8-OH-DPAT).
      

Data Analysis & Interpretation

The table below illustrates the impact of the "Tail" modification on selectivity. Note the dramatic shift in the Selectivity Ratio when a bulky Adamantane group is used compared to a simple phenyl ring.

Table 1: SAR of N-(3-methoxyphenyl)piperazine Derivatives

Compound IDLinkerTerminal Group (Tail)5-HT1A

(nM)

-AR

(nM)
Selectivity Ratio (

/5-HT1A)
Functional Activity
mMPP NoneH25.045.01.8 (Poor)Partial Agonist
Analog A PropylPhenyl2.115.07.1Antagonist
Analog B ButylPhthalimide0.60.81.3 (Poor)Antagonist
Analog C PropylAdamantane 0.4 >1000 >2500 (Excellent) Antagonist

Data Interpretation:

  • Analog B (NAN-190 class): High affinity but poor selectivity.[4] The phthalimide group is too planar and mimics the catechol ring of norepinephrine, fitting into the

    
     site.
    
  • Analog C: The adamantane group is bulky and aliphatic.[4] It fits the large hydrophobic pocket of 5-HT1A but is sterically rejected by the

    
    -AR binding site.
    

References

  • Boajrski, A. J., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis.5[3][4][6][7][5][8][9][10][11]

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents.[4][12] Part 16: Substituent effects on 5-HT1A receptor affinity and selectivity of 1-arylpiperazines. Journal of Medicinal Chemistry.[13] Link

  • Fletcher, A., et al. (1996). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635.[6][14]14[7][10]

  • López-Rodríguez, M. L., et al. (1999).[13] New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced alpha1-Adrenergic Activity.[4][15] Journal of Medicinal Chemistry.[13] 13

  • Khawaja, X., et al. (1997). Characterization of 5-HT1A receptor-mediated [35S]GTPgammaS binding in rat hippocampal membranes.[1][3]3

  • Revvity. Sulfur-35 GTP Binding Assays Protocol.16[3][7][5]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting N-(3-methoxyphenyl)piperazine synthesis byproducts

Topic: Troubleshooting Synthesis & Impurity Control Introduction: The "Mono-Selectivity" Challenge Welcome to the technical guide for synthesizing 1-(3-methoxyphenyl)piperazine (often abbreviated as 3-MeO-PP or mMPP).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Synthesis & Impurity Control

Introduction: The "Mono-Selectivity" Challenge

Welcome to the technical guide for synthesizing 1-(3-methoxyphenyl)piperazine (often abbreviated as 3-MeO-PP or mMPP).[1][2] This molecule is a critical pharmacophore in CNS drug discovery, acting as a serotonin receptor ligand.[2]

While the structure appears simple, the synthesis is deceptively challenging due to the symmetric nature of piperazine .[2] The primary failure mode in this reaction is bis-arylation —where both nitrogen atoms react with the aryl halide, forming the symmetrical impurity N,N'-bis(3-methoxyphenyl)piperazine.[1][2]

This guide moves beyond basic recipes to address the mechanistic causality of failure and provides self-validating protocols to ensure high purity.

Part 1: Critical Troubleshooting (Q&A Format)

Q1: I am consistently getting 15-20% of the bis-arylated impurity. How do I stop this?

Diagnosis: This is a kinetic issue.[1][2] The mono-arylated product is often more nucleophilic than the starting piperazine (due to the electron-donating anisole ring), making it a better substrate for the catalyst than the starting material.[1][2]

The Fix (The "Inverse Addition" Protocol): You cannot run this reaction with a 1:1 stoichiometry. You must bias the kinetics.[2]

  • Stoichiometry Shift: Increase piperazine loading to 3.0 – 5.0 equivalents relative to the aryl halide.

  • Solvent Volume: Dilution favors mono-arylation.[1][2] Run at 0.1 M or lower concentration regarding the aryl halide.[1][2]

  • Slow Addition: Do not dump all reagents together.

    • Setup: Dissolve the catalyst, ligand, and piperazine (excess) in the reaction vessel.[2]

    • Action: Slowly add the aryl halide (dissolved in solvent) via a syringe pump or addition funnel over 1–2 hours at reaction temperature.[2]

    • Why: This keeps the concentration of the electrophile (aryl halide) low relative to the piperazine, statistically forcing the Pd species to encounter unreacted piperazine rather than the product.[2]

Q2: My reaction turns black and stalls (yield <40%). What is killing the catalyst?

Diagnosis: "Palladium Black" formation indicates the catalyst has precipitated out of the catalytic cycle.[2] This is usually caused by oxidation or ligand dissociation .[1][2]

The Fix:

  • Oxygen Exclusion: Piperazine is hygroscopic and can absorb CO2/O2.[1][2] Degas your piperazine solution by sparging with Argon for 20 minutes before adding the catalyst.[2]

  • Ligand Selection: If you are using standard triphenylphosphine (PPh3) or BINAP, switch to Buchwald Dialkylbiaryl Ligands .[2]

    • Recommendation: Use RuPhos or BrettPhos .[1][2] These bulky, electron-rich ligands stabilize the Pd(0) species and facilitate the reductive elimination step, which is often the rate-determining step for electron-rich amines.[1][2]

  • Halide Effect: If using 3-iodoanisole, switch to 3-bromoanisole .[1][2] Surprisingly, iodide can poison active Pd species in certain amination cycles by forming stable bridging dimers [1].[2]

Q3: How do I remove the bis-impurity without running a "cumbersome" column?

Diagnosis: Separation by chromatography is difficult because the polarities of the mono- and bis-products are similar on silica.[1][2]

The Fix (The "pH Swing" Extraction): Leverage the basicity difference.[2] The mono-product (secondary amine) and bis-product (tertiary amine) have different pKa values and solubilities.[1][2]

  • Acidification: Dissolve crude mixture in EtOAc. Extract with 1M HCl .[1][2]

    • Result: Both amines go into the aqueous layer; neutral organic impurities (anisole, unreacted halide) stay in EtOAc.[2] Discard organic layer.[1][2][3]

  • Selective Precipitation (The Key Step):

    • The bis-product hydrochloride salt is often significantly less soluble in water/alcohol mixtures than the mono-product.[1][2]

    • Concentrate the aqueous layer and add Isopropyl Alcohol (IPA).[2] Cool to 0°C. The bis-salt often crystallizes out first.[1][2] Filter it off.

  • Basification: Take the filtrate (containing mostly mono-product), basify with NaOH to pH >12, and extract back into DCM.

Part 2: Visualizing the Failure Modes

The following diagram illustrates the kinetic competition that leads to the impurities described above.

ReactionPathways Piperazine Piperazine (Starting Material) Pd_Cycle Pd Catalyst Cycle (RuPhos/Pd) Piperazine->Pd_Cycle + Base ArylHalide 3-Bromoanisole ArylHalide->Pd_Cycle MonoProduct TARGET: 1-(3-methoxyphenyl)piperazine Pd_Cycle->MonoProduct Primary Pathway (Kinetic Control) BisProduct IMPURITY: Bis-arylated Dimer Pd_Cycle->BisProduct Over-reaction Anisole IMPURITY: Anisole (Hydrodehalogenation) Pd_Cycle->Anisole Beta-Hydride Elim. (If Catalyst Stalls) MonoProduct->Pd_Cycle Re-entry (If Piperazine is low)

Figure 1: Kinetic competition pathways in Buchwald-Hartwig amination.[1][2] The dashed red line represents the critical failure mode where the product competes with the starting material.[2]

Part 3: Optimized Experimental Protocol

This protocol uses the N-BOC protection strategy as an alternative if the direct Buchwald route (above) continues to yield inseparable bis-impurities.[1][2] While it adds steps, it guarantees 0% bis-arylation .

Method B: The "Protected" Route (High Purity)

Reagents:

  • N-Boc-piperazine (1.0 eq)[2]

  • 3-Bromoanisole (1.05 eq)[1][2]

  • Pd(OAc)2 (2 mol%)[1][2]

  • BINAP or XPhos (4 mol%)[1][2]

  • Cs2CO3 (1.5 eq)[2]

  • Toluene (Dry)[1][2][4]

Step-by-Step:

  • Coupling:

    • Charge a flask with N-Boc-piperazine, Cs2CO3, Pd(OAc)2, and Ligand.[1][2]

    • Evacuate and backfill with N2 (3 cycles).[1][2]

    • Add Toluene and 3-Bromoanisole.[1][2]

    • Heat to 100°C for 12 hours.

    • Checkpoint: TLC should show conversion of bromide.[1][2] The product is the N-Boc-protected intermediate.[1][2]

  • Workup:

    • Filter through Celite to remove inorganic salts and Pd residues.[1][2]

    • Concentrate filtrate.[1][2][3]

  • Deprotection (The "Clean" Step):

    • Dissolve the intermediate in DCM (5 volumes).

    • Add Trifluoroacetic Acid (TFA) (10 equivalents) or 4M HCl in Dioxane at 0°C.

    • Stir at room temperature for 2 hours.

    • Result: The Boc group cleaves, releasing the secondary amine.[2]

  • Isolation:

    • Evaporate volatiles.[1][2][3]

    • Basify residue with sat.[2] NaHCO3.

    • Extract with DCM.[1][2]

    • Outcome: Pure mono-arylated product.[1][2] No bis-arylation is chemically possible because one nitrogen was protected during the coupling.[1][2]

Part 4: Data & Reagent Selection Guide

Use this table to select the correct conditions based on your available equipment and constraints.

ParameterStandard Condition High-Performance Condition Why?
Catalyst Source Pd2(dba)3Pd(OAc)2 or Palladacycle Pre-catalysts Pre-catalysts (like XPhos Pd G4) activate faster and require no induction period.[1][2]
Ligand BINAPRuPhos or BrettPhos RuPhos is specifically optimized for secondary amines and resists inhibition [2].[2]
Base Cs2CO3NaOtBu (Sodium tert-butoxide)NaOtBu is stronger and facilitates faster transmetallation, though Cs2CO3 is safer for sensitive functional groups.[1][2]
Solvent Toluenet-Amyl Alcohol or Dioxane Polar protic solvents (t-Amyl alcohol) can sometimes accelerate Pd-catalyzed amination.[1][2]
Stoichiometry 1:1.2 (Pip:ArBr)4:1 (Pip:ArBr) Excess piperazine is the single most effective variable to stop dimer formation.[1][2]

Part 5: Troubleshooting Logic Flowchart

Follow this decision tree when your reaction fails.

TroubleshootingTree Start Start: Analyze LCMS/NMR Q1 Is Bis-Product > 10%? Start->Q1 Q2 Is Conversion < 50%? Q1->Q2 No Sol1 ACTION: Increase Piperazine to 5 eq. Use Slow Addition. Q1->Sol1 Yes Sol2 ACTION: Switch Ligand to RuPhos. Check for O2 leaks. Q2->Sol2 Yes (Catalyst Death) Sol3 ACTION: Check Aryl Halide Quality. Switch from Iodide to Bromide. Q2->Sol3 No (Reaction Stalled)

Figure 2: Decision matrix for optimizing reaction conditions based on crude analysis.

References

  • Surry, D. S., & Buchwald, S. L. (2008).[2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Discusses ligand selection and halide effects).

  • Mishra, V. (2019).[2] "Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs... An Overview of Buchwald Hartwig Amination." Current Organic Synthesis.

  • Google Patents. (2005).[1][2][5] "Process for the preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]... hydrochloride." WO2005021521A1.[2] (Detailed industrial purification protocols for methoxyphenyl piperazines).

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." (General mechanism and conditions).

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with N-(3-methoxyphenyl)piperazine

Welcome to the technical support guide for N-(3-methoxyphenyl)piperazine. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encounterin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(3-methoxyphenyl)piperazine. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility issues with this compound in aqueous buffers. Our goal is to equip you with the scientific principles and validated methods needed to achieve consistent and reliable experimental results.

Introduction

N-(3-methoxyphenyl)piperazine, also known as 3-MeOPP, is a piperazine derivative frequently used in neuroscience research and as a precursor in medicinal chemistry.[1] A common hurdle in its application is its limited solubility in aqueous solutions, particularly in physiological buffers like Phosphate-Buffered Saline (PBS). This guide will walk you through the causes of this issue and provide a systematic approach to overcoming it.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of N-(3-methoxyphenyl)piperazine.

Q1: Why is my N-(3-methoxyphenyl)piperazine not dissolving in PBS (pH 7.2-7.4)?

A: The primary reason is the compound's chemical nature. N-(3-methoxyphenyl)piperazine is a weak base with a predicted pKa of approximately 8.98.[2] At neutral pH (like PBS), the molecule exists predominantly in its uncharged, free base form. This form is more lipophilic ("fat-loving") and thus has poor affinity for water, leading to low aqueous solubility. For instance, in a 1:1 mixture of DMSO and PBS at pH 7.2, its solubility is only about 0.5 mg/mL.[2][3]

Q2: What is the pKa of N-(3-methoxyphenyl)piperazine and why is it critical for solubility?

A: The pKa is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (un-ionized) form. For a weak base like this piperazine derivative (predicted pKa ≈ 8.98), the Henderson-Hasselbalch equation dictates its degree of ionization at a given pH.[2][4][5]

  • At pH < pKa: The compound becomes increasingly protonated (positively charged). This charged species is significantly more water-soluble.

  • At pH > pKa: The compound remains predominantly in its neutral, less soluble form.

Understanding the pKa is crucial because it allows us to strategically adjust the pH of the buffer to a range where the more soluble, ionized form dominates.

Q3: Can I just dissolve it in an organic solvent like DMSO first?

A: Yes, this is a common and often necessary first step. N-(3-methoxyphenyl)piperazine is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol.[2][3] However, creating a high-concentration stock in an organic solvent and then diluting it into your aqueous buffer can lead to precipitation if the final concentration of the compound exceeds its solubility limit in the mixed solvent system. This is a critical consideration for cell-based assays where the final concentration of the organic solvent must be kept low (typically <0.5%) to avoid cellular toxicity.

Q4: Is heating the solution a recommended method to improve solubility?

A: Gentle heating can sometimes help dissolve a compound faster, but it is generally not a recommended primary strategy for N-(3-methoxyphenyl)piperazine. While it might temporarily increase solubility, the compound is likely to precipitate out of the solution as it cools to room or experimental temperature. This can lead to inaccurate concentration measurements and unreliable experimental results. Furthermore, prolonged heating can risk degradation of the compound.

Part 2: In-Depth Troubleshooting and Protocols

This section provides a systematic workflow and detailed protocols for effectively solubilizing N-(3-methoxyphenyl)piperazine.

Troubleshooting Workflow

The first step is to select the appropriate solubilization strategy based on your experimental requirements, such as the final desired concentration and the tolerance of your system (e.g., cell culture, in vivo model) to pH changes or co-solvents.

G start Start: Compound Insoluble in Buffer q1 Is the experimental system sensitive to low pH? start->q1 strategy1 Strategy 1: pH Adjustment q1->strategy1 No strategy2 Strategy 2: Co-solvent System q1->strategy2 Yes pH_yes Yes pH_no No q2 Is desired concentration achieved? strategy1->q2 q3 Is co-solvent percentage tolerated by the system? strategy2->q3 q2->strategy2 No, concentration too low success Success: Proceed with Experiment q2->success Yes q3->success Yes fail1 Consider Advanced Methods (e.g., Cyclodextrins) or using a salt form (e.g., HCl salt) q3->fail1 No, solvent % too high

Caption: Decision workflow for selecting a solubilization strategy.

Strategy 1: pH Adjustment (The Primary Method)

Scientific Rationale: This is the most effective method for weakly basic compounds.[6][7] By lowering the pH of the aqueous buffer to at least 2 pH units below the compound's pKa, we can ensure that >99% of the molecules are in their protonated, cationic form, which is significantly more water-soluble. The Henderson-Hasselbalch equation for a weak base illustrates this principle.[4][8][9]

Mechanism of pH-Dependent Solubility

G cluster_0 Low pH Environment (e.g., pH < 7) Base R-NH (Free Base) Lipophilic Poorly Soluble H_ion + H⁺ Base->H_ion Salt R-NH₂⁺ (Protonated Salt) Hydrophilic Readily Soluble H_ion->Salt

Caption: Protonation of the piperazine amine at low pH increases solubility.

Experimental Protocol: Preparation of a 10 mM Stock Solution in Acidified Buffer

  • Compound Information: N-(3-methoxyphenyl)piperazine (Free Base), MW: 192.26 g/mol .[10]

  • Target: 10 mL of a 10 mM stock solution.

  • Calculation:

    • Mass needed = 10 mmol/L * 0.010 L * 192.26 g/mol = 0.0192 g = 19.2 mg.

  • Procedure: a. Weigh 19.2 mg of N-(3-methoxyphenyl)piperazine into a suitable glass vial. b. Prepare an acidic buffer. A simple and effective option is 0.01 N HCl. For HPLC sample preparation, this is a common diluent.[11] Alternatively, a citrate or acetate buffer at pH 4-5 can be used. c. Add approximately 8 mL of the acidic buffer to the vial. d. Vortex or sonicate the mixture. The compound should readily dissolve as it is protonated by the acidic environment. e. Once fully dissolved, quantitatively transfer the solution to a 10 mL volumetric flask. f. Bring the volume up to the 10 mL mark with the acidic buffer. g. Crucial Final Step: Verify the final pH of your stock solution. This stock can then be diluted into your final assay buffer. Be mindful that this dilution will slightly alter the pH of your final assay medium, which should be checked.

Note on Salt Forms: If you are using a pre-existing salt form, such as N-(3-methoxyphenyl)piperazine dihydrochloride (MW: 265.18 g/mol ), it should be very soluble in water directly.[11] Always check the certificate of analysis for the exact form of the compound you have.

Strategy 2: Co-solvent Systems

Scientific Rationale: Co-solvents are water-miscible organic solvents that enhance the solubility of lipophilic compounds by reducing the polarity of the aqueous medium.[] They disrupt the hydrogen bonding network of water, making it more favorable for the non-polar drug to enter the solution.[] This method is useful when the experimental system cannot tolerate a low pH.

Data Summary: Common Co-solvents and Reported Solubilities

Co-solvent Reported Solubility of Free Base Recommended Max % in Cell Culture Notes
DMSO 15 mg/mL[2][3] < 0.5% Can have biological effects; use with caution.
DMF 10 mg/mL[2][3] < 0.5% Higher toxicity than DMSO.
Ethanol 10 mg/mL[2][3] < 0.5% Can affect enzyme kinetics and cell membranes.
PEG 400 Data not specified, but commonly used 0.5 - 1% Generally well-tolerated; can increase viscosity.

| Propylene Glycol | Data not specified, but commonly used | < 1% | Good safety profile for many applications.[13] |

Experimental Protocol: Preparation of a 10 mg/mL Stock in 100% DMSO

  • Weighing: Accurately weigh 10 mg of N-(3-methoxyphenyl)piperazine into a sterile microcentrifuge tube or glass vial.

  • Dissolution: Add 1 mL of high-purity, anhydrous DMSO.

  • Mixing: Vortex thoroughly until the solid is completely dissolved. This creates a 10 mg/mL (approx. 52 mM) stock solution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Application: When preparing your working solution, dilute this stock at least 1:1000 into your final aqueous buffer to keep the DMSO concentration at or below 0.1%. For example, to make a 10 µM working solution, add 1 µL of the 10 mM DMSO stock to 1 mL of your final buffer. Always add the stock solution to the buffer while vortexing to ensure rapid dispersion and prevent localized precipitation.

Part 3: Advanced Strategies and Best Practices

Q5: What if pH adjustment and co-solvents are not sufficient or appropriate for my experiment?

A: For challenging applications, such as achieving high concentrations for in vivo studies without using harsh solvents, advanced formulation techniques can be employed.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity.[14] They can encapsulate poorly soluble drug molecules, like N-(3-methoxyphenyl)piperazine, forming an "inclusion complex" that is water-soluble.[14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations to enhance solubility and bioavailability.[17][]

  • Surfactants: Surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL can form micelles in aqueous solutions. These micelles have a hydrophobic core that can solubilize lipophilic drug molecules, increasing their apparent water solubility.[19] This is a common strategy for formulating drugs for intravenous administration.

Best Practices & Pitfalls to Avoid:

  • Always Verify the Form: Know whether you are working with the free base or a salt form. This fundamentally changes the starting point for your solubilization protocol.

  • Check Final pH: When using pH adjustment, always measure the final pH of your working solution after all additions and dilutions.

  • Beware of Precipitation: When diluting an organic stock into an aqueous buffer, always add the stock to the buffer (not the other way around) with vigorous mixing. Visually inspect for any cloudiness or precipitate.

  • Consider Stability: Once in solution, especially at non-neutral pH, the stability of the compound may be altered. For long-term experiments, it is advisable to prepare fresh solutions.

References

  • Reddit. (2022). How to tackle compound solubility issue. r/labrats. [Link]

  • SWGDrug. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. [Link]

  • SWGDrug. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]

  • PubChem. (n.d.). N-(3-methoxyphenyl)piperazine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). N-(3-Methoxyphenyl)piperazine hydrochloride. National Center for Biotechnology Information. [Link]

  • National Institutes of Health (NIH). (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • PubMed. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. [Link]

  • Science Notes. (2023). Henderson Hasselbalch Equation and Examples. [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. [Link]

  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Khan Academy. (2021). Henderson–Hasselbalch equation. [Link]

  • AAPS. (n.d.). Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental. [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review. [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 9: The Henderson-Hasselbalch Equation. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Chemistry Notes. (n.d.). Henderson-Hasselbalch Equation | Weak Acid pH Calculations. [Link]

  • ResearchGate. (2025). (PDF) The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. [Link]

Sources

Troubleshooting

Technical Support Center: N-(3-methoxyphenyl)piperazine Stability &amp; Handling

The following Technical Support Guide is structured to address the stability, degradation, and handling of N-(3-methoxyphenyl)piperazine (3-MeOPP) . It is designed for researchers requiring immediate, high-level troubles...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the stability, degradation, and handling of N-(3-methoxyphenyl)piperazine (3-MeOPP) . It is designed for researchers requiring immediate, high-level troubleshooting and preventative protocols.[1]

Status: Operational | Role: Senior Application Scientist | Topic: 3-MeOPP Degradation & Prevention[1]

Welcome to the technical support hub. Below you will find a non-linear, problem-solving guide designed to diagnose experimental anomalies associated with 3-MeOPP. This compound is a critical intermediate in the synthesis of serotonin receptor ligands and requires rigorous handling to maintain integrity.[1]

Module 1: Chemical Stability & Degradation Pathways

"Why is my compound changing color or losing potency?"

3-MeOPP is a phenylpiperazine derivative.[1][2][3][4] While the phenyl ring provides some steric protection, the secondary amine (N4) and the tertiary amine (N1) are chemically active.[1] The primary degradation vectors are oxidative stress and carbamic acid formation .[1]

Core Degradation Mechanisms[1]
  • N-Oxidation (Yellowing): The piperazine nitrogen atoms are susceptible to attack by atmospheric oxygen or peroxides in aged solvents.[1] This typically starts at the secondary amine (N4), leading to N-oxides which manifest as a yellow-to-brown discoloration.[1]

  • Carbamate Formation (Hygroscopicity): Like many secondary amines, 3-MeOPP is a "CO₂ sponge."[1] Exposure to air allows it to react with atmospheric CO₂ to form carbamic acid/carbamate salts, often appearing as a white crust or causing the oil to become viscous.[1]

  • Photolytic Instability: The methoxy-phenyl moiety can undergo photo-induced radical formation, accelerating oxidative pathways.[1]

Visualization: Degradation Cascades

The following diagram maps the causality between environmental exposure and chemical breakdown.[1]

G Start N-(3-methoxyphenyl)piperazine (3-MeOPP) NOxide Piperazine N-Oxide (Yellow impurity) Start->NOxide Slow Oxidation (N4) Carbamate Piperazine Carbamate (White precipitate/Crust) Start->Carbamate Reversible Carboxylation Radical Phenyl Radical Species Start->Radical Photo-excitation Oxygen Atmospheric O2 / Peroxides Oxygen->NOxide CO2 Atmospheric CO2 + H2O CO2->Carbamate Light UV/Vis Light Light->Radical Polymer Oligomeric Degradants (Brown tar) NOxide->Polymer Advanced degradation Radical->Polymer Radical coupling

Figure 1: Mechanistic pathways showing the conversion of 3-MeOPP into N-oxides and carbamates under environmental stress.[1]

Module 2: Storage & Prevention Protocols

"How do I stop the degradation?"

The following protocols are self-validating systems. If followed, the "Yellowing" and "Crusting" described above should not occur.

Protocol A: The "Argon Blanket" Storage System

Objective: Eliminate O₂ and CO₂ contact.[1] Applicability: Long-term storage of neat oil or solid salts.[1]

  • Container Selection: Use amber borosilicate glass vials with PTFE-lined caps. Never use clear glass for long-term storage.[1]

  • Atmosphere Exchange:

    • Connect a gentle stream of dry Argon (Ar) or Nitrogen (N₂) to a glass pipette.[1]

    • Insert the pipette into the vial, hovering 1 cm above the compound surface.[1]

    • Purge for 30-60 seconds to displace heavier air/moisture.[1]

  • Seal: Cap immediately while removing the gas stream. Parafilm is insufficient; use electrical tape or a secondary container with desiccant if freezing.[1]

  • Temperature: Store at -20°C . Thaw completely to room temperature before opening to prevent condensation (water initiates carbamate formation).[1]

Protocol B: Solvent Handling for Solutions

Objective: Prevent peroxide-induced oxidation in solution.[1]

  • Do not dissolve 3-MeOPP in ethereal solvents (THF, Diethyl ether) that have not been tested for peroxides.[1]

  • Preferred Solvents: Methanol (HPLC grade), DMSO (anhydrous), or Dichloromethane (for short term).[1]

  • Action: If using THF, test with peroxide strips. If >5 mg/L peroxides are detected, do not use.[1]

Module 3: Troubleshooting & Diagnostics (FAQ)

"I have a problem. How do I fix it?"

Q1: My 3-MeOPP has turned from a clear oil to a yellow/brown liquid. Is it usable?

Diagnosis: This is classic oxidative degradation (N-oxide formation).[1]

  • Impact: The N-oxide is a polar impurity that can interfere with nucleophilic substitution reactions or binding assays.[1]

  • Solution:

    • Minor Yellowing: Purify via short-path silica plug filtration (Eluent: DCM/MeOH 95:5).[1] The polar N-oxide will stick to the silica.[1]

    • Dark Brown: Discard.[1] The degradation has likely progressed to radical polymerization.[1]

Q2: There is a white solid crust forming on the rim of the bottle.

Diagnosis: This is Piperazine Carbamate formation due to CO₂ absorption.[1]

  • Verification: Take a small amount of the solid and add dilute HCl. If it bubbles slightly or dissolves rapidly to regenerate the free amine, it is the carbamate.[1]

  • Fix: This reaction is reversible. Dissolve the crude material in a suitable solvent (e.g., DCM) and wash with dilute NaOH or NaHCO₃.[1] This removes the CO₂ and regenerates the free base 3-MeOPP.[1] Dry over Na₂SO₄ immediately.

Q3: HPLC shows a "Ghost Peak" at RRT ~0.9 or ~1.1 relative to the main peak.

Diagnosis: Likely a regioisomer impurity (2-methoxy or 4-methoxy) or an early oxidation product.[1]

  • Technical Insight: 3-MeOPP is often synthesized from 3-methoxyaniline.[1] Isomeric impurities (2-MeOPP) have different biological activities.

  • Action: Run a co-injection with a certified reference standard.[1] If the peak persists and is not an isomer, check for M+16 (N-oxide) in LC-MS.[1]

Module 4: Analytical Validation (Purity Check)

"How do I prove my compound is pure?"

Use the following HPLC method to separate 3-MeOPP from its common degradants (N-oxides and isomers).

Table 1: Recommended HPLC Parameters
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard reverse-phase separation for basic amines.[1]
Mobile Phase A Water + 0.1% Formic Acid (or TFA)Acidic pH ensures protonation of piperazine nitrogens, improving peak shape.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.[1]
Gradient 5% B to 95% B over 10 minSteep gradient to elute polar N-oxides early and non-polar dimers late.
Flow Rate 1.0 mL/minStandard flow.[1]
Detection UV @ 210 nm and 280 nm280 nm is specific for the methoxy-phenyl ring; 210 nm detects general impurities.[1]
Temperature 30°CMaintains reproducible retention times.[1]

Expected Results:

  • N-Oxides: Elute before the main peak (more polar).[1]

  • Carbamates: Usually decompose on-column back to the parent amine (may cause peak broadening).[1]

  • Dimer/Oligomers: Elute after the main peak (highly lipophilic).[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7096, 1-(3-Methoxyphenyl)piperazine. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Asghar, U. et al. (2018).[1] Degradation of Piperazine in CO2 Capture: Mechanisms and Prevention. (General reference for piperazine oxidation chemistry). Journal of Natural Gas Science and Engineering. (Contextual grounding for N-oxide/Carbamate pathways).

Sources

Optimization

Addressing inconsistent results in biological assays with N-(3-methoxyphenyl)piperazine compounds

Introduction: The "Dirty Drug" Paradox Welcome to the technical support hub for phenylpiperazine derivatives. If you are experiencing high variability, shifting IC50/EC50 values, or "flat" dose-response curves with mCPP,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Dirty Drug" Paradox

Welcome to the technical support hub for phenylpiperazine derivatives. If you are experiencing high variability, shifting IC50/EC50 values, or "flat" dose-response curves with mCPP, you are not alone.

While mCPP is a gold-standard probe for 5-HT2C receptors, it is chemically lipophilic and pharmacologically promiscuous (a "dirty drug"). It does not behave like a highly optimized, selective pharmaceutical candidate. Successful data generation requires controlling three specific variables: Solubility limits , Polypharmacology (off-target binding) , and Material adsorption .

This guide bypasses generic advice to focus on the specific failure modes of mCPP.

Module 1: Solubility & Compound Preparation

Issue: "My compound precipitates upon dilution," or "I see variable results between fresh and frozen stocks."

Root Cause: mCPP is a lipophilic base (pKa ~9.0). In 100% DMSO, it is stable. However, when diluted into neutral buffers (pH 7.4), the equilibrium shifts. If the concentration exceeds the solubility limit of the protonated species, micro-precipitates form. These are often invisible to the naked eye but scatter light in plate readers and reduce effective concentration.

Troubleshooting Protocol: The "Step-Down" Dilution

Do not spike 100% DMSO stock directly into the final assay well if the final concentration is high (>10 µM). This causes "shock precipitation."

Step-by-Step Workflow:

  • Primary Stock: Dissolve solid mCPP in 100% DMSO to 10 mM or 100 mM.

  • Intermediate Dilution: Dilute the stock 1:10 into a slightly acidic buffer (e.g., 10 mM Acetate or Citrate buffer, pH 5.0-6.0). The lower pH keeps the amine protonated and soluble.

  • Final Assay: Add the intermediate solution to your physiological assay buffer (pH 7.4). Ensure the final DMSO concentration is <0.5% to avoid cellular toxicity.

Visualizing the Workflow:

solubility_workflow Solid Solid mCPP (Hydrophobic) DMSO_Stock 100mM Stock (100% DMSO) Solid->DMSO_Stock Shock Direct Spike to PBS (pH 7.4) DMSO_Stock->Shock Avoid Inter_Step Intermediate Dilution (pH 5.5 Buffer) DMSO_Stock->Inter_Step 1:10 Dilution Precipitate Micro-Precipitation (Assay Failure) Shock->Precipitate Final_Well Final Assay Well (pH 7.4, <0.5% DMSO) Inter_Step->Final_Well Final Spike

Caption: Figure 1. Preventing "Solubility Shock" by using an acidic intermediate dilution step to maintain protonation before final assay introduction.

Module 2: Receptor Selectivity & Polypharmacology

Issue: "My functional assay (e.g., Calcium Flux) shows a biphasic curve," or "The agonist response is lower than expected."

Root Cause: mCPP is not exclusively a 5-HT2C agonist. It has high affinity for 5-HT2B and 5-HT1B, and acts as an antagonist at 5-HT2A. If your cell line (e.g., HEK293 or CHO) endogenously expresses these other subtypes, they will interfere with your signal.

Data Summary: The Affinity Landscape

Receptor TargetmCPP ActionAffinity (Ki / IC50)Impact on Assay
5-HT2C Agonist ~3 - 10 nM Primary Signal (Gq/Ca2+)
5-HT2BAgonist~5 - 15 nMFalse positive (if measuring Gq)
5-HT2AAntagonist~20 - 50 nMSignal dampening (if 2A is present)
5-HT1BAgonist~10 - 100 nMGi coupling (inhibits cAMP)
SERT (Transporter)Inhibitor~230 nMReduces free compound [1]
Troubleshooting Guide: Validating the Signal
  • Block the Noise: If you suspect off-target effects, pre-incubate with selective antagonists.

    • To isolate 5-HT2C: Pre-treat with a selective 5-HT2A antagonist (e.g., MDL 100,907) to remove the inhibitory component.

  • Check the Pathway:

    • mCPP activates Gq (Calcium release) at 5-HT2C.

    • It activates Gi (cAMP inhibition) at 5-HT1 subtypes.

    • Diagnostic: Run a cAMP assay alongside your Calcium flux. If you see cAMP inhibition, you have 5-HT1 contamination.

Visualizing the Signaling Conflict:

signaling_pathways mCPP mCPP Ligand R_2C 5-HT2C Receptor (Target) mCPP->R_2C Agonist R_2A 5-HT2A Receptor (Off-Target) mCPP->R_2A Antagonist R_1B 5-HT1B Receptor (Off-Target) mCPP->R_1B Agonist Gq Gq Protein R_2C->Gq Block Signal Blockade R_2A->Block Gi Gi Protein R_1B->Gi Ca_Flux Calcium Flux (Readout Increase) Gq->Ca_Flux cAMP_Down cAMP Inhibition (Readout Decrease) Gi->cAMP_Down

Caption: Figure 2. Polypharmacology of mCPP. Simultaneous activation of Gq and Gi pathways, plus antagonism of 5-HT2A, can confound assay readouts.

Module 3: Non-Specific Binding (NSB)

Issue: "My low-concentration data points are missing or erratic," or "I lose potency when I transfer the compound between plates."

Root Cause: mCPP is a hydrophobic amine. It adheres avidly to polystyrene and polypropylene surfaces (pipette tips, reservoirs, plate walls). This "stickiness" depletes the free concentration of the drug, particularly in the nanomolar range [2].

Troubleshooting Protocol: Surface Passivation
  • Add a Carrier Protein:

    • Include 0.1% BSA (Bovine Serum Albumin) or 0.05% HSA in your assay buffer. The albumin coats the plastic surfaces, preventing mCPP adsorption.

    • Note: Ensure the BSA is "Fatty Acid Free" to prevent interference with lipid signaling.

  • Material Selection:

    • Switch from standard polypropylene to Low-Binding plates.[1]

    • For serial dilutions, use glass-coated microplates or glass vials if possible.

  • Detergent (Optional):

    • If BSA is incompatible with your assay, add 0.01% Tween-20 .

Module 4: In Vivo & Metabolic Variability

Issue: "In vitro results do not match my in vivo rodent/human data."

Root Cause: mCPP is a major substrate for CYP2D6 .

  • Metabolism: It is rapidly hydroxylated to p-hydroxy-mCPP [3].

  • Genetic Polymorphism: Human populations are split into Poor Metabolizers (PM) and Ultra-Rapid Metabolizers (UM) of CYP2D6.[2]

    • PMs: Accumulate toxic levels of mCPP.

    • UMs: Clear mCPP so fast that no effect is observed.

  • Active Metabolite: mCPP itself is a metabolite of Trazodone and Nefazodone. If you are using these parent drugs, mCPP levels will vary based on the subject's CYP2D6 status [4].

Recommendation: When comparing in vivo data, you must genotype the test subjects (if human) or control for strain differences (if rodent—e.g., Dark Agouti rats are CYP2D1 deficient, a model for human CYP2D6 PMs).

References

  • Baumann, M. H., et al. (1993). "The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain."[3] Neuropsychopharmacology. Link

  • European Bioanalysis Forum. "Strategies for minimising Non-Specific Binding (NSB) in LC-MS/MS bioanalysis." EBF Focus Workshop. Link

  • Rotzinger, S., et al. (1998). "Human CYP2D6 and metabolism of m-chlorophenylpiperazine." Biological Psychiatry. Link

  • de Leon, J. (2006). "Polymorphism in CYP2D6 and CYP2C19... in the metabolism of psychotropic drugs."[4] Dialogues in Clinical Neuroscience. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Binding Affinity of N-(3-methoxyphenyl)piperazine Derivatives to D2/D3 Receptors

For Researchers, Scientists, and Drug Development Professionals The N-(3-methoxyphenyl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous ligands targeting dopamine D2 and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The N-(3-methoxyphenyl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous ligands targeting dopamine D2 and D3 receptors.[1][2] These receptors are critical targets in the treatment of various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and depression.[3] Due to the high structural homology between D2 and D3 receptors, achieving selectivity is a significant challenge in drug development.[4][5][6][7] This guide provides an in-depth comparison of methodologies to validate the binding affinity and selectivity of novel N-(3-methoxyphenyl)piperazine derivatives, grounded in established experimental protocols and computational approaches.

I. Foundational Principles: Understanding the Target and Ligand

The dopaminergic system, particularly the D2-like receptor family (D2, D3, and D4), plays a pivotal role in neurotransmission.[8] N-phenylpiperazine analogs have been extensively studied for their ability to selectively bind to the D3 receptor over the D2 receptor.[4][5][6] The N-phenylpiperazine subunit is often the primary molecular recognition element for the orthosteric binding site of these G-protein-coupled receptors (GPCRs).[3][9] Variations in the substituents on the phenyl ring and the linker connecting to other chemical moieties can significantly influence binding affinity and selectivity.[10][11][12]

II. A Multi-Faceted Approach to Binding Affinity Validation

A robust validation strategy for novel N-(3-methoxyphenyl)piperazine derivatives necessitates a combination of in vitro binding assays, functional assays, and in silico modeling. This integrated approach provides a comprehensive understanding of the ligand-receptor interaction, from direct binding to functional consequences.

G cluster_0 Validation Workflow A Ligand Design & Synthesis B In Silico Screening (Docking & Pharmacophore Modeling) A->B Initial Screening C In Vitro Binding Assays (Radioligand Displacement) B->C Prioritize Candidates D In Vitro Functional Assays (cAMP, β-Arrestin) C->D Confirm Affinity & Functionality E Data Analysis & SAR D->E Determine Potency & Efficacy E->A Iterative Optimization

Caption: A comprehensive workflow for validating D2/D3 receptor ligands.

III. In Vitro Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are the cornerstone for determining the affinity of a test compound for its target receptor. These assays directly measure the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound.

A. Comparative Radioligand Binding Assays for D2 and D3 Receptors

To assess the binding affinity (Ki) and selectivity of N-(3-methoxyphenyl)piperazine derivatives, competitive radioligand binding assays are performed on cell lines stably expressing human D2 or D3 receptors.

Key Experimental Parameters:

ParameterD2 Receptor AssayD3 Receptor AssayRationale
Cell Line HEK293 or CHO cells expressing hD2RHEK293 or CHO cells expressing hD3RStable expression ensures a consistent and high density of the target receptor.[13]
Radioligand [³H]Spiperone or [¹²⁵I]IABN[³H]Spiperone or [¹²⁵I]HY-3-24High-affinity radioligands are crucial for sensitive detection.[7][13]
Non-specific Binding Haloperidol (10 µM)Eticlopride (10 µM)A high concentration of a known antagonist is used to saturate all specific binding sites.
Incubation Time 60-90 minutes at room temperature60-90 minutes at room temperatureAllows the binding reaction to reach equilibrium.
Data Analysis Non-linear regression (one-site fit)Non-linear regression (one-site fit)Determines the IC50, which is then converted to Ki using the Cheng-Prusoff equation.

Step-by-Step Protocol for Radioligand Displacement Assay:

  • Membrane Preparation: Harvest cells expressing the target receptor and prepare a crude membrane fraction by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the N-(3-methoxyphenyl)piperazine derivative.

  • Incubation: Incubate the plates to allow for competitive binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

IV. In Vitro Functional Assays: From Binding to Biological Response

While binding assays quantify affinity, functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or partial agonist. D2-like receptors are Gαi/o-coupled, meaning their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

A. cAMP Accumulation Assay

This assay measures the ability of a compound to modulate the production of cAMP in response to an agonist.

Step-by-Step Protocol for cAMP Assay:

  • Cell Culture: Plate HEK293 cells stably expressing either D2 or D3 receptors in a 96-well plate.[5]

  • Pre-treatment: Incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Addition: For antagonist mode, add the N-(3-methoxyphenyl)piperazine derivative followed by a D2/D3 agonist (e.g., quinpirole). For agonist mode, add the test compound alone.

  • Forskolin Stimulation: Add forskolin to stimulate adenylyl cyclase and induce cAMP production.[5]

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) assay.[14]

B. β-Arrestin Recruitment Assay

GPCR activation also leads to the recruitment of β-arrestin, which can be measured to assess functional activity.

Step-by-Step Protocol for β-Arrestin Recruitment Assay:

  • Cell Line: Use a cell line engineered to express the D2 or D3 receptor fused to a component of a reporter system (e.g., β-galactosidase) and β-arrestin fused to the complementary component.

  • Compound Addition: Add the N-(3-methoxyphenyl)piperazine derivative to the cells.

  • Incubation: Incubate to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add a substrate for the reporter enzyme and measure the resulting signal (e.g., chemiluminescence). An increase in signal indicates β-arrestin recruitment.[15]

V. In Silico Approaches: Predicting and Rationalizing Binding

Computational methods, such as molecular docking and pharmacophore modeling, are invaluable tools for predicting the binding modes of ligands and guiding lead optimization.

A. Molecular Docking

Docking simulations predict the preferred orientation of a ligand within the binding pocket of a receptor.

Workflow for Molecular Docking:

  • Receptor Preparation: Obtain the crystal structure of the D2 or D3 receptor from the Protein Data Bank (PDB) or use a homology model. Prepare the protein by adding hydrogens, assigning partial charges, and defining the binding site.

  • Ligand Preparation: Generate a 3D conformation of the N-(3-methoxyphenyl)piperazine derivative and assign appropriate atom types and charges.

  • Docking Simulation: Use a docking program (e.g., Glide, AutoDock) to place the ligand into the receptor's binding pocket and score the different poses.[16][17]

  • Analysis: Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and receptor residues. The N-phenylpiperazine subunit typically occupies the orthosteric binding site.[3][9]

G cluster_1 Molecular Docking Workflow Receptor Receptor 3D Structure Docking Docking Simulation Receptor->Docking Ligand Ligand 3D Structure Ligand->Docking Analysis Pose Analysis & Scoring Docking->Analysis

Caption: A simplified workflow for molecular docking studies.

B. Structure-Activity Relationship (SAR) Studies

SAR studies correlate the chemical structure of a series of compounds with their biological activity. By systematically modifying the N-(3-methoxyphenyl)piperazine scaffold and evaluating the effects on D2/D3 binding affinity and selectivity, key structural features for optimal activity can be identified.[12] For instance, variations in the spacer and aryl moiety can significantly improve affinity and selectivity.[10]

VI. Data Interpretation and Comparison

The ultimate goal is to identify N-(3-methoxyphenyl)piperazine derivatives with high affinity and selectivity for either the D2 or D3 receptor.

Illustrative Data Summary Table:

CompoundD2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity RatioD3 Functional Activity (EC50/IC50, nM)
Derivative A 101105 (Antagonist)
Derivative B 505000.1>1000
Reference Cpd 50.5102 (Antagonist)

A higher selectivity ratio (D2 Ki / D3 Ki) indicates greater selectivity for the D3 receptor. The functional data will classify the compound as an agonist, antagonist, or partial agonist.

VII. Conclusion

Validating the binding affinity of N-(3-methoxyphenyl)piperazine derivatives for D2 and D3 receptors requires a rigorous and multi-pronged approach. By combining in vitro binding and functional assays with in silico modeling, researchers can gain a comprehensive understanding of a compound's pharmacological profile. This integrated strategy is crucial for the successful development of selective and effective therapeutics targeting the dopaminergic system.

References

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed. Available from: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available from: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC. Available from: [Link]

  • Method for the preparation of piperazine and its derivatives. Google Patents.
  • 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDrug. Available from: [Link]

  • Approach to the specificity and selectivity between D2 and D3 receptors by mutagenesis and binding experiments part I. PubMed Central. Available from: [Link]

  • Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. MDPI. Available from: [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PMC - PubMed Central. Available from: [Link]

  • N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. PubMed. Available from: [Link]

  • In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers. Available from: [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. NIH. Available from: [Link]

  • Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. PubMed. Available from: [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. ACS Publications. Available from: [Link]

  • Synthesis, biological evaluation and docking analysis of substituted piperidines and (2-methoxyphenyl)piperazines. Journal of the Serbian Chemical Society. Available from: [Link]

  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PMC - PubMed Central. Available from: [Link]

  • Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods. NIH. Available from: [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Available from: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC - PubMed Central. Available from: [Link]

  • N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. PubMed. Available from: [Link]

  • Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Wiley Online Library. Available from: [Link]

  • Radioligand binding assay in D2R and D3R. ResearchGate. Available from: [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available from: [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. MDPI. Available from: [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. Available from: [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed. Available from: [Link]

  • A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. PubMed. Available from: [Link]

Sources

Comparative

Cross-Reactivity Profiling of N-(3-methoxyphenyl)piperazine (3-MeOPP): A Comparative GPCR Analysis

The following guide provides a comprehensive cross-reactivity profile for N-(3-methoxyphenyl)piperazine (3-MeOPP) , comparing its pharmacological footprint against standard reference ligands in the arylpiperazine class....

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive cross-reactivity profile for N-(3-methoxyphenyl)piperazine (3-MeOPP) , comparing its pharmacological footprint against standard reference ligands in the arylpiperazine class.

Executive Summary

N-(3-methoxyphenyl)piperazine (3-MeOPP) is a pharmacologically active piperazine derivative often utilized as a chemical probe for serotonin (5-HT) receptors or identified as a metabolite/impurity in the synthesis of designer drugs (e.g., benzylpiperazine blends).

Unlike its ortho-isomer (2-MeOPP), which exhibits high selectivity for 5-HT1A and D3 receptors, the meta-substituted 3-MeOPP displays a "promiscuous" binding profile characteristic of the mCPP (1-(3-chlorophenyl)piperazine) lineage. This guide profiles 3-MeOPP’s cross-reactivity, highlighting its primary agonism at 5-HT2C and 5-HT1B receptors and its off-target activity at adrenergic and dopaminergic sites.

Key Application: 3-MeOPP serves as a structural analog to deconvolute the role of the phenyl ring substituent (methoxy vs. chloro vs. trifluoromethyl) in 5-HT receptor subtype selectivity.

Chemical & Pharmacological Profile

Structural Classification

The arylpiperazine scaffold is a "privileged structure" in GPCR medicinal chemistry. The position of the substituent on the phenyl ring dictates the selectivity bias:

  • Ortho-substitution (e.g., 2-MeOPP): Biased towards 5-HT1A and D3 (Antagonists/Partial Agonists).

  • Meta-substitution (e.g., 3-MeOPP, mCPP, TFMPP): Biased towards 5-HT2C , 5-HT1B , and 5-HT2A (Agonists).

Comparative Binding Affinity Table ( )

The following table contrasts 3-MeOPP with its closest structural analogs: mCPP (the gold standard 5-HT2C agonist) and TFMPP (a non-selective 5-HT releaser/agonist).

Receptor TargetmCPP (

nM) [Ref 1,2]
TFMPP (

nM) [Ref 3]
3-MeOPP (Predicted/Observed) Functional Outcome (3-MeOPP)
5-HT2C 3.2 – 6.015 – 25~10 – 30 Agonist (Primary Target)
5-HT1B 12 – 2080 – 100~20 – 50 Partial Agonist
5-HT2A 45 – 90250~50 – 100 Partial Agonist / Antagonist
5-HT1A 200 – 400280> 150 Weak Partial Agonist
Alpha-2 Adrenergic 60 – 100180~80 – 150 Antagonist (Off-target)
Alpha-1 Adrenergic 200 – 500450~300 Antagonist (Hypotension risk)
Dopamine D2 > 1,000> 1,000> 1,000 Negligible Affinity

Note: Data for 3-MeOPP is extrapolated from structure-activity relationship (SAR) studies of meta-substituted phenylpiperazines. The methoxy group is bioisosteric to the chloro group but slightly more electron-donating, often reducing potency at 5-HT2C slightly compared to mCPP while maintaining the selectivity profile.

Mechanism of Action & Selectivity

To understand the cross-reactivity, one must visualize the signaling bias. 3-MeOPP activates the Gq-coupled 5-HT2C pathway while simultaneously modulating Gi-coupled 5-HT1 autoreceptors.

G Ligand N-(3-methoxyphenyl)piperazine (3-MeOPP) HT2C 5-HT2C Receptor (Primary Target) Ligand->HT2C High Affinity (Agonist) HT1A 5-HT1A Receptor (Secondary Target) Ligand->HT1A Low Affinity Alpha1 α1-Adrenergic (Off-Target) Ligand->Alpha1 Moderate Affinity (Antagonist) Gq Gq Protein HT2C->Gq Gi Gi/o Protein HT1A->Gi PLC PLCβ Activation Gq->PLC cAMP cAMP Inhibition Gi->cAMP Ca Intracellular Ca2+ Release PLC->Ca

Figure 1: Pharmacological interaction network of 3-MeOPP. The compound acts primarily through the 5-HT2C-Gq axis, distinct from the 5-HT1A bias seen in its ortho-isomer.

Experimental Protocols for Profiling

To validate the profile of 3-MeOPP in your own laboratory, follow these standardized radioligand binding and functional assay protocols.

Membrane Preparation (General GPCR)

Objective: Isolate receptor-rich membranes from HEK293 or CHO cells stably expressing human 5-HT2C or 5-HT1A.

  • Harvest: Detach cells using PBS/EDTA (avoid trypsin to preserve receptor integrity). Centrifuge at 500 x g for 5 min.

  • Lysis: Resuspend pellet in Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, Protease Inhibitor Cocktail). Homogenize using a Polytron (2 bursts of 10s).

  • Centrifugation: Spin homogenate at 40,000 x g for 20 min at 4°C.

  • Wash: Discard supernatant. Resuspend pellet in Lysis Buffer and re-spin.

  • Storage: Resuspend final pellet in Binding Buffer (50 mM Tris-HCl, pH 7.4). Flash freeze and store at -80°C.

Competition Binding Assay (5-HT2C)

Objective: Determine the


 of 3-MeOPP by displacing a radioligand.
  • Radioligand: [3H]-Mesulergine (1 nM final concentration).

  • Non-Specific Binding (NSB): Define using 10 µM Mianserin or 10 µM Serotonin.

  • Incubation:

    • Prepare 96-well plate.

    • Add 25 µL Radioligand.

    • Add 25 µL 3-MeOPP (concentration range:

      
       to 
      
      
      
      M).
    • Add 150 µL Membrane suspension (20-50 µg protein/well).

    • Incubate for 60 min at 37°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding of piperazines). Wash 3x with ice-cold Tris buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model:

    
    
    Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Functional Assay: Calcium Flux (Gq-coupled)

Objective: Confirm agonism at 5-HT2C.

  • Dye Loading: Load cells with Fluo-4 AM ester (2 µM) for 45 min at 37°C.

  • Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10s.

  • Injection: Inject 3-MeOPP (10 µM final).

  • Response: Monitor fluorescence spike for 60s. Compare Area Under Curve (AUC) to 5-HT (Full Agonist) response.

Workflow Visualization

Workflow cluster_0 Phase 1: Binding Screen cluster_1 Phase 2: Functional Validation Start Start: 3-MeOPP Sample Prep Membrane Prep (HEK-5HT2C) Start->Prep Incubate Incubate w/ [3H]-Mesulergine Prep->Incubate Filter Harvest & Count (Scintillation) Incubate->Filter Calc Calculate Ki (Cheng-Prusoff) Filter->Calc CaFlux Calcium Flux Assay (Fluo-4) Calc->CaFlux If Ki < 100 nM Agonism Determine Efficacy (% of 5-HT Response) CaFlux->Agonism Result Final Profile: Potent 5-HT2C Agonist Weak 5-HT1A Binder Agonism->Result

Figure 2: Step-by-step screening workflow for profiling arylpiperazine derivatives.

References

  • Roth, B. L., et al. (1992). "The pharmacology of the piperazines." Journal of Pharmacology and Experimental Therapeutics. (Canonical reference for mCPP profiling).

  • Glennon, R. A., et al. (1986). "Binding of phenylpiperazines to 5-HT receptors."[1][2] Journal of Medicinal Chemistry.

  • Baumann, M. H., et al. (2005). "N-Substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA)." Neuropsychopharmacology.

  • UNODC. (2013).[3] "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." United Nations Office on Drugs and Crime.

  • Bedürftig, S., & Wünsch, B. (2006).[4] "Synthesis and receptor binding studies of 3-substituted piperazine derivatives." European Journal of Medicinal Chemistry.

Sources

Validation

Structure-activity relationship (SAR) comparison of N-(3-methoxyphenyl)piperazine analogs

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of N-(3-methoxyphenyl)piperazine (mMPP) analogs. It is designed for medicinal chemists and pharmacologists optimizing ligand...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of N-(3-methoxyphenyl)piperazine (mMPP) analogs. It is designed for medicinal chemists and pharmacologists optimizing ligand affinity for serotonergic and dopaminergic targets.

Executive Summary & Pharmacophore Overview

N-(3-methoxyphenyl)piperazine (mMPP) represents a "privileged scaffold" in neuropsychopharmacology. It serves as the primary recognition moiety for a vast class of CNS-active agents, acting as a bioisostere for the indole nucleus of serotonin (5-HT).

While the unsubstituted phenylpiperazine binds promiscuously across 5-HT, Dopamine (D2/D3/D4), and Adrenergic (


) receptors, the introduction of a methoxy group at the meta (3-position) or ortho (2-position) significantly tunes receptor subtype selectivity and intrinsic efficacy.
The Core Scaffold

The pharmacophore consists of three distinct regions:

  • Region A (Aryl Head): The phenyl ring bearing the methoxy group.[1] This dictates primary receptor pocket recognition (e.g., interaction with TM3/TM5 residues).

  • Region B (Piperazine Core): A semi-rigid linker that positions the basic nitrogen for a critical salt bridge with a conserved Aspartate (Asp3.32) in aminergic GPCRs.

  • Region C (Distal Nitrogen Substituent): The

    
    -substituent, which determines "address" selectivity (5-HT1A vs. D2) and metabolic stability.
    

SAR Analysis: The Impact of Substitution

The Methoxy "Switch": mMPP vs. oMPP vs. pMPP

The position of the methoxy group is the single most critical determinant of 5-HT receptor subtype selectivity.

SubstitutionCodePrimary Target AffinityMechanistic Insight
3-Methoxy (Meta) mMPP High 5-HT1A / 5-HT2A Mimics the C5-hydroxyl of serotonin. Forms H-bonds with Ser/Thr residues in the receptor binding pocket. Often favors agonist or partial agonist activity at 5-HT1A.
2-Methoxy (Ortho) oMPP High 5-HT1A / D3 Steric bulk at the ortho position forces the phenyl ring to twist relative to the piperazine, locking the conformation. This motif is found in drugs like Aripiprazole and Enciprazine . Often favors antagonist profiles.
4-Methoxy (Para) pMPP Lower Selectivity Generally results in reduced affinity for 5-HT1A compared to ortho or meta isomers due to steric clash with the receptor floor (TM6/TM7 interface).
Distal Nitrogen ( ) Modifications

While the arylpiperazine head provides the "anchor," the tail attached to the


 nitrogen provides the "address" that confers high affinity.
  • Alkyl Chain Length: A spacer length of 2 to 4 methylene units is optimal.

    • n=2: Favors 5-HT1A binding (e.g., in adamantane derivatives).

    • n=4: Often enhances D2/D3 affinity or 5-HT2A selectivity depending on the terminal group.

  • Terminal Bulky Groups: Attaching lipophilic cages (e.g., Adamantane) or imides (e.g., Buspirone's azapirone system) to the distal nitrogen dramatically increases affinity (

    
     often drops from 
    
    
    
    M to low nM range) by engaging the secondary hydrophobic pocket of the GPCR.

Visualization: SAR & Signaling Maps

Figure 1: SAR Vector Map of mMPP

This diagram visualizes the core scaffold and the functional consequences of modifying specific vectors.

SAR_Map Core Phenylpiperazine Scaffold Meta 3-Methoxy (mMPP) • 5-HT mimicry • Agonist potential • H-bond Acceptor Core->Meta Substitution at C3 Ortho 2-Methoxy (oMPP) • Conformational Lock • D3/5-HT1A Selectivity • Common in Antipsychotics Core->Ortho Substitution at C2 N4 N4-Distal Substituent • Secondary Binding Pocket • Lipophilic/Bulky groups (Adamantane) • Determines Selectivity (Address) Core->N4 Alkyl/Amide Linker

Caption: Functional impact of structural modifications on the phenylpiperazine core.

Figure 2: 5-HT1A Signaling Pathway (Gi/o Coupled)

Understanding the downstream effect is crucial when interpreting functional assays (Agonist vs. Antagonist).

Signaling Ligand mMPP Analog Receptor 5-HT1A Receptor Ligand->Receptor Binding G_Protein Gi/o Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition (-) GIRK GIRK Channels (K+ Efflux) G_Protein->GIRK Activation (+) cAMP cAMP Levels AC->cAMP Decrease Hyperpol Membrane Hyperpolarization GIRK->Hyperpol Neuronal Inhibition

Caption: 5-HT1A activation by mMPP analogs leads to AC inhibition and neuronal hyperpolarization.

Comparative Data: Binding Affinities ( )

The following table aggregates data from multiple studies to illustrate the "Selectivity Shift" caused by structural changes. Note how the Adamantane-linked oMPP (Compound 8) achieves superior affinity compared to the standard reference Aripiprazole in this specific assay context.

Compound ClassStructure / Modification5-HT1A

(nM)
5-HT2A

(nM)
D2

(nM)
Selectivity Profile
Reference Serotonin (5-HT) ~1-5~10-100>1000Endogenous Ligand
mMPP Core N-(3-methoxyphenyl)piperazine10 - 3050 - 200ModerateBalanced 5-HT1A/2A
oMPP Core N-(2-methoxyphenyl)piperazine30 - 60>200HighShifts toward D3/D2
Drug Ref Aripiprazole (oMPP-based)5.03.40.34D2 Partial Agonist / 5-HT1A
Analog 8 Adamantane-propyl-oMPP1.2 N.D.LowHighly Selective 5-HT1A
Analog 10 Memantine-propyl-oMPP21.3N.D.LowSteric clash reduces affinity

Data Sources: Synthesized from comparative studies of adamantane-piperazine conjugates and standard pharmacopeia references.

Experimental Protocol: Radioligand Binding Assay

To validate the SAR of new analogs, the following standardized protocol is recommended. This protocol ensures high signal-to-noise ratios and reproducible


 determination.
Workflow Diagram

Protocol Step1 1. Membrane Prep (HEK-293 transfected with h5-HT1A) Step2 2. Incubation Setup Buffer: 50mM Tris-HCl, 5mM MgCl2 Ligand: [3H]-8-OH-DPAT (2 nM) Step1->Step2 Step3 3. Competition Add Test Compound (10^-12 to 10^-5 M) Incubate 60 min @ 30°C Step2->Step3 Step4 4. Termination Rapid Vacuum Filtration (GF/C filters + 0.3% PEI) Step3->Step4 Step5 5. Analysis Scintillation Counting Non-linear regression (Cheng-Prusoff) Step4->Step5

Caption: Standardized radioligand competition binding workflow for 5-HT1A affinity.

Detailed Methodology
  • Membrane Preparation:

    • Harvest HEK-293 cells stably expressing human 5-HT1A receptors.

    • Homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge at 20,000 x g for 20 min; resuspend pellet to ~1 mg/mL protein.

  • Assay Conditions:

    • Radioligand: Use

      
      -8-OH-DPAT (Agonist) or 
      
      
      
      -MPPF (Antagonist) at a concentration near its
      
      
      (approx. 0.5 - 2.0 nM).
    • Non-Specific Binding (NSB): Define using 10

      
      M Serotonin (5-HT) or WAY-100635.
      
    • Incubation: 60 minutes at 30°C (equilibrium).

  • Filtration:

    • Use Whatman GF/C filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding of the cationic piperazine to the glass fiber.

    • Wash 3x with ice-cold buffer to prevent ligand dissociation.

  • Data Calculation:

    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      

References

  • BenchChem. N-(3-methoxyphenyl)piperazine Structure and Affinity Data.Link

  • Kourakis, S., et al. (2021). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7]decan-1-amine.[2] MDPI Molecules. Link

  • Gifford Bioscience. Radioligand Binding Assay Protocol for 5-HT Receptors.Link

  • López-Rodríguez, M. L., et al. (1997).[3] Synthesis and structure-activity relationships of a new model of arylpiperazines. Journal of Medicinal Chemistry.[3][4] Link

  • Li, A., et al. (2013).[5] Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands.[5][6][7] Bioorganic & Medicinal Chemistry.[3][8][9] Link

Sources

Comparative

Structural Confirmation of N-(3-Methoxyphenyl)piperazine: A Comparative 2D NMR Guide

The following guide details the structural confirmation of N-(3-methoxyphenyl)piperazine (mCPP) using 2D NMR techniques. It is designed to serve as a definitive reference for distinguishing this compound from its regiois...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural confirmation of N-(3-methoxyphenyl)piperazine (mCPP) using 2D NMR techniques. It is designed to serve as a definitive reference for distinguishing this compound from its regioisomers (2-methoxy and 4-methoxy analogs) and verifying its purity in drug development workflows.

Executive Summary

N-(3-methoxyphenyl)piperazine (mCPP) is a pharmacologically active serotonin receptor agonist often used as a probe in psychiatric research. Its structural integrity is critical, yet it suffers from significant characterization challenges:

  • Regioisomerism: The 2-, 3-, and 4-methoxy isomers possess identical molecular weights (MW 192.26) and fragmentation patterns in Mass Spectrometry (MS).

  • Conformational Dynamics: The piperazine ring undergoes chair-chair interconversion, often leading to broadened NMR signals at room temperature.

This guide demonstrates why 2D NMR (HSQC, HMBC) is the requisite "Gold Standard" for confirming the meta-substitution pattern, superior to 1D NMR or MS alone.

Comparative Analysis: Why 2D NMR?

While Mass Spectrometry confirms the molecular formula, it fails to definitively assign the position of the methoxy group. 1D NMR provides evidence but can be ambiguous due to overlapping aromatic signals.

FeatureMass Spectrometry (MS)1D ¹H NMR2D NMR (HSQC/HMBC)
Molecular Weight Excellent (Confirmed)N/AN/A
Functional Groups Poor (Inferred)Good (Chemical Shifts)Excellent (Correlated)
Regioisomer ID Poor (Identical fragments)Fair (Coupling patterns)Definitive (Through-bond connectivity)
Self-Validation Low (Requires standards)Medium (Ambiguous overlaps)High (Internal consistency)

Experimental Protocol

Sample Preparation

To minimize conformational broadening of the piperazine ring, use a solvent that disrupts aggregation or run the experiment at elevated temperatures if lines are broad.

  • Solvent: DMSO-d₆ (Preferred for resolution of NH protons) or CDCl₃.

  • Concentration: 10–15 mg in 600 µL solvent.

  • Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm / 39.5 ppm).

Acquisition Parameters[1]
  • 1D ¹H: 16 scans, 2s relaxation delay.

  • 1D ¹³C: 1024 scans, proton-decoupled.

  • COSY: Gradient-selected, 256 increments.

  • HSQC: Multiplicity-edited (distinguishes CH/CH₃ from CH₂).

  • HMBC: Optimized for long-range coupling (

    
     Hz).
    

Structural Elucidation Workflow

The confirmation relies on establishing the meta relationship between the piperazine nitrogen and the methoxy group.

Step 1: 1D ¹H NMR Assignment (The Foundation)

The aromatic region of the 3-methoxy isomer is distinct from the 2- and 4-isomers.

  • H-2 (The Key): Appears as a narrow triplet or singlet-like peak. It is flanked by the piperazine and methoxy groups (both electron-donating), making it relatively shielded.

  • H-5: The only proton meta to both substituents. It typically appears as a pseudo-triplet downfield of the other aromatic protons.

Representative ¹H Data (DMSO-d₆):

Position Shift (δ ppm) Multiplicity Integral Assignment Logic
H-2 6.45 t (J2Hz) 1H Ortho to both N and OMe (Shielded)
H-6 6.52 dd 1H Ortho to N, Para to OMe
H-4 6.60 dd 1H Ortho to OMe, Para to N
H-5 7.10 t (J8Hz) 1H Meta to both (Deshielded)
OMe 3.72 s 3H Characteristic Methoxy
Pip-N-CH₂ 3.0 - 3.2 m 4H Adjacent to Aromatic N

| Pip-NH-CH₂ | 2.8 - 2.9 | m | 4H | Adjacent to Amine NH |

Step 2: HMBC (The "Smoking Gun")

Heteronuclear Multiple Bond Correlation (HMBC) provides the definitive proof of structure by linking protons to quaternary carbons.

Critical Correlations to Verify:

  • Methoxy Connection: The OMe protons (

    
     3.[1][2]72) must show a strong correlation to C-3  (
    
    
    
    ~160).
  • Piperazine Connection: The piperazine

    
     protons (
    
    
    
    3.1) must correlate to C-1 (
    
    
    ~152).
  • Regioisomer Check:

    • H-2 must correlate to C-1 (Piperazine-bearing) AND C-3 (Methoxy-bearing).

    • If this were the 4-methoxy isomer (para), H-2 would correlate to C-1 but H-3 would be a CH, not a quaternary C-OMe.

Visualization of Connectivity

The following diagram illustrates the logic flow for confirming the structure. The Red Arrows represent the critical HMBC correlations that rule out other isomers.

G cluster_0 Proton Inputs (1H NMR) cluster_1 Carbon Targets (13C) H_OMe Methoxy H (δ 3.72) C_3 C-3 (Quaternary) (δ ~160) H_OMe->C_3 HMBC (Strong) Defines C-3 Position H_Pip Piperazine H (δ 3.10) C_1 C-1 (Quaternary) (δ ~152) H_Pip->C_1 HMBC Links Ring to Phenyl H_Arom Aromatic H-2 (δ 6.45) H_Arom->C_3 HMBC (3-bond) H_Arom->C_1 HMBC (3-bond) Confirmation CONFIRMED: 3-Methoxy Substitution C_3->Confirmation C_1->Confirmation

Caption: Logic flow of HMBC correlations. Red arrows indicate the definitive "entry points" for assigning the quaternary carbons C-1 and C-3, confirming the meta-substitution.

Self-Validating Checks (Troubleshooting)

ObservationPotential IssueSolution
Piperazine signals are broad/shapeless Ring flipping (conformational exchange) at room temp.Run NMR at elevated temperature (e.g., 50°C) to coalesce signals or use DMSO.
Missing Quaternary Carbons in 1D ¹³C Long relaxation times for C-1/C-3.Increase relaxation delay (d1) to 3-5s or rely on HMBC projections.
Ambiguity between H-4 and H-6 Similar electronic environments.Use NOESY : H-4 will show NOE to H-5 only; H-6 will show NOE to H-5 AND Piperazine protons.

References

  • Provides comparative data for the 2-methoxy isomer (neg
  • National Institutes of Health (NIH) - PMC. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. Retrieved January 31, 2026, from [Link]

    • Authoritative source on piperazine ring conform
  • SWGDRUG. (2005).[3][4] Monograph: 1-(3-Methoxyphenyl)piperazine.[3] Retrieved January 31, 2026, from [Link]

    • Forensic standard data for mCPP including GC/MS and general characteriz
  • MDPI. (2011). A Complete 1H and 13C NMR Data Assignment for 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 31, 2026, from [Link]

    • Methodological reference for assigning methoxy-substituted arom

Sources

Safety & Regulatory Compliance

Safety

N-(3-methoxyphenyl)piperazine proper disposal procedures

Executive Summary & Operational Context N-(3-methoxyphenyl)piperazine (mCPP) is a piperazine derivative widely utilized in serotonin receptor research (specifically 5-HT2C agonism) and as a metabolite standard for pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

N-(3-methoxyphenyl)piperazine (mCPP) is a piperazine derivative widely utilized in serotonin receptor research (specifically 5-HT2C agonism) and as a metabolite standard for pharmaceutical agents like Trazodone.[1]

Why this protocol matters:

  • Bioaccumulation Risk: As a stable piperazine ring, improper disposal into aqueous systems poses significant risks to aquatic life and downstream water treatment facilities.[1]

  • Regulatory Ambiguity: mCPP occupies a complex legal space—it is a legitimate research chemical but also a monitored substance in many jurisdictions due to its recreational history ("party pills").[1]

  • Chemical Safety: As a secondary amine, it acts as an organic base.[1] Mixing it with acidic waste streams without precaution can result in dangerous exothermic reactions.[1]

Critical Safety Distinction (The "mCPP" Trap)

⚠️ CRITICAL WARNING: COMPOUND IDENTITY

Do not confuse N-(3-methoxyphenyl)piperazine (CAS: 66100-34-9 / HCl salt: 13078-15-4) with MCPP (Mecoprop) , which is a chlorophenoxy herbicide.[2]

These compounds have vastly different toxicity profiles and waste codes.[1] This guide strictly addresses the piperazine derivative.

Hazard Profile & PPE Requirements

Before initiating disposal, you must validate the physical state of your material.[1] mCPP is typically supplied as a viscous liquid (free base) or a crystalline solid (hydrochloride salt) .[1]

GHS Classification & Handling Matrix

ParameterSpecificationCausality / Rationale
Signal Word WARNING / DANGER Varies by salt form/purity.[2][1] Treat as Skin Corr.[1][3][4] 1B (Corrosive) to be safe.[1]
Primary Hazard Skin/Eye Irritant, Acute Tox.[2][1][5][6][7] (Oral)Piperazines are sensitizers; direct contact can cause dermatitis or respiratory sensitization.[1]
Chemical Nature Organic Base (Amine) Do not mix with oxidizing agents or strong acids in waste containers.[2][1]
RCRA Status (USA) Non-listed (Check D002)Not P- or U-listed.[2][1] If pH > 12.5 (free base), it is D002 (Corrosive) .

Required Personal Protective Equipment (PPE)

ComponentStandardFunction
Gloves Nitrile (≥ 0.11 mm)Prevents dermal absorption of the serotonergic agent.[2][1] Double glove for spills.[1]
Respiratory N95 or P100 (if powder)Essential for the HCl salt form to prevent inhalation of dust.[2][1]
Eye Protection Chemical Splash GogglesMandatory.[2][1] Safety glasses are insufficient for liquid amines.[1]

Operational Disposal Workflow

The following logic gate ensures you select the correct waste stream.

mCPP_Disposal Start START: mCPP Waste Assessment StateCheck Physical State? Start->StateCheck Solid Solid (HCl Salt/Powder) StateCheck->Solid Liquid Liquid (Free Base/Solution) StateCheck->Liquid Spill Is this a Spill? Solid->Spill Liquid->Spill SpillAction Absorb with Vermiculite (Do NOT use acid neutralizer immediately) Spill->SpillAction Yes Container Select Container: HDPE or Amber Glass Spill->Container No (Routine Waste) SpillAction->Container Sweep/Scoop Segregation Segregation: Alkaline Organic Waste (NO Oxidizers/Acids) Container->Segregation Labeling Labeling: 'Contains N-(3-methoxyphenyl)piperazine' 'Organic Base' - 'Irritant' Segregation->Labeling Final Handover to EHS/Contractor (Incineration Required) Labeling->Final

Figure 1: Decision tree for the safe segregation and packaging of mCPP waste.[2]

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation[2]
  • The Rule: Treat mCPP as a Basic Organic Chemical .

  • Incompatibility Check: Ensure the waste container does NOT contain:

    • Strong acids (Sulfuric, Nitric)

      
       Risk of violent exotherm.[1]
      
    • Strong oxidizers (Peroxides, Permanganates)

      
       Risk of fire/explosion.[1]
      
  • Action: If you have mCPP dissolved in a solvent (e.g., DMSO, Methanol), the solvent dictates the primary waste stream (e.g., "Flammable Solvents"), but the tag must list mCPP as a constituent.[2][1]

Phase 2: Packaging
  • Select Container: Use High-Density Polyethylene (HDPE) or amber glass with a chemically resistant screw cap (PTFE-lined preferred).[1]

    • Why: Amines can sometimes leach plasticizers from lower-quality plastics over long periods, though HDPE is generally resistant.[1]

  • Transfer:

    • Solids: Transfer using a disposable spatula.[1] Wipe the spatula with a solvent-dampened Kimwipe and dispose of both as solid hazardous waste.[1]

    • Liquids: Pour carefully using a funnel. Do not overfill (leave 10% headspace for expansion).[1]

Phase 3: Spill Management (Immediate Action)

If a spill occurs outside the fume hood:

  • Evacuate & Ventilate: Piperazines have high vapor pressure; inhalation can cause respiratory distress.[1]

  • Absorb: Use vermiculite or a commercial organic spill pad.[1]

    • Note: Do not use standard clay litter if the mCPP is in a reactive solvent.[1]

  • Decontaminate: Once the bulk is removed, wipe the surface with a dilute (5%) acetic acid solution or vinegar to neutralize the basic amine residue, followed by a soap and water wash.[1]

Phase 4: Labeling & Documentation

Your waste tag must be explicit to prevent downstream accidents.[1]

  • Chemical Name: N-(3-methoxyphenyl)piperazine (Write out fully; avoid abbreviations).

  • Hazards: Check "Irritant" and "Corrosive" (if free base).[1]

  • pH Note: Mark as "Alkaline" or "Basic" (pH > 10).[1]

Regulatory Compliance & Controlled Substance Status

This is the most complex aspect of mCPP disposal.

United States (DEA):

  • Current Status: mCPP is not federally scheduled as of 2024, unlike its analogs BZP (Schedule I).[1]

  • The "Grey Area": It is a metabolite of Trazodone.[1] However, under the Federal Analogue Act , it could be treated as a controlled substance if intended for human consumption.[1]

  • Research Protocol: For disposal, treat it as Hazardous Chemical Waste , not "Controlled Substance Waste" (which requires reverse distribution), unless your specific institution has flagged it internally due to local state laws.[1]

International (EU/NZ/UK):

  • New Zealand: Class C controlled drug.[1]

  • UK: Controlled under the Psychoactive Substances Act if sold for consumption, but generally exempt for legitimate research.[1]

  • Action: Always verify with your site's Environmental Health & Safety (EHS) officer before disposal to ensure no "Chain of Custody" forms are required.[1]

Final Disposal Method (Contractor Level)

Do not attempt to neutralize and drain dispose.[1] The only acceptable final destruction method is High-Temperature Incineration .[1]

  • Mechanism: Thermal oxidation destroys the piperazine ring, preventing it from entering the water table where it can act as a pseudo-persistent pollutant.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 81430, 1-(3-Methoxyphenyl)piperazine.[1] PubChem. Available at: [Link][1]

  • US Drug Enforcement Administration (DEA). Lists of Scheduling Actions, Controlled Substances, and Regulated Chemicals.[1] Deadiversion.usdoj.gov.[1] Available at: [Link]

  • US Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (D002 Corrosivity).[1][8] EPA.gov.[1] Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-methoxyphenyl)piperazine
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